Product packaging for Seviteronel(Cat. No.:CAS No. 1610537-15-9)

Seviteronel

Cat. No.: B612235
CAS No.: 1610537-15-9
M. Wt: 399.3 g/mol
InChI Key: ZBRAJOQFSNYJMF-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Seviteronel has been used in trials studying the treatment of CRPC, Prostate Cancer, and Castration-resistant Prostate Cancer.
This compound is an orally available non-steroidal, lyase-selective inhibitor of the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17), with potential anti-androgenic and antineoplastic activities. Upon oral administration, this compound selectively inhibits the enzymatic activity of the cytochrome P450 C17,20 lyase in both the testes and adrenal glands, thereby inhibiting androgen production. This may decrease androgen-dependent growth signaling and may inhibit cell proliferation of androgen-dependent tumor cells. The cytochrome P450 enzyme CYP17A1, localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities;  it plays a key role in the steroidogenic pathway. The lyase-selective activity of this compound prevents the increased synthesis of mineralocorticoids that is normally seen with non-selective CYP17 inhibitors, which also inhibit the 17-alpha-hydroxylase activity of CYP17A1.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
a CYP17A1 inhibitor with antineoplastic activity;  structure in first source
CYP17 Lyase Inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17F4N3O3 B612235 Seviteronel CAS No. 1610537-15-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRAJOQFSNYJMF-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@](C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025651
Record name VT-464
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610537-15-9
Record name Seviteronel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1610537-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Seviteronel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610537159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seviteronel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12275
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VT-464
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEVITERONEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S5OIN36X4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Seviteronel: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seviteronel (VT-464) is a selective, orally bioavailable, non-steroidal small molecule that represents a significant advancement in the treatment of castration-resistant prostate cancer (CRPC) and certain types of breast cancer. Developed by Viamet Pharmaceuticals and subsequently Innocrin Pharmaceuticals, this compound exhibits a dual mechanism of action, functioning as both a cytochrome P450 17A1 (CYP17A1) 17,20-lyase inhibitor and an androgen receptor (AR) antagonist. This dual activity allows it to both suppress the production of androgens and block the androgen receptor signaling pathway, offering a potent therapeutic strategy against hormone-driven cancers. This technical guide provides a comprehensive overview of the discovery, detailed chemical synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Development

This compound, formerly known as INO-464, emerged from research efforts to develop a more selective CYP17A1 inhibitor than the first-generation drug, abiraterone acetate. The goal was to preferentially inhibit the 17,20-lyase activity of CYP17A1, which is crucial for androgen synthesis, while sparing the 17α-hydroxylase activity, thereby reducing the mineralocorticoid-related side effects associated with abiraterone.[1][2] Viamet Pharmaceuticals utilized its proprietary Metallophile Technology to design this compound. Innocrin Pharmaceuticals later advanced its clinical development.[1][2] this compound was granted fast-track designation by the U.S. Food and Drug Administration (FDA) for the treatment of prostate cancer in January 2016 and for breast cancer in April 2017.[1][2]

Mechanism of Action

This compound's therapeutic efficacy stems from its dual mechanism of action:

  • Selective CYP17A1 17,20-Lyase Inhibition: CYP17A1 is a key enzyme in the steroidogenesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase reactions. The 17,20-lyase activity is the rate-limiting step for the production of androgens, such as dehydroepiandrosterone (DHEA) and androstenedione. This compound is approximately 10-fold more selective for inhibiting the 17,20-lyase activity over the 17α-hydroxylase activity.[3] This selectivity minimizes the disruption of cortisol synthesis and the consequent need for concurrent corticosteroid administration.[4]

  • Androgen Receptor (AR) Antagonism: In addition to inhibiting androgen synthesis, this compound acts as a competitive antagonist of the androgen receptor.[3] It binds to both wild-type and certain mutated forms of the AR, preventing the binding of androgens and subsequent activation of AR-mediated signaling pathways that drive tumor growth.[3]

This dual mechanism provides a comprehensive blockade of the androgen signaling axis.

Signaling Pathway

Seviteronel_Mechanism_of_Action cluster_hydroxylase cluster_lyase Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone OH_Pregnenolone 17α-OH-Pregnenolone Pregnenolone:e->OH_Pregnenolone:w OH_Progesterone 17α-OH-Progesterone Progesterone:e->OH_Progesterone:w DHEA DHEA OH_Pregnenolone:e->DHEA:w Androstenedione Androstenedione OH_Progesterone:e->Androstenedione:w DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT AR Androgen Receptor (AR) DHT->AR AR_Activation AR Translocation & Gene Transcription AR->AR_Activation Tumor_Growth Tumor Cell Growth & Proliferation AR_Activation->Tumor_Growth This compound This compound This compound->AR CYP17_Lyase CYP17A1 (17,20-lyase) This compound->CYP17_Lyase CYP17_Hydroxylase CYP17A1 (17α-hydroxylase)

Caption: this compound's dual mechanism targeting androgen synthesis and the androgen receptor.

Chemical Synthesis Pathway

The chemical synthesis of this compound is detailed in patent WO2016040896. The synthesis is a multi-step process starting from commercially available materials. A representative synthetic scheme is outlined below.

Synthesis Workflow

Seviteronel_Synthesis Start Starting Materials Intermediate1 Intermediate 1 (Naphthyl derivative) Start->Intermediate1 Several Steps Intermediate2 Intermediate 2 (Epoxide) Intermediate1->Intermediate2 Epoxidation Intermediate3 Intermediate 3 (Triazole opening) Intermediate2->Intermediate3 Triazole Ring Opening This compound This compound Intermediate3->this compound Final Modification

Caption: A simplified workflow for the chemical synthesis of this compound.

A more detailed, albeit still generalized, synthetic route involves the following key transformations:

  • Preparation of the Naphthalene Core: The synthesis typically begins with a substituted naphthalene starting material, which undergoes a series of reactions to introduce the necessary functional groups.

  • Epoxidation: A key step involves the formation of an epoxide intermediate.

  • Ring-Opening with Triazole: The epoxide is then opened by a triazole nucleophile to introduce the triazole moiety.

  • Final Modifications and Purification: The resulting intermediate undergoes final chemical modifications, followed by purification to yield this compound.

Disclaimer: The following is a generalized representation based on patent literature and may not reflect the exact manufacturing process. Researchers should consult the primary literature for precise experimental details.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound
ParameterValueReference
CYP17A1 17,20-lyase Inhibition (IC50) 69 nM[1]
CYP17A1 17α-hydroxylase Inhibition (IC50) 670 nM[1]
Selectivity for 17,20-lyase vs. 17α-hydroxylase ~10-fold[3]
Table 2: Summary of Phase I Clinical Trial in Women with Breast Cancer (NCT02580448)
Parameter750 mg QD600 mg QD450 mg QD (RP2D)
Number of Patients 667
Dose-Limiting Toxicities (DLTs) 1 (Grade 3 confusional state)2 (Grade 3 mental status change, Grade 3 delirium)0
Most Common Adverse Events (Grade 1/2) Tremor (42%), Nausea (42%), Vomiting (37%), Fatigue (37%)
Clinical Benefit Rate at 16 weeks (TNBC) --2 of 7 subjects
Clinical Benefit Rate at 24 weeks (ER+) --2 of 7 subjects

Data adapted from Bardia A, et al. Cancer Res. 2018.[3]

Table 3: Summary of Phase I Clinical Trial in Men with CRPC (NCT02012920)
Parameter600 mg QD750 mg QD900 mg QD
Number of Patients 891
Dose-Limiting Toxicities (DLTs) 001 (Grade 3 muscular weakness)
Most Common Adverse Events (Grade 1/2) Fatigue (71%), Dizziness (52%), Blurred vision (38%), Dysgeusia (33%)
Recommended Phase 2 Dose (RP2D) 600 mg QD

Data adapted from Shore ND, et al. Clin Cancer Res. 2018.[5]

Experimental Protocols

CYP17A1 Enzymatic Assay (Generalized Protocol)

This protocol is a generalized procedure for determining the inhibitory activity of a compound against CYP17A1 lyase activity.

CYP17_Assay_Workflow Preparation Prepare Reagents: - Recombinant CYP17A1 - Substrate (e.g., [3H]-17-OH-pregnenolone) - NADPH-P450 reductase - this compound dilutions Incubation Incubate enzyme, substrate, and this compound at 37°C Preparation->Incubation Quench Stop reaction (e.g., with organic solvent) Incubation->Quench Extraction Extract steroids Quench->Extraction Analysis Analyze product formation (e.g., by TLC or HPLC) Extraction->Analysis Calculation Calculate IC50 Analysis->Calculation

Caption: Workflow for a CYP17A1 enzymatic inhibition assay.

Methodology:

  • Reagent Preparation:

    • Recombinant human CYP17A1 enzyme and NADPH-cytochrome P450 reductase are prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • A radiolabeled substrate, such as [3H]-17α-hydroxypregnenolone, is used to monitor the lyase reaction.

    • Serial dilutions of this compound are prepared in a suitable solvent (e.g., DMSO).

  • Enzyme Reaction:

    • The reaction mixture, containing the enzyme, reductase, and a specific concentration of this compound or vehicle control, is pre-incubated at 37°C.

    • The reaction is initiated by the addition of the radiolabeled substrate.

  • Reaction Termination and Product Extraction:

    • After a defined incubation period, the reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).

    • The steroid products are extracted from the aqueous phase.

  • Product Analysis:

    • The extracted steroids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • The amount of radiolabeled product (DHEA) is quantified using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control.

    • The IC50 value is determined by fitting the data to a dose-response curve.

Androgen Receptor Competitive Binding Assay (Generalized Protocol)

This protocol outlines a general method for assessing the ability of this compound to compete with a radiolabeled androgen for binding to the AR.

Methodology:

  • Receptor Preparation:

    • A source of androgen receptor is required, which can be a purified recombinant AR protein or a cytosolic fraction from an AR-expressing tissue (e.g., rat prostate).

  • Binding Reaction:

    • A constant concentration of a radiolabeled androgen, such as [3H]-dihydrotestosterone ([3H]-DHT), is incubated with the AR preparation in the presence of varying concentrations of this compound or a vehicle control.

  • Separation of Bound and Unbound Ligand:

    • After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

  • Quantification of Bound Ligand:

    • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding at each this compound concentration is calculated by subtracting the non-specific binding (determined in the presence of a large excess of unlabeled DHT).

    • The IC50 or Ki value for this compound is determined by analyzing the competition binding curve.

Pharmacokinetic Analysis by LC-MS/MS (Generalized Protocol)

This protocol describes a general approach for the quantification of this compound in plasma samples.[3]

Methodology:

  • Sample Preparation:

    • Plasma samples are thawed, and an internal standard (e.g., a deuterated analog of this compound) is added.

    • Proteins are precipitated by the addition of a solvent like acetonitrile.

    • The sample is centrifuged, and the supernatant is collected for analysis.

  • Chromatographic Separation:

    • The extracted sample is injected into a liquid chromatography system.

    • This compound and the internal standard are separated from other plasma components on a suitable analytical column (e.g., a C18 column) using a specific mobile phase gradient.

  • Mass Spectrometric Detection:

    • The eluent from the LC system is introduced into a tandem mass spectrometer.

    • This compound and the internal standard are ionized (e.g., by electrospray ionization) and detected using multiple reaction monitoring (MRM) to ensure specificity and sensitivity.

  • Quantification:

    • A calibration curve is generated using standards of known this compound concentrations.

    • The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is a promising therapeutic agent with a novel dual mechanism of action that effectively targets the androgen signaling pathway. Its selective inhibition of CYP17A1 17,20-lyase and direct antagonism of the androgen receptor provide a robust rationale for its use in the treatment of advanced prostate and breast cancers. The chemical synthesis of this compound is a complex but well-defined process. The preclinical and clinical data generated to date support its continued investigation and potential as a valuable addition to the armamentarium of anti-cancer therapies. This technical guide provides a foundational understanding of this compound for researchers and clinicians working to advance cancer treatment.

References

Preclinical Pharmacology of Seviteronel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Seviteronel (formerly VT-464 and INO-464) is an orally bioavailable, non-steroidal small molecule that represents a novel approach in the treatment of hormone-dependent cancers, particularly castration-resistant prostate cancer (CRPC) and breast cancer.[1][2] It is a dual-acting agent, functioning as both a selective inhibitor of cytochrome P450 17A1 (CYP17A1) and an antagonist of the androgen receptor (AR).[3][4] This dual mechanism of action allows this compound to both suppress the production of androgens and estrogens and to block the signaling pathways that drive the growth of many tumors.[5] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Mechanism of Action

This compound exerts its anti-tumor effects through two distinct but complementary mechanisms:

  • Selective Inhibition of CYP17A1: this compound is a potent inhibitor of CYP17A1, a key enzyme in the steroidogenesis pathway responsible for the synthesis of androgens and estrogens.[2] Notably, it displays a greater selectivity for the 17,20-lyase activity of CYP17A1 over the 17α-hydroxylase activity.[1] This selectivity is significant as it minimizes the interference with corticosteroid production, a common side effect of less selective CYP17A1 inhibitors like abiraterone acetate, potentially allowing for administration without concomitant glucocorticoids.[1]

  • Androgen Receptor Antagonism: In addition to inhibiting androgen synthesis, this compound directly acts as a competitive antagonist of the androgen receptor.[3][4] This includes both wild-type and mutated forms of the AR, such as the F876L and T877A mutations, which can confer resistance to other anti-androgen therapies.[3] By blocking the AR, this compound prevents the downstream signaling that promotes tumor cell proliferation and survival.

The following diagram illustrates the central role of CYP17A1 in the steroidogenesis pathway and the point of inhibition by this compound.

G cluster_cyp17a1 CYP17A1 Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone _17OH_Pregnenolone 17α-Hydroxypregnenolone Pregnenolone->_17OH_Pregnenolone hydroxylase _17OH_Progesterone 17α-Hydroxyprogesterone Progesterone->_17OH_Progesterone hydroxylase DHEA DHEA _17OH_Pregnenolone->DHEA lyase Androstenedione Androstenedione _17OH_Progesterone->Androstenedione lyase DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Estradiol Estradiol Testosterone->Estradiol hydroxylase 17α-hydroxylase lyase 17,20-lyase This compound This compound This compound->lyase Inhibits

Caption: Steroidogenesis Pathway and this compound's Point of Inhibition.

The subsequent diagram depicts the androgen receptor signaling pathway and the antagonistic action of this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Promotes Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth This compound This compound This compound->AR Antagonizes

Caption: Androgen Receptor Signaling Pathway and this compound's Antagonism.

Quantitative In Vitro Activity

This compound has demonstrated potent activity in a variety of preclinical assays. The following tables summarize key quantitative data from in vitro studies.

Table 1: CYP17A1 Inhibition

ParameterValueReference
Human 17,20-lyase IC5069 nM[1][6]
Human 17α-hydroxylase IC50670 nM[1]
Selectivity (hydroxylase/lyase)~10-fold[1][4]

Table 2: In Vitro Anti-Tumor Activity

Cell LineCancer TypeAssayIC50 / EffectReference
MCF7ER+/low AR Breast CancerEstrogen-stimulated proliferationPotent inhibition[3]
H16N2AR-/PR-/low ER Breast CancerCell growth in soft agarPotent inhibition[3]
Tamoxifen-resistant MCF7ER+ Breast CancerCell growthPotent inhibition[3]
MDA-MB-453ER-/AR+ Triple-Negative Breast Cancer (TNBC)DHT-stimulated growthPotent inhibition, higher potency than enzalutamide[3]
MDA-MB-453AR+ TNBCCell ViabilityIC50 > 10 µM[7]
MCF-7ER+ Breast CancerCell ViabilityIC50 ~7 µM[7][8]
MDA-MB-453 and SUM159AR+ TNBCProliferation and soft agar growthDose-dependent inhibition[9]

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have confirmed the anti-tumor activity of this compound.

Table 3: In Vivo Anti-Tumor Activity in Xenograft Models

Xenograft ModelCancer TypeTreatmentKey FindingsReference
Tamoxifen-resistant MCF7ER+ Breast CancerThis compoundInhibited tumor growth and increased survival compared to enzalutamide.[3]
MDA-MB-453AR+ TNBCThis compound (daily oral administration)Significantly inhibited tumor volume and growth rate in a dose-dependent manner.[10]
MDA-PCa-133Castration-Resistant Prostate CancerThis compound (100 mg/kg bid)Reduced tumor volume by >two-fold compared to vehicle.[6]
HCI-009 PDXAR+ TNBCThis compound (150 mg/kg/day PO)Decreased tumor volume and rate of growth.[9]
MDA-MB-453AR+ TNBCThis compound + RadiationSignificant reduction in tumor volume and delay to tumor doubling and tripling times compared to either therapy alone.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments cited in the literature.

CYP17A1 Lyase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the 17,20-lyase activity of human CYP17A1.

Materials:

  • Recombinant human CYP17A1 enzyme

  • Substrate: 17α-hydroxypregnenolone

  • Cofactors: NADPH

  • This compound at various concentrations

  • Assay buffer

  • Quenching solution

  • LC-MS/MS for product detection (Dehydroepiandrosterone - DHEA)

Protocol:

  • Prepare a reaction mixture containing the CYP17A1 enzyme, NADPH, and assay buffer in microplate wells.

  • Add this compound at a range of concentrations to the wells.

  • Initiate the enzymatic reaction by adding the substrate, 17α-hydroxypregnenolone.

  • Incubate the reaction mixture at 37°C for a specified time.

  • Stop the reaction by adding a quenching solution.

  • Analyze the formation of the product, DHEA, using LC-MS/MS.

  • Calculate the percent inhibition of DHEA formation at each this compound concentration relative to a vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Androgen Receptor (AR) Competitive Binding Assay

Objective: To assess the ability of this compound to compete with a natural androgen for binding to the androgen receptor.

Materials:

  • Source of androgen receptor (e.g., LNCaP cell lysate, purified recombinant AR)

  • Radiolabeled androgen (e.g., [³H]-dihydrotestosterone - DHT)

  • This compound at various concentrations

  • Binding buffer

  • Scintillation fluid and counter

Protocol:

  • Incubate the AR source with a fixed concentration of radiolabeled DHT in the presence of increasing concentrations of this compound.

  • Allow the binding reaction to reach equilibrium.

  • Separate the bound from unbound radioligand (e.g., via filtration through a glass fiber filter).

  • Measure the amount of bound radioactivity using a scintillation counter.

  • Calculate the percent displacement of the radiolabeled DHT by this compound at each concentration.

  • Determine the Ki or IC50 value from the competition binding curve.

Cell Viability/Proliferation Assays

Objective: To evaluate the effect of this compound on the viability and proliferation of cancer cell lines.

Crystal Violet Assay:

  • Seed cancer cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound or a vehicle control for a specified duration (e.g., 5 days).[10]

  • Wash the cells with PBS and fix with a suitable fixative (e.g., methanol).

  • Stain the fixed cells with a crystal violet solution.

  • Wash away the excess stain and allow the plates to dry.

  • Solubilize the stain with a solvent (e.g., 10% acetic acid).

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Normalize the data to the vehicle-treated control to determine the percent viability.

Soft Agar Colony Formation Assay:

  • Prepare a base layer of agar in multi-well plates.

  • Resuspend cancer cells in a top layer of agar containing various concentrations of this compound or vehicle.

  • Overlay the cell suspension onto the base agar layer.

  • Incubate the plates for several weeks to allow for colony formation.

  • Stain the colonies with a vital stain (e.g., crystal violet).

  • Count the number of colonies and/or measure the colony size.

  • Compare the colony formation in this compound-treated wells to the vehicle control.

In Vivo Xenograft Studies

Objective: To assess the in vivo anti-tumor efficacy of this compound in an animal model.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-453) into the flanks of immunocompromised mice (e.g., CB17-SCID mice).[7][8]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., ~80 mm³), randomize the animals into treatment and control groups.[7][8]

  • Treatment Administration: Administer this compound orally once daily at specified doses. The control group receives a vehicle control.[10]

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups. Monitor for any signs of toxicity, such as weight loss.

The following diagram illustrates a typical workflow for an in vivo xenograft study.

G cluster_treatment Treatment Phase start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment_group Treatment Group: Oral this compound randomization->treatment_group control_group Control Group: Vehicle randomization->control_group measurement Regular Tumor Measurement treatment_group->measurement control_group->measurement data_analysis Data Analysis: Tumor Volume, Growth Rate measurement->data_analysis end End data_analysis->end

Caption: Workflow for a Preclinical In Vivo Xenograft Study.

Pharmacokinetics

Preclinical pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. While detailed preclinical ADME data for this compound is not extensively published in the provided search results, clinical studies have provided some insights into its pharmacokinetic profile.

A population pharmacokinetic analysis of data from four clinical studies in patients with advanced breast or prostate cancer showed that this compound exhibits linear pharmacokinetics over a dose range of 50-750 mg, administered either once or twice daily.[11][12][13] The disposition of this compound is well-described by a model with transit absorption and bi-phasic first-order elimination.[11][12][13] Interestingly, prandial status did not have a clinically relevant effect on its pharmacokinetics.[11][12] Sex and body weight were identified as significant covariates on clearance, but not to an extent that would necessitate dose adjustments.[11][12]

Conclusion

This compound is a promising anti-cancer agent with a unique dual mechanism of action, targeting both androgen synthesis and androgen receptor signaling. Preclinical studies have consistently demonstrated its potent in vitro and in vivo activity against various models of breast and prostate cancer. Its selectivity for the 17,20-lyase activity of CYP17A1 offers a potential advantage in terms of its safety profile. The data summarized in this technical guide provide a comprehensive overview of the preclinical pharmacology of this compound, supporting its continued clinical development for the treatment of hormone-driven malignancies.

References

Seviteronel: A Dual-Action Agent Targeting Androgen Synthesis and Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Seviteronel (VT-464) is a potent, orally bioavailable, non-steroidal small molecule that represents a significant advancement in the targeted therapy of hormone-dependent cancers. It exhibits a unique dual mechanism of action, functioning as both a selective inhibitor of CYP17A1 lyase and a competitive antagonist of the androgen receptor (AR). This dual activity allows this compound to both suppress the production of androgens and directly block the signaling pathways that drive the growth of certain cancers. This technical guide provides a comprehensive overview of the binding affinity, selectivity, and underlying mechanisms of this compound, supported by experimental data and pathway visualizations.

Target Binding Affinity and Selectivity

This compound's therapeutic potential lies in its precise interaction with two key proteins in androgen signaling: CYP17A1, a critical enzyme in androgen biosynthesis, and the androgen receptor itself.

Inhibition of CYP17A1

This compound is a potent inhibitor of the 17,20-lyase activity of CYP17A1, the enzyme responsible for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors to androgens. A key feature of this compound is its selectivity for the lyase function over the 17α-hydroxylase function of CYP17A1.

Target EnzymeParameterValueReference
Human CYP17A1 (17,20-lyase)IC5069 nM[1]
Human CYP17A1 (17α-hydroxylase)Selectivity~10-fold greater for lyase[2][3]

Table 1: this compound's In Vitro Inhibitory Activity against CYP17A1.

This selectivity is clinically significant as it minimizes the impact on cortisol synthesis, which is dependent on the 17α-hydroxylase activity of CYP17A1.

Antagonism of the Androgen Receptor

This compound acts as a direct competitive antagonist of the androgen receptor, effectively blocking the binding of androgens like testosterone and dihydrotestosterone (DHT). This antagonism has been demonstrated for both the wild-type AR and clinically relevant mutant forms that can confer resistance to other anti-androgen therapies. While specific quantitative binding affinity values (Ki or IC50) for the androgen receptor are not consistently reported in publicly available literature, its competitive antagonism has been well-documented.[2][3] this compound has been shown to be a competitive antagonist of both wild-type and mutated forms of the AR (e.g., F876L and T877A).[2] In cell viability assays with MCF-7 cells, which have low AR expression, this compound showed antagonistic effects with an IC50 of approximately 7 μM, suggesting potential anti-estrogenic activity through the reduction of CYP17 lyase activity.[4][5]

Target ReceptorActivityAffected Forms
Androgen Receptor (AR)Competitive AntagonistWild-Type, F876L mutant, T877A mutant

Table 2: this compound's Activity at the Androgen Receptor.

Signaling Pathways

This compound's dual mechanism of action allows it to intervene at two critical points in the androgen signaling cascade: the synthesis of androgens and the subsequent receptor-mediated cellular response.

Androgen Biosynthesis Pathway

The production of androgens from cholesterol is a multi-step process involving several enzymes. This compound's primary target in this pathway is CYP17A1.

Androgen Biosynthesis Pathway Androgen Biosynthesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone CYP17A1 (17α-hydroxylase) 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA 17-OH-Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17-OH-Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT DHT Testosterone->DHT 5α-reductase This compound This compound This compound->17-OH-Pregnenolone This compound->17-OH-Progesterone

Androgen Biosynthesis Pathway and this compound's Point of Inhibition.
Androgen Receptor Signaling Pathway

Once synthesized, androgens exert their effects by binding to the androgen receptor, which then translocates to the nucleus and regulates gene expression. This compound directly inhibits this process.

Androgen Receptor Signaling Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP HSP HSP->AR_HSP This compound This compound This compound->AR ARE Androgen Response Element (ARE) AR_dimer->ARE DNA Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Transcriptional Regulation

Androgen Receptor Signaling and this compound's Antagonistic Action.

Experimental Protocols

The determination of this compound's binding affinity and inhibitory activity involves specific and rigorous experimental methodologies.

CYP17A1 Inhibition Assay

The inhibitory activity of this compound against CYP17A1 is typically assessed using an in vitro enzyme inhibition assay.

CYP17A1 Inhibition Assay Workflow CYP17A1 Inhibition Assay Workflow start Start recombinant_cyp17a1 Recombinant Human CYP17A1 Enzyme start->recombinant_cyp17a1 substrate Radiolabeled Substrate (e.g., [3H]-Progesterone) start->substrate seviteronel_dilutions Serial Dilutions of this compound start->seviteronel_dilutions incubation Incubation at 37°C recombinant_cyp17a1->incubation substrate->incubation seviteronel_dilutions->incubation extraction Organic Extraction of Steroids incubation->extraction tlc Thin Layer Chromatography (TLC) to Separate Substrate and Product extraction->tlc quantification Quantification of Radioactivity in Substrate and Product Bands tlc->quantification ic50_calc IC50 Calculation quantification->ic50_calc

Workflow for Determining CYP17A1 Inhibition.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human CYP17A1 enzyme is used. The substrate, such as progesterone or pregnenolone, is radiolabeled (e.g., with tritium) to allow for sensitive detection.

  • Compound Dilution: this compound is prepared in a series of dilutions to determine its dose-dependent inhibitory effect.

  • Incubation: The enzyme, substrate, and various concentrations of this compound are incubated together in a suitable buffer system at 37°C. The reaction is initiated by the addition of a cofactor, such as NADPH.

  • Reaction Termination and Extraction: After a defined period, the reaction is stopped, often by the addition of a strong acid or organic solvent. The steroids (substrate and product) are then extracted from the reaction mixture.

  • Separation and Quantification: The extracted substrate and the resulting product are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The amount of product formed at each this compound concentration is quantified by measuring the radioactivity. These data are then used to calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity.

Androgen Receptor Competitive Binding Assay

To determine the binding affinity of this compound for the androgen receptor, a competitive binding assay is employed.

AR Competitive Binding Assay Workflow AR Competitive Binding Assay Workflow start Start ar_source Source of Androgen Receptor (e.g., cell lysate, purified receptor) start->ar_source radioligand Radiolabeled Androgen (e.g., [3H]-DHT) start->radioligand seviteronel_dilutions Serial Dilutions of this compound start->seviteronel_dilutions incubation Incubation to Reach Binding Equilibrium ar_source->incubation radioligand->incubation seviteronel_dilutions->incubation separation Separation of Bound and Free Radioligand incubation->separation quantification Quantification of Bound Radioactivity separation->quantification ki_calc Ki Calculation quantification->ki_calc

References

In Vitro Anti-Tumor Activity of Seviteronel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seviteronel (INO-464) is a selective, orally bioavailable, non-steroidal small molecule that dually inhibits cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) and the androgen receptor (AR).[1][2][3] By targeting both the production of androgens and the signaling of the AR, this compound presents a promising therapeutic strategy for hormone-dependent malignancies, including breast and prostate cancers. This technical guide provides a comprehensive overview of the in vitro anti-tumor activities of this compound, focusing on its mechanism of action, effects on cancer cell lines, and its role in sensitizing cancer cells to radiation therapy.

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism of action:

  • CYP17A1 Lyase Inhibition: this compound selectively inhibits the 17,20-lyase activity of CYP17A1, a key enzyme in the androgen biosynthesis pathway. This inhibition reduces the production of androgens, thereby limiting the ligands available to activate the androgen receptor.[4] this compound exhibits approximately 10-fold selectivity for CYP17 lyase over 17α-hydroxylase activity.[3]

  • Androgen Receptor (AR) Antagonism: this compound acts as a competitive antagonist of the androgen receptor, binding to both wild-type and mutated forms of the receptor.[3] This direct inhibition prevents AR translocation to the nucleus, DNA binding, and subsequent transcription of target genes involved in cell proliferation and survival.

This dual action provides a comprehensive blockade of androgen signaling, making it an attractive agent for cancers driven by this pathway.

Figure 1: this compound's dual mechanism of action.

Data Presentation

Table 1: In Vitro Efficacy of this compound (IC50 Values)
Cell LineCancer TypeAR StatusER StatusIC50 (µM)Reference(s)
MDA-MB-453Triple-Negative Breast Cancer (TNBC)PositiveNegative> 10[5][6]
ACC-422Triple-Negative Breast Cancer (TNBC)PositiveNegative> 10[6]
SUM-185Triple-Negative Breast Cancer (TNBC)PositiveNegative> 10[6]
SUM-159Triple-Negative Breast Cancer (TNBC)PositiveNegative> 10[6]
MDA-MB-231Triple-Negative Breast Cancer (TNBC)NegativeNegative> 10[6]
MCF-7Breast CancerLowPositive~7[5][6]
C4-2Castration-Resistant Prostate Cancer (CRPC)PositiveN/AMore potent than Abiraterone Acetate[5]
C4-2BCastration-Resistant Prostate Cancer (CRPC)PositiveN/AMore potent than Abiraterone Acetate[5]
MR49CCastration-Resistant Prostate Cancer (CRPC)PositiveN/AMore potent than Abiraterone Acetate[5]
MR49FCastration-Resistant Prostate Cancer (CRPC)PositiveN/AMore potent than Abiraterone Acetate[5]
LNCaPProstate CancerPositiveN/AData not specified[5]
MDA-PCA-133Prostate CancerPositiveN/AData not specified[5]
Enzyme
CYP17A1 LyaseN/AN/AN/A0.069[7]

Note: While this compound demonstrates potent enzymatic inhibition of CYP17A1 lyase, its direct cytotoxic effect as a single agent in vitro appears limited in some AR-positive TNBC cell lines at concentrations up to 10 µM. Its anti-tumor activity in these models is more pronounced in combination with other agents or in vivo where it can also modulate the tumor microenvironment.

Table 2: Radiosensitizing Effects of this compound
Cell LineCancer TypeAR StatusRadiation Enhancement Ratio (rER)Reference(s)
MDA-MB-453Triple-Negative Breast Cancer (TNBC)Positive1.20 - 1.89[2][5]
SUM-185Triple-Negative Breast Cancer (TNBC)Positive1.20 - 1.89[2]
SUM-159Triple-Negative Breast Cancer (TNBC)Positive1.20 - 1.89[2]

This compound has been shown to be an effective radiosensitizer in AR-positive TNBC cell lines. This effect is attributed to the impairment of double-strand DNA break repair mechanisms.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability after treatment with this compound.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24 hours Cell_Seeding->Incubation_1 Treatment Treat cells with varying concentrations of this compound Incubation_1->Treatment Incubation_2 Incubate for 48-72 hours Treatment->Incubation_2 Add_MTT Add MTT reagent to each well Incubation_2->Add_MTT Incubation_3 Incubate for 2-4 hours Add_MTT->Incubation_3 Solubilization Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals Incubation_3->Solubilization Measure_Absorbance Measure absorbance at 570 nm Solubilization->Measure_Absorbance Data_Analysis Analyze data to determine IC50 values Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 2: MTT Assay Workflow.
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the steps for quantifying apoptosis using flow cytometry.

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow Start Start Cell_Treatment Treat cells with this compound Start->Cell_Treatment Harvest_Cells Harvest and wash cells Cell_Treatment->Harvest_Cells Resuspend Resuspend cells in Annexin V binding buffer Harvest_Cells->Resuspend Staining Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Staining Incubation Incubate in the dark Staining->Incubation Flow_Cytometry Analyze by flow cytometry Incubation->Flow_Cytometry Data_Analysis Quantify viable, early apoptotic, late apoptotic, and necrotic cells Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Figure 3: Apoptosis Assay Workflow.
  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution by flow cytometry.

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash them.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells to allow for DNA staining.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This protocol is for the detection of protein expression levels.

  • Protein Extraction: Lyse this compound-treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., AR, PARP, caspases) followed by incubation with secondary antibodies.

  • Detection: Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence).

Conclusion

This compound demonstrates significant in vitro anti-tumor activity through its dual inhibition of androgen synthesis and androgen receptor signaling. While its direct cytotoxic effects as a monotherapy may be modest in some cell lines, its ability to sensitize cancer cells to radiation highlights its potential in combination therapies. Further research is warranted to fully elucidate the specific molecular pathways affected by this compound and to identify biomarkers that can predict treatment response. This technical guide provides a foundational understanding of this compound's in vitro profile to aid researchers and drug development professionals in their ongoing efforts to combat hormone-driven cancers.

References

Seviteronel: A Deep Dive into its Inhibition of Androgen Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seviteronel (VT-464) is a novel, orally bioavailable, non-steroidal small molecule that represents a significant advancement in the targeted therapy of androgen-driven malignancies. It functions as a dual-action agent, potently and selectively inhibiting the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1) and acting as a direct antagonist of the androgen receptor (AR). This dual mechanism of action uniquely positions this compound to comprehensively suppress androgen signaling, a critical driver in various cancers, most notably castration-resistant prostate cancer (CRPC) and certain subtypes of breast cancer. This technical guide provides an in-depth analysis of this compound's effect on androgen biosynthesis, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and development.

Core Mechanism of Action: Selective CYP17A1 17,20-Lyase Inhibition

The cornerstone of this compound's impact on androgen biosynthesis is its selective inhibition of the 17,20-lyase activity of CYP17A1.[1][2] CYP17A1 is a bifunctional enzyme crucial for the production of androgens and cortisol. It catalyzes both the 17α-hydroxylase and the 17,20-lyase reactions. While the hydroxylase activity is essential for cortisol synthesis, the lyase activity is the rate-limiting step in the conversion of pregnenolone and progesterone derivatives into dehydroepiandrosterone (DHEA) and androstenedione, the primary precursors of testosterone and dihydrotestosterone (DHT).

This compound exhibits an approximately 10-fold selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity.[1][2] This selectivity is a key differentiating feature compared to other CYP17A1 inhibitors like abiraterone, as it may reduce the extent of mineralocorticoid excess and the need for concomitant corticosteroid administration. By specifically targeting the 17,20-lyase step, this compound effectively curtails the production of androgens from both adrenal and gonadal sources, as well as intratumorally.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound as a CYP17A1 17,20-lyase inhibitor has been quantified in various preclinical studies. The following table summarizes the key in vitro inhibitory data.

ParameterValueReference
CYP17 Lyase IC5069 nM--INVALID-LINK--
Selectivity (Lyase vs. Hydroxylase)~10-fold--INVALID-LINK--

Impact on Steroid Hormone Levels: Clinical Evidence

Clinical trials have demonstrated this compound's profound effect on circulating androgen and estrogen levels, consistent with its mechanism of action. The tables below present data from Phase I clinical trials in both men with castration-resistant prostate cancer and women with advanced breast cancer.

Table 2: Effect of this compound on Steroid Hormones in Men with CRPC

Steroid HormoneBaseline (nmol/L)Post-Treatment (Nadir)Percent ChangeClinical Trial
TestosteroneVariesNear lower limit of quantification (0.03 nmol/L)>80% decline--INVALID-LINK--

Table 3: Effect of this compound on Steroid Hormones in Women with ER+ or TNBC

Steroid HormoneBaseline (pmol/L)Cycle 2 Day 1 (pmol/L)Percent ChangeClinical Trial
Estradiol33.4 (mean)13.2 (mean)-60.5%--INVALID-LINK--
Testosterone485.5 (mean)173.4 (mean)-64.3%--INVALID-LINK--

Signaling Pathway Visualization

The following diagram illustrates the androgen biosynthesis pathway and highlights the specific point of inhibition by this compound.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone CYP17A1 (17α-hydroxylase) 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA 17-OH-Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17-OH-Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase This compound This compound This compound->17-OH-Pregnenolone This compound->17-OH-Progesterone

Androgen biosynthesis pathway showing this compound's inhibition of CYP17A1 17,20-lyase.

Detailed Experimental Protocols

Protocol 1: In Vitro CYP17A1 17,20-Lyase Inhibition Assay

This protocol outlines a representative method for determining the IC50 of this compound for the 17,20-lyase activity of human CYP17A1 using a radiolabeled substrate.

Materials:

  • Recombinant human CYP17A1 enzyme

  • Cytochrome P450 reductase

  • Cytochrome b5

  • [³H]-17α-hydroxypregnenolone (substrate)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • This compound (or other test inhibitor) dissolved in DMSO

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Scintillation fluid and counter

  • Organic solvents for TLC mobile phase (e.g., chloroform:ethyl acetate)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, recombinant human CYP17A1, cytochrome P450 reductase, and cytochrome b5.

  • Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) or DMSO (vehicle control) to the reaction mixtures.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding [³H]-17α-hydroxypregnenolone and NADPH.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a strong organic solvent (e.g., ethyl acetate) to extract the steroids.

  • Extraction and Separation: Vortex the tubes and centrifuge to separate the organic and aqueous layers. Carefully collect the organic layer containing the substrate and product.

  • TLC Analysis: Spot the extracted organic layer onto a TLC plate. Develop the plate using an appropriate mobile phase to separate the [³H]-17α-hydroxypregnenolone substrate from the [³H]-dehydroepiandrosterone (DHEA) product.

  • Quantification: Visualize the separated spots (e.g., using a phosphorimager or by scraping the silica gel corresponding to the substrate and product spots). Quantify the radioactivity of the substrate and product bands using a scintillation counter.

  • Data Analysis: Calculate the percentage of conversion of substrate to product for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Androgen Production Assay (NCI-H295R Cells)

This protocol describes the use of the human adrenocortical carcinoma cell line NCI-H295R, which expresses key enzymes of steroidogenesis, to assess the effect of this compound on androgen production.

Materials:

  • NCI-H295R cells

  • Cell culture medium (e.g., DMEM/F12) supplemented with serum and appropriate growth factors

  • Forskolin (to stimulate steroidogenesis)

  • This compound (or other test inhibitor) dissolved in DMSO

  • ELISA kits for testosterone and/or DHEA

  • Cell lysis buffer and protein assay kit

Procedure:

  • Cell Culture: Culture NCI-H295R cells in appropriate culture vessels until they reach a desired confluency.

  • Treatment: Replace the culture medium with fresh medium containing a stimulating agent (e.g., forskolin) and varying concentrations of this compound or DMSO (vehicle control).

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for steroid production.

  • Supernatant Collection: Collect the cell culture supernatant, which will contain the secreted steroids.

  • Steroid Quantification: Measure the concentration of testosterone and/or DHEA in the collected supernatant using specific and validated ELISA kits according to the manufacturer's instructions.

  • Cell Viability/Protein Normalization: After collecting the supernatant, lyse the cells and determine the total protein content to normalize the steroid production data to the amount of cellular protein. This accounts for any cytotoxic effects of the test compound.

  • Data Analysis: Calculate the percentage of inhibition of androgen production for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value in a cellular context.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for screening and characterizing a CYP17A1 inhibitor like this compound.

G cluster_0 In Vitro Characterization cluster_1 Preclinical Evaluation cluster_2 Clinical Development Recombinant Enzyme Assay Recombinant Enzyme Assay Cell-Based Assay Cell-Based Assay Recombinant Enzyme Assay->Cell-Based Assay IC50 Determination (Lyase) IC50 Determination (Lyase) Recombinant Enzyme Assay->IC50 Determination (Lyase) Ki Determination Ki Determination Recombinant Enzyme Assay->Ki Determination IC50 Determination (Androgen Production) IC50 Determination (Androgen Production) Cell-Based Assay->IC50 Determination (Androgen Production) Pharmacokinetics (PK) Pharmacokinetics (PK) Cell-Based Assay->Pharmacokinetics (PK) Selectivity Profiling Selectivity Profiling Hydroxylase vs. Lyase Hydroxylase vs. Lyase Selectivity Profiling->Hydroxylase vs. Lyase Other CYPs Other CYPs Selectivity Profiling->Other CYPs Pharmacodynamics (PD) Pharmacodynamics (PD) Pharmacokinetics (PK)->Pharmacodynamics (PD) Absorption, Distribution, Metabolism, Excretion Absorption, Distribution, Metabolism, Excretion Pharmacokinetics (PK)->Absorption, Distribution, Metabolism, Excretion In Vivo Efficacy In Vivo Efficacy Pharmacodynamics (PD)->In Vivo Efficacy Steroid Hormone Levels in Animal Models Steroid Hormone Levels in Animal Models Pharmacodynamics (PD)->Steroid Hormone Levels in Animal Models Tumor Growth Inhibition in Xenograft Models Tumor Growth Inhibition in Xenograft Models In Vivo Efficacy->Tumor Growth Inhibition in Xenograft Models Phase I Trials Phase I Trials In Vivo Efficacy->Phase I Trials Phase II/III Trials Phase II/III Trials Phase I Trials->Phase II/III Trials Safety, Tolerability, MTD, PK/PD Safety, Tolerability, MTD, PK/PD Phase I Trials->Safety, Tolerability, MTD, PK/PD Efficacy in Target Patient Populations Efficacy in Target Patient Populations Phase II/III Trials->Efficacy in Target Patient Populations Compound Synthesis & Library Screening Compound Synthesis & Library Screening Compound Synthesis & Library Screening->Recombinant Enzyme Assay

Experimental workflow for the development of a CYP17A1 inhibitor.

Conclusion

This compound's targeted inhibition of CYP17A1 17,20-lyase presents a compelling strategy for the treatment of androgen-dependent cancers. Its dual mechanism, combining potent androgen synthesis inhibition with direct AR antagonism, offers a comprehensive blockade of the androgen signaling axis. The quantitative data from in vitro and clinical studies underscore its efficacy in reducing androgen levels. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate this compound or develop novel inhibitors of androgen biosynthesis. The continued exploration of this compound's clinical potential is warranted, with the promise of providing a new and effective therapeutic option for patients with advanced malignancies.

References

Early-Phase Clinical Trial Results for Seviteronel: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Seviteronel (INO-464) is an orally administered, selective, non-steroidal small molecule that represents a novel approach in oncology by dually targeting two key pathways in hormone-dependent cancers: androgen biosynthesis and androgen receptor (AR) signaling. This technical guide provides an in-depth summary of the early-phase clinical trial results for this compound, with a focus on its development in castration-resistant prostate cancer (CRPC) and advanced breast cancer. The content herein is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.

Mechanism of Action

This compound exhibits a dual mechanism of action. Firstly, it acts as a selective inhibitor of CYP17 lyase (cytochrome P450 17A1), a critical enzyme in the androgen biosynthesis pathway responsible for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively. By inhibiting this step, this compound effectively reduces the production of androgens in the testes and adrenal glands. Secondly, it functions as a competitive antagonist of the androgen receptor, directly inhibiting the binding of androgens to the receptor and subsequent downstream signaling that promotes tumor growth. This dual targeting of both androgen production and AR activity provides a comprehensive blockade of the androgen signaling axis.

Seviteronel_MoA cluster_synthesis Androgen Biosynthesis cluster_signaling AR Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17 Hydroxylase 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17 Hydroxylase Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17 Lyase Testosterone Testosterone Androstenedione->Testosterone DHEA DHEA 17-OH Pregnenolone->DHEA CYP17 Lyase DHEA->Androstenedione AR Androgen Receptor Testosterone->AR Binds Nucleus Nucleus AR->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Tumor Growth Tumor Growth Gene Transcription->Tumor Growth This compound This compound This compound->17-OH Progesterone Inhibits This compound->17-OH Pregnenolone Inhibits This compound->AR Antagonizes

Caption: this compound's dual mechanism of action.

Early-Phase Clinical Trials in Castration-Resistant Prostate Cancer (CRPC)

A Phase 1, open-label, dose-escalation study (NCT02361086) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of once-daily this compound in chemotherapy-naïve men with CRPC.

Experimental Protocol: NCT02361086

Study Design: The trial employed a modified 3+3 dose-escalation design. This compound was administered orally once daily in 28-day cycles. Cohorts of 3 patients were enrolled at escalating dose levels. If no dose-limiting toxicities (DLTs) were observed, the next cohort was enrolled at a higher dose. If one DLT occurred, the cohort was expanded to 6 patients. The maximum tolerated dose (MTD) was defined as the highest dose level at which fewer than 33% of patients experienced a DLT.

Patient Population: Eligible patients were chemotherapy-naïve men with metastatic CRPC, with or without prior treatment with abiraterone acetate or enzalutamide.

Dose Levels: The study evaluated doses of 600 mg, 750 mg, and 900 mg once daily. A 600 mg dose with a titration schedule was also assessed.

Endpoints:

  • Primary: Safety, tolerability, and determination of the MTD.

  • Secondary: Pharmacokinetics, PSA response (defined by Prostate Cancer Working Group 2 [PCWG2] criteria), and tumor response (assessed by Response Evaluation Criteria in Solid Tumors [RECIST 1.1]).

Definition of Dose-Limiting Toxicity (DLT): A DLT was defined as any Grade 3 or greater adverse event considered possibly, probably, or definitely related to this compound, occurring within the first 28-day cycle.

CRPC_Trial_Workflow Start Start Enroll 3 Patients\n(Dose Level n) Enroll 3 Patients (Dose Level n) Start->Enroll 3 Patients\n(Dose Level n) Observe DLTs\nin Cycle 1 Observe DLTs in Cycle 1 Enroll 3 Patients\n(Dose Level n)->Observe DLTs\nin Cycle 1 0 DLTs 0 DLTs Observe DLTs\nin Cycle 1->0 DLTs 1 DLT 1 DLT Observe DLTs\nin Cycle 1->1 DLT ≥2 DLTs ≥2 DLTs Observe DLTs\nin Cycle 1->≥2 DLTs Escalate to\nDose Level n+1 Escalate to Dose Level n+1 0 DLTs->Escalate to\nDose Level n+1 Enroll 3 More Patients\nat Dose Level n Enroll 3 More Patients at Dose Level n 1 DLT->Enroll 3 More Patients\nat Dose Level n MTD = Dose Level n-1 MTD = Dose Level n-1 ≥2 DLTs->MTD = Dose Level n-1 Escalate to\nDose Level n+1->Enroll 3 Patients\n(Dose Level n) Observe DLTs Observe DLTs Enroll 3 More Patients\nat Dose Level n->Observe DLTs ≤1 DLT in 6 Patients ≤1 DLT in 6 Patients Observe DLTs->≤1 DLT in 6 Patients ≥2 DLTs in 6 Patients ≥2 DLTs in 6 Patients Observe DLTs->≥2 DLTs in 6 Patients ≤1 DLT in 6 Patients->Escalate to\nDose Level n+1 ≥2 DLTs in 6 Patients->MTD = Dose Level n-1 End End MTD = Dose Level n-1->End

Caption: Workflow of the 3+3 dose-escalation design in the CRPC trial.
Quantitative Data Summary: CRPC Trial

Patient Characteristics (N=21)

CharacteristicValue
Median Age (years)71
ECOG Performance Status 0/18 / 13
Prior Abiraterone13 (62%)
Prior Enzalutamide13 (62%)
Prior Abiraterone and Enzalutamide9 (43%)

Safety and Tolerability

No DLTs were observed at doses up to 750 mg once daily. The most frequently reported treatment-emergent adverse events were primarily Grade 1-2.

Adverse EventAny Grade (%)Grade 3/4 (%)
Fatigue71%5%
Dizziness52%0%
Vision Blurred38%0%
Dysgeusia33%0%

Recommended Phase 2 Dose (RP2D): Based on the overall safety and tolerability profile, 600 mg once daily was selected as the RP2D for future studies in CRPC.

Early-Phase Clinical Trials in Advanced Breast Cancer

A Phase 1/2, open-label study (CLARITY-01, NCT02580448) was conducted to assess the safety, tolerability, PK, and preliminary efficacy of this compound in women with estrogen receptor-positive (ER+) or triple-negative breast cancer (TNBC).

Experimental Protocol: NCT02580448

Study Design: The Phase 1 portion of the study utilized a de-escalating cohort design to determine the MTD and RP2D in women. Six-subject cohorts were enrolled at descending dose levels, starting from a dose determined in the male CRPC study.

Patient Population: Women with locally advanced or metastatic ER+ or TNBC. For the Phase 2 portion, patients with AR-positive (≥10% by IHC) TNBC were included.

Dose Levels: The de-escalating cohorts were 750 mg, 600 mg, and 450 mg once daily.

Endpoints:

  • Primary: Safety, tolerability, and determination of the MTD.

  • Secondary: Pharmacokinetics, clinical benefit rate at 16 weeks (CBR16) for TNBC and 24 weeks (CBR24) for ER+ breast cancer, and enumeration of circulating tumor cells (CTCs).

Pharmacodynamic Assessments:

  • Circulating Tumor Cells (CTCs): CTCs were enumerated using EPIC CTC analysis.

  • Response Evaluation: Tumor response was assessed according to RECIST 1.1.

Breast_Cancer_Trial_Logic Start with 750 mg QD\n(RP2D from CRPC trial) Start with 750 mg QD (RP2D from CRPC trial) Enroll 6 Patients Enroll 6 Patients Start with 750 mg QD\n(RP2D from CRPC trial)->Enroll 6 Patients DLT Observed? DLT Observed? Enroll 6 Patients->DLT Observed? Yes Yes DLT Observed?->Yes No No De-escalate to 600 mg QD De-escalate to 600 mg QD Yes->De-escalate to 600 mg QD Enroll 6 Patients Enroll 6 Patients De-escalate to 600 mg QD->Enroll 6 Patients DLT Observed? DLT Observed? Enroll 6 Patients ->DLT Observed? Yes Yes DLT Observed? ->Yes No No De-escalate to 450 mg QD De-escalate to 450 mg QD Yes ->De-escalate to 450 mg QD Enroll 6 Patients   Enroll 6 Patients   De-escalate to 450 mg QD->Enroll 6 Patients   DLT Observed?   DLT Observed?   Enroll 6 Patients  ->DLT Observed?   No   No   DLT Observed?  ->No   MTD/RP2D = 450 mg QD MTD/RP2D = 450 mg QD No  ->MTD/RP2D = 450 mg QD

Caption: Dose de-escalation logic in the advanced breast cancer trial.
Quantitative Data Summary: Breast Cancer Trial (Phase 1)

Patient Enrollment (N=19)

Cancer TypeNumber of Patients
ER+11
TNBC8

Safety and Tolerability

DLTs were observed at the higher dose levels, leading to the determination of the MTD.

Dose LevelDLTs Observed
750 mg QDGrade 3 confusional state with paranoia
600 mg QDGrade 3 mental status change, Grade 3 delirium
450 mg QDNone

The most common adverse events were primarily Grade 1/2.

Adverse EventAny Grade (%)
Tremor42%
Nausea42%
Vomiting37%
Fatigue37%

Efficacy and Recommended Phase 2 Dose (RP2D)

The RP2D for women was established at 450 mg once daily. At this dose, 4 of 7 evaluable patients achieved a clinical benefit rate at 16 weeks (CBR16). Specifically, 2 TNBC patients and 2 ER+ patients achieved CBR16 and CBR24, respectively. No objective tumor responses were reported in the Phase 1 portion.

Pharmacokinetic Analysis

Pharmacokinetic data for this compound was collected in both the CRPC and breast cancer trials. A population PK analysis pooling data from 243 patients across four clinical studies was also conducted.

Methodology:

  • Sample Collection: Blood samples were collected at various time points, both after the first dose and at steady-state, to characterize the drug's absorption, distribution, metabolism, and excretion.

  • Analytical Method: this compound plasma concentrations were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Analysis: Noncompartmental and population-based approaches were used to model the pharmacokinetic parameters.

Key Findings:

  • This compound demonstrates linear pharmacokinetics over a dose range of 50-750 mg, administered either once or twice daily.

  • The disposition of this compound is well-described by a model with transit absorption and bi-phasic first-order elimination.

  • Prandial status did not have a clinically relevant effect on pharmacokinetic parameters.

  • While sex and body weight were found to be statistically significant covariates on clearance, the effect was not deemed clinically meaningful to necessitate a change in the dosing scheme.

Conclusion

The early-phase clinical trials of this compound have established its safety profile and determined the recommended Phase 2 doses for both castration-resistant prostate cancer (600 mg QD) and advanced breast cancer (450 mg QD). The drug was generally well-tolerated, with most adverse events being mild to moderate in severity. Preliminary signs of clinical activity, including PSA reductions in CRPC and clinical benefit in breast cancer, have been observed. The dual mechanism of inhibiting both androgen synthesis and the androgen receptor makes this compound a promising agent for the treatment of hormone-driven malignancies. Further investigation in later-phase trials is warranted to fully elucidate its efficacy.

Seviteronel in Triple-Negative Breast Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to the absence of well-defined molecular targets, such as the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1][2] Consequently, treatment for TNBC has traditionally been limited to cytotoxic chemotherapy.[3] However, a subset of TNBC, ranging from 15% to 35%, expresses the androgen receptor (AR), highlighting a potential therapeutic avenue.[1][4] Seviteronel (INO-464) has emerged as a promising investigational agent in this context. It is an orally bioavailable, selective, dual-mechanism inhibitor that targets both cytochrome P450c17a (CYP17) 17,20-lyase and the androgen receptor.[3] This dual action not only inhibits androgen synthesis, thereby reducing downstream estrogen production, but also directly antagonizes AR activity.[3][5] This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical and clinical data, and experimental protocols relevant to its investigation in AR-positive TNBC.

Mechanism of Action: Dual Inhibition of Androgen Signaling

This compound exerts its anti-tumor effects through a unique dual mechanism of action, disrupting the androgen receptor signaling pathway at two critical points:

  • CYP17 Lyase Inhibition : this compound is a selective inhibitor of CYP17 17,20-lyase, an essential enzyme in the androgen biosynthesis pathway.[3][5] It is approximately 10-fold more selective for CYP17 lyase over CYP17 17-α hydroxylase, which minimizes the impact on cortisol production compared to other agents like abiraterone.[3][5] By inhibiting CYP17 lyase, this compound reduces the production of androgens, the ligands that activate the androgen receptor.[3] In vitro, this compound inhibits CYP17 lyase with an IC50 of 69 nM.[1]

  • Androgen Receptor Antagonism : In addition to blocking androgen synthesis, this compound acts as a direct competitive antagonist of the androgen receptor.[3] It binds to both wild-type and mutated forms of the AR, preventing the binding of androgens and subsequent receptor activation.[3] This direct inhibition further ensures a comprehensive blockade of AR-mediated signaling. This compound has been shown to reduce the nuclear translocation and accumulation of AR.[1]

This dual mechanism provides a more complete shutdown of the AR signaling axis than agents that only target either ligand production or receptor binding.

Caption: this compound's dual mechanism of action in TNBC.

Preclinical Data

This compound has demonstrated significant anti-tumor activity in both in vitro and in vivo preclinical models of AR-positive TNBC.

In Vitro Studies
  • Cell Viability and Proliferation : In AR+ TNBC cell lines such as MDA-MB-453 and SUM159PT, this compound inhibits cell proliferation with an IC50 greater than 10 μM.[5][6] While its single-agent cytotoxicity is limited at lower concentrations, its primary role in many preclinical settings is in combination therapies.[4]

  • Radiosensitization : this compound has been shown to act as a radiosensitizing agent in AR+ TNBC cells.[4][7] When combined with radiation, this compound (at concentrations of 1 or 5 μM) leads to a significant increase in DNA double-strand breaks, as measured by γH2AX foci, and delays their repair.[1][7] This effect is AR-dependent, as it is not observed in AR-negative TNBC cell lines.[4][7] Clonogenic survival assays have demonstrated radiation enhancement ratios of 1.20–1.89 in AR+ TNBC models treated with this compound.[4][7][8]

  • Combination with Chemotherapy : Preclinical studies have indicated that this compound can sensitize TNBC cells to chemotherapy.[9] In response to chemotherapy, androgen receptor activation can drive cells into a cancer stem cell state; this compound, by antagonizing AR, can suppress this transition and enhance the efficacy of chemotherapy.[9] The combination of this compound with chemotherapy resulted in a 70% to 100% greater reduction in tumor size in preclinical models compared to chemotherapy alone.[10]

  • Combination with CDK4/6 Inhibitors : The combination of this compound with the CDK4/6 inhibitor abemaciclib has shown synergistic effects in AR+ TNBC models.[5]

Table 1: Summary of In Vitro Activity of this compound in TNBC

Cell LineAR StatusAssayTreatmentKey FindingsReference
MDA-MB-453PositiveCell ViabilityThis compound (increasing concentrations)IC50 > 10 μM[5][6]
SUM159PTPositiveCell ViabilityThis compound (increasing concentrations)Inhibition of proliferation at > 10 μM[5][6]
MDA-MB-453PositiveClonogenic SurvivalThis compound + RadiationRadiation enhancement ratios of 1.28–1.47[4]
ACC-422PositiveClonogenic SurvivalThis compound + RadiationRadiation enhancement ratios of 1.20–1.89[4][7]
MDA-MB-453, ACC-422PositiveγH2AX FociThis compound (1 or 5 μM) + RadiationIncreased DNA double-strand breaks and delayed repair[7]
MDA-MB-231NegativeClonogenic SurvivalThis compound + RadiationNo radiosensitization observed[4][7]
In Vivo Studies
  • Xenograft Models : In a patient-derived xenograft (PDX) model of AR+ TNBC (HCI-009), treatment with this compound at 150 mg/kg/day orally resulted in a significant decrease in tumor volume and growth rate.[11] In an MDA-MB-453 xenograft model, this compound administered at 75 mg/kg daily in combination with radiation (2 Gy) demonstrated a synergistic anti-tumor effect, with a significant reduction in tumor volume and a delay in tumor doubling and tripling times.[1][4]

Table 2: Summary of In Vivo Activity of this compound in TNBC Xenograft Models

Xenograft ModelTreatmentDoseKey FindingsReference
HCI-009 (PDX)This compound150 mg/kg/day, p.o.Significant decrease in tumor volume and growth rate[11]
MDA-MB-453This compound + Radiation75 mg/kg/day, p.o. + 2 GySynergistic anti-tumor effect; significant reduction in tumor volume[1][4]
MDA-MB-453This compoundDose-dependentSignificantly inhibited tumor volume and growth rate[5][6]

Clinical Data

A Phase 1, open-label, multicenter study (NCT02580448) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in women with advanced ER-positive or triple-negative breast cancer.[3][12][13]

Safety and Tolerability
  • Nineteen women were enrolled in the study and received this compound in de-escalating dose cohorts of 750 mg, 600 mg, and 450 mg once daily (QD).[3]

  • The majority of adverse events (AEs) were Grade 1/2, with the most common being tremor (42%), nausea (42%), vomiting (37%), and fatigue (37%).[3]

  • Dose-limiting toxicities (DLTs) were observed at the 750 mg and 600 mg QD doses.[3][12]

  • The recommended Phase 2 dose (RP2D) was established at 450 mg QD.[3][12]

Pharmacokinetics
  • Pharmacokinetic analysis revealed a dose-proportional relationship for peak and trough plasma drug concentrations and overall exposure (AUC) after a single dose.[3]

  • The half-life of this compound ranged from 6.4 to 8.4 hours, supporting once-daily dosing.[3]

Efficacy
  • The primary efficacy endpoint for TNBC patients was the clinical benefit rate at 16 weeks (CBR16), defined as stable disease, partial response, or complete response.[3]

  • At the RP2D of 450 mg QD, 2 out of 7 subjects with TNBC achieved CBR16.[3][12]

  • No objective tumor responses were reported in this Phase 1 study.[3][12]

Table 3: Summary of Phase 1 Clinical Trial of this compound in TNBC

ParameterFindingReference
Study DesignPhase 1, open-label, de-escalating dose cohorts[3][12]
Patient PopulationWomen with locally advanced or metastatic TNBC or ER+ breast cancer[3]
Dosing Cohorts750 mg, 600 mg, 450 mg once daily[3]
Recommended Phase 2 Dose450 mg once daily[3][12]
Most Common AEs (Grade 1/2)Tremor (42%), nausea (42%), vomiting (37%), fatigue (37%)[3]
Half-life6.4 - 8.4 hours[3]
Efficacy (TNBC at RP2D)2 of 7 subjects achieved CBR16[3][12]

A Phase 1/2 clinical trial (NCT04947189) is currently investigating this compound in combination with docetaxel in patients with AR-positive metastatic TNBC.[2]

Experimental Protocols

In Vitro Cell Viability Assay (Crystal Violet)
  • Cell Seeding : Seed AR+ TNBC cells (e.g., MDA-MB-453, SUM159PT) in 96-well plates at a density of 5,000-10,000 cells per well in full-serum media and allow them to adhere overnight.

  • Treatment : Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 50 μM) or DMSO as a vehicle control.

  • Incubation : Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Staining :

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin for 15 minutes.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Destaining and Measurement :

    • Wash the plates with water to remove excess stain.

    • Solubilize the stain with 10% acetic acid.

    • Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis : Normalize the absorbance values to the DMSO-treated control cells to determine cell viability.

Clonogenic Survival Assay
  • Cell Seeding : Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach overnight.

  • Treatment : Treat the cells with a fixed concentration of this compound (e.g., 1 or 5 μM) or DMSO for a specified duration (e.g., 24 hours) prior to irradiation.

  • Irradiation : Irradiate the plates with increasing doses of radiation (e.g., 0, 2, 4, 6 Gy).

  • Incubation : Incubate the plates for 10-14 days to allow for colony formation.

  • Staining :

    • Fix the colonies with a mixture of methanol and acetic acid.

    • Stain with 0.5% crystal violet.

  • Colony Counting : Count the number of colonies containing at least 50 cells.

  • Data Analysis : Calculate the surviving fraction at each radiation dose, normalized to the plating efficiency of the non-irradiated control. The radiation enhancement ratio can be calculated from the survival curves.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_clinical Clinical Trials Cell_Culture AR+ TNBC Cell Culture (e.g., MDA-MB-453) Viability_Assay Cell Viability Assay (Crystal Violet) Cell_Culture->Viability_Assay Clonogenic_Assay Clonogenic Survival Assay Cell_Culture->Clonogenic_Assay DNA_Damage_Assay DNA Damage Assay (γH2AX Foci) Cell_Culture->DNA_Damage_Assay Xenograft_Model TNBC Xenograft Model (e.g., MDA-MB-453 in mice) Viability_Assay->Xenograft_Model Informs in vivo studies Clonogenic_Assay->Xenograft_Model DNA_Damage_Assay->Xenograft_Model Treatment_Groups Treatment Groups: - Vehicle - this compound - Radiation - this compound + Radiation Xenograft_Model->Treatment_Groups Phase_1 Phase 1 Trial (Safety, PK, RP2D) Xenograft_Model->Phase_1 Preclinical evidence for clinical trials Tumor_Measurement Tumor Volume Measurement Treatment_Groups->Tumor_Measurement Survival_Analysis Survival Analysis Tumor_Measurement->Survival_Analysis Phase_2 Phase 2 Trial (Efficacy in combination) Phase_1->Phase_2

Caption: Preclinical to clinical workflow for this compound in TNBC.

Future Directions and Conclusion

This compound represents a promising targeted therapy for the subset of triple-negative breast cancers that express the androgen receptor. Its dual mechanism of inhibiting both androgen synthesis and the androgen receptor provides a robust method for disrupting this key signaling pathway. Preclinical data have demonstrated its potential as a radiosensitizer and in combination with chemotherapy. Early clinical data have established a manageable safety profile and recommended dose for further investigation.

Ongoing and future research will be critical to fully elucidate the role of this compound in the treatment of TNBC. Key areas of focus include:

  • Combination Therapies : Further investigation into combinations with chemotherapy, PARP inhibitors, and other targeted agents is warranted.

  • Biomarker Development : Identifying predictive biomarkers beyond AR expression to select patients most likely to respond to this compound is crucial.

  • Resistance Mechanisms : Understanding potential mechanisms of resistance to this compound will be important for developing strategies to overcome it.

References

Seviteronel: A Deeper Dive into Molecular Mechanisms Beyond CYP17 and Androgen Receptor Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Seviteronel (INO-464) is a selective, orally bioavailable, non-steroidal small molecule that has been primarily characterized as a dual inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) and the androgen receptor (AR).[1][2] Its targeted action on the androgen signaling pathway has positioned it as a promising therapeutic agent in the treatment of castration-resistant prostate cancer (CRPC) and breast cancers that express the androgen receptor.[2] While its effects on CYP17 lyase and AR are well-documented, emerging evidence suggests that the pharmacological profile of this compound extends beyond these canonical targets, revealing a more complex mechanism of action that could have significant clinical implications.

This technical guide provides a comprehensive overview of the molecular targets and mechanisms of this compound that lie outside of its established roles as a CYP17 inhibitor and a direct AR antagonist. We will delve into its impact on DNA damage repair pathways, explore potential links to other signaling cascades, and present the available quantitative data and experimental methodologies that underpin these findings.

Radiosensitization: A Novel Frontier for this compound's Action

A significant body of evidence points to a novel function of this compound as a radiosensitizing agent in AR-positive (AR+) triple-negative breast cancer (TNBC) models.[1][3][4] This effect is not merely a consequence of its anti-androgenic properties but appears to involve a distinct mechanism of action that differentiates it from other AR inhibitors like enzalutamide.[3]

The radiosensitizing effect of this compound is attributed to its ability to impair the repair of DNA double-strand breaks (dsDNA breaks).[1][3] This has been demonstrated through a series of key experiments that reveal a unique interplay between this compound, the androgen receptor, and the cellular machinery responsible for DNA repair.

Modulation of DNA Damage Response Gene Recruitment

The core of this compound's radiosensitizing mechanism appears to be its ability to enhance the recruitment of the androgen receptor to the regulatory regions of specific DNA damage response (DDR) genes.[3] This is in stark contrast to other AR antagonists, where such an effect is not observed.[3] Key genes implicated in this process include:

  • XRCC2 (X-ray repair cross complementing 2): A member of the RAD51 paralog family, essential for homologous recombination repair.[3][5]

  • XRCC3 (X-ray repair cross complementing 3): Another RAD51 paralog that plays a crucial role in maintaining chromosomal stability and DNA repair.[3][5]

  • PRKDC (Protein Kinase, DNA-Activated, Catalytic Polypeptide): This gene encodes the catalytic subunit of the DNA-dependent protein kinase (DNA-PKcs), a key player in the non-homologous end joining (NHEJ) pathway of dsDNA break repair.[3]

Following treatment with this compound in combination with radiation, there is a significant increase in the binding of AR to the regulatory regions of these genes.[3] While AR recruitment is enhanced, it is hypothesized that this does not lead to productive transcription, but rather interferes with the normal DNA repair process, leading to an accumulation of DNA damage and increased cell death upon irradiation.

Quantitative Data on this compound's Activity

The following table summarizes the available quantitative data for this compound's activity, including its effects on cell viability and radiosensitization.

ParameterCell Line(s)ValueReference(s)
IC50 (CYP17 Lyase) -69 nM[1]
IC50 (Cell Viability) MDA-MB-453, SUM159PT (AR+ TNBC)> 10 µM[1][6]
IC50 (Antagonistic effect) MCF-7 (ER+, low AR)~7 µM[3]
Radiation Enhancement Ratio AR+ TNBC cell lines1.24 - 1.69[4]

Signaling Pathways and Experimental Workflows

This compound-Induced Radiosensitization Pathway

The following diagram illustrates the proposed signaling pathway for this compound-induced radiosensitization.

Seviteronel_Radiosensitization_Pathway This compound-Induced Radiosensitization Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR modulates DDR_genes DDR Gene Regulatory Regions (XRCC2, XRCC3, PRKDC) AR->DDR_genes Increased recruitment to Radiation Ionizing Radiation dsDNA_breaks dsDNA Breaks Radiation->dsDNA_breaks induces dsDNA_breaks->DDR_genes activates repair at Impaired_repair Impaired dsDNA Break Repair DDR_genes->Impaired_repair leads to Radiosensitization Radiosensitization Impaired_repair->Radiosensitization results in

Caption: Proposed pathway of this compound-induced radiosensitization.

Experimental Workflow for Assessing Radiosensitization

The diagram below outlines a typical experimental workflow to investigate the radiosensitizing effects of this compound.

Experimental_Workflow_Radiosensitization Experimental Workflow for Radiosensitization Studies cluster_invitro In Vitro Assays cluster_invivo In Vivo Validation Cell_culture AR+ Cancer Cell Culture (e.g., MDA-MB-453) Treatment Treat with this compound +/- Radiation Cell_culture->Treatment Clonogenic_assay Clonogenic Survival Assay Treatment->Clonogenic_assay gH2AX_assay γH2AX Foci Assay (dsDNA break quantification) Treatment->gH2AX_assay ChIP_qPCR ChIP-qPCR (AR recruitment to DDR genes) Treatment->ChIP_qPCR Xenograft Establish AR+ Tumor Xenografts in mice In_vivo_treatment Administer this compound +/- Radiation Xenograft->In_vivo_treatment Tumor_measurement Monitor Tumor Growth and Survival In_vivo_treatment->Tumor_measurement

Caption: Workflow for evaluating this compound's radiosensitizing effects.

Potential Link to mTOR Signaling

Some studies have suggested a potential link between AR inhibition and the activation of the mTOR (mammalian target of rapamycin) signaling pathway.[6] This is often observed as a feedback mechanism in response to AR blockade. While there is no direct evidence of this compound binding to or directly modulating any component of the mTOR pathway, its potent AR antagonistic activity could indirectly influence this pathway. Further research is required to elucidate any specific role of this compound in mTOR signaling.

Experimental Protocols

Clonogenic Survival Assay

This assay is fundamental for assessing the radiosensitizing effects of a compound.

  • Cell Seeding: Plate cells (e.g., MDA-MB-453) in 6-well plates at a density determined to yield approximately 50-150 colonies per well for the untreated, non-irradiated control.

  • Treatment: Allow cells to adhere overnight, then treat with varying concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

  • Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6 Gy).

  • Incubation: Incubate the cells for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with a solution of 6% glutaraldehyde and 0.5% crystal violet, then rinse with water. Count the colonies (defined as ≥50 cells).

  • Data Analysis: Calculate the surviving fraction at each dose and plot the cell survival curves. The radiation enhancement ratio can be calculated from these curves.[7]

γH2AX Foci Assay for dsDNA Break Quantification

This immunofluorescence-based assay quantifies dsDNA breaks.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or radiation as described for the clonogenic assay.

  • Fixation and Permeabilization: At various time points post-irradiation, fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Immunostaining: Block non-specific binding and then incubate with a primary antibody against phosphorylated H2AX (γH2AX). Follow this with a fluorescently labeled secondary antibody.

  • Microscopy and Quantification: Visualize the γH2AX foci using a fluorescence microscope. The number of foci per cell is quantified as a measure of dsDNA breaks.

Chromatin Immunoprecipitation (ChIP)-qPCR for AR Recruitment

This technique is used to determine the association of a specific protein (AR) with specific genomic regions (DDR gene promoters).

  • Cell Treatment and Cross-linking: Treat cells with this compound and/or radiation. Cross-link protein-DNA complexes with formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the androgen receptor to pull down AR-bound DNA fragments.

  • DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.

  • Quantitative PCR (qPCR): Use qPCR with primers specific to the regulatory regions of the target DDR genes (e.g., XRCC2, XRCC3, PRKDC) to quantify the amount of AR-bound DNA.[3]

Conclusion

While this compound's primary mechanisms of action are the inhibition of CYP17 lyase and the androgen receptor, a growing body of evidence highlights its role as a modulator of the DNA damage response, leading to radiosensitization in AR-positive cancers. This effect is mechanistically distinct from other AR antagonists and involves the enhanced recruitment of AR to the regulatory regions of key DDR genes. The potential for indirect effects on other signaling pathways, such as mTOR, warrants further investigation. The experimental protocols detailed herein provide a framework for researchers to further explore these non-canonical actions of this compound, which may open new avenues for its clinical application and for the development of novel combination therapies. Future research should focus on elucidating the precise molecular interactions that underpin these effects and on identifying other potential off-target activities of this multifaceted drug.

References

Seviteronel: A Deep Dive into its Structure-Activity Relationship for Dual CYP17A1 Lyase and Androgen Receptor Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Seviteronel (VT-464) is a pioneering non-steroidal small molecule inhibitor that has garnered significant attention in the landscape of oncology drug development. Its unique dual mechanism of action, potently and selectively inhibiting CYP17A1 lyase while also acting as an antagonist of the androgen receptor (AR), positions it as a promising therapeutic agent for the treatment of advanced prostate and breast cancers. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, detailing its mechanism of action, key structural features, and the experimental protocols used to elucidate its biological activity.

Mechanism of Action: A Two-Pronged Attack on Hormone-Driven Cancers

This compound exerts its anti-cancer effects through a dual mechanism that disrupts androgen signaling at two critical points:

  • Selective Inhibition of CYP17A1 Lyase: The cytochrome P450 17A1 (CYP17A1) enzyme is a key player in the biosynthesis of androgens and estrogens. It possesses two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase. While many CYP17A1 inhibitors block both activities, this compound exhibits remarkable selectivity for the 17,20-lyase function.[1][2] This selective inhibition is crucial as it preferentially blocks the production of androgens (like dehydroepiandrosterone and androstenedione) which fuel the growth of prostate and some breast cancers, while having a lesser impact on the synthesis of corticosteroids, thereby potentially mitigating some of the side effects associated with non-selective CYP17A1 inhibitors.[2]

  • Androgen Receptor Antagonism: In addition to inhibiting androgen synthesis, this compound directly competes with androgens for binding to the ligand-binding domain of the androgen receptor.[3][4] This antagonistic action prevents the receptor's activation and its subsequent translocation to the nucleus, where it would otherwise stimulate the transcription of genes that promote tumor growth and proliferation. This dual action makes this compound effective even in tumors that may have developed resistance to therapies that only target androgen production.

The signaling pathway affected by this compound is illustrated in the following diagram:

Seviteronel_Signaling_Pathway cluster_steroidogenesis Steroidogenesis cluster_ar_signaling AR Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone CYP17A1 (17α-hydroxylase) DHEA DHEA 17-OH-Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT AR AR DHT->AR Binds AR_active Active AR AR->AR_active Nucleus Nucleus AR_active->Nucleus Translocation Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Promotes Tumor_Growth Tumor_Growth Gene_Transcription->Tumor_Growth Leads to This compound This compound This compound->17-OH-Pregnenolone Inhibits This compound->AR Antagonizes

This compound's dual mechanism of action.

Structure-Activity Relationship (SAR) Studies

While a detailed, publicly available table of this compound analogs and their corresponding biological activities from the initial discovery phase is limited, analysis of its structure and comparison with other non-steroidal CYP17A1 inhibitors and AR antagonists allows for the elucidation of key SAR principles.

Key Structural Features and Their Importance:

The core structure of this compound can be dissected into several key pharmacophoric elements that contribute to its potent and selective activity:

  • Naphthalene Core: This rigid, bicyclic aromatic system serves as the central scaffold, appropriately positioning the other functional groups for optimal interaction with the target enzymes and receptor.

  • Bis(difluoromethoxy) Substitution: The two difluoromethoxy groups on the naphthalene ring are critical for potency and selectivity. These electron-withdrawing groups likely modulate the electronic properties of the aromatic system and contribute to favorable interactions within the active site of CYP17A1.

  • Isopropyl Group: The isopropyl group attached to the benzylic carbon provides steric bulk, which is often important for directing the binding orientation and enhancing potency in non-steroidal inhibitors.

  • Triazole Moiety: The 1,2,4-triazole ring is a key feature responsible for coordinating with the heme iron atom in the active site of CYP17A1, leading to the inhibition of its enzymatic activity. The specific nitrogen atoms in the triazole ring are crucial for this interaction.

  • Chiral Center: this compound possesses a single chiral center at the benzylic carbon. The (S)-enantiomer is the eutomer, indicating that the specific stereochemistry is critical for its biological activity.

The logical relationship of these key structural features to the biological activity is depicted in the following diagram:

Seviteronel_SAR cluster_features Key Structural Features Seviteronel_Core This compound Scaffold Naphthalene Naphthalene Core (Scaffold) Seviteronel_Core->Naphthalene Difluoromethoxy Bis(difluoromethoxy) Groups (Potency & Selectivity) Seviteronel_Core->Difluoromethoxy Isopropyl Isopropyl Group (Steric Bulk & Potency) Seviteronel_Core->Isopropyl Triazole Triazole Moiety (Heme Coordination) Seviteronel_Core->Triazole Chirality (S)-Stereochemistry (Optimal Binding) Seviteronel_Core->Chirality Biological_Activity Dual Biological Activity Naphthalene->Biological_Activity CYP17A1_Inhibition Selective CYP17A1 Lyase Inhibition Difluoromethoxy->CYP17A1_Inhibition Isopropyl->Biological_Activity Triazole->CYP17A1_Inhibition Chirality->Biological_Activity Biological_Activity->CYP17A1_Inhibition AR_Antagonism Androgen Receptor Antagonism Biological_Activity->AR_Antagonism

Key structural features of this compound.

Quantitative Data on this compound's Biological Activity

The following table summarizes the key quantitative data reported for this compound's inhibitory activity.

TargetParameterValueReference
Human CYP17A1 17,20-lyaseIC5069 nM[2]
Human CYP17A1 17α-hydroxylaseIC50670 nM[2]
Selectivity (hydroxylase/lyase)Ratio~10-fold[2]

Experimental Protocols

The determination of the structure-activity relationship of this compound and its analogs relies on a series of well-defined in vitro and in vivo assays. Below are detailed methodologies for key experiments typically employed in the evaluation of such compounds.

CYP17A1 Inhibition Assay

Objective: To determine the potency and selectivity of compounds in inhibiting the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.

Materials:

  • Recombinant human CYP17A1 enzyme and cytochrome P450 reductase (co-expressed in E. coli or other suitable expression systems).

  • Cytochrome b5.

  • Radiolabeled substrates: [3H]-progesterone (for hydroxylase activity) and [3H]-17-hydroxypregnenolone (for lyase activity).

  • Test compounds dissolved in DMSO.

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

  • NADPH regenerating system.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the recombinant enzymes, cytochrome b5, and the NADPH regenerating system in the reaction buffer.

  • Add the test compound at various concentrations (typically in a serial dilution).

  • Pre-incubate the mixture for a short period to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the radiolabeled substrate.

  • Incubate the reaction at 37°C for a specified time.

  • Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

  • Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate).

  • Separate the substrate and the product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of product formed by scintillation counting.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Androgen Receptor Binding Assay

Objective: To determine the affinity of test compounds for the androgen receptor.

Materials:

  • A source of androgen receptor (e.g., rat prostate cytosol or recombinant human AR).

  • Radiolabeled androgen: [3H]-R1881 (a synthetic androgen).

  • Test compounds dissolved in DMSO.

  • Binding buffer (e.g., TEGMD buffer: Tris-HCl, EDTA, glycerol, sodium molybdate, DTT).

  • Dextran-coated charcoal.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the androgen receptor source and the binding buffer.

  • Add the test compound at various concentrations.

  • Add a fixed concentration of [3H]-R1881 to the mixture.

  • Incubate the mixture on ice for a specified period to reach equilibrium.

  • To separate bound from unbound radioligand, add a dextran-coated charcoal slurry and incubate for a short period.

  • Centrifuge the mixture to pellet the charcoal with the unbound radioligand.

  • Transfer the supernatant containing the bound radioligand to a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each compound concentration and determine the IC50 or Ki value.

Androgen Receptor Functional Antagonist Assay

Objective: To determine the ability of test compounds to inhibit androgen-induced transcriptional activity.

Materials:

  • A cell line that expresses the androgen receptor and a reporter gene under the control of an androgen-responsive promoter (e.g., PC-3 cells co-transfected with AR and an MMTV-luciferase reporter construct).

  • Cell culture medium and supplements.

  • Dihydrotestosterone (DHT) or another AR agonist.

  • Test compounds dissolved in DMSO.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations in the presence of a fixed concentration of DHT.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of DHT-induced luciferase activity for each compound concentration and determine the IC50 value.

The general workflow for the preclinical evaluation of a dual CYP17A1 inhibitor and AR antagonist like this compound is outlined in the following diagram:

Experimental_Workflow Start Compound Synthesis In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening CYP17A1_Assay CYP17A1 Inhibition Assay (IC50, Selectivity) In_Vitro_Screening->CYP17A1_Assay AR_Binding_Assay AR Binding Assay (Ki) In_Vitro_Screening->AR_Binding_Assay AR_Functional_Assay AR Functional Antagonist Assay (IC50) In_Vitro_Screening->AR_Functional_Assay Cell_Based_Assays Cell-Based Proliferation Assays (e.g., LNCaP, VCaP, MDA-MB-453) In_Vitro_Screening->Cell_Based_Assays Lead_Optimization Lead Optimization (SAR-driven) CYP17A1_Assay->Lead_Optimization AR_Binding_Assay->Lead_Optimization AR_Functional_Assay->Lead_Optimization Cell_Based_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies PK_PD_Studies Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD_Studies Toxicity_Studies Toxicology Studies In_Vivo_Studies->Toxicity_Studies Candidate_Selection Clinical Candidate Selection PK_PD_Studies->Candidate_Selection Toxicity_Studies->Candidate_Selection End Clinical Trials Candidate_Selection->End

Preclinical evaluation workflow.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for hormone-dependent cancers. Its dual mechanism of action, characterized by selective inhibition of CYP17A1 lyase and direct antagonism of the androgen receptor, provides a robust approach to overcoming resistance mechanisms and improving therapeutic outcomes. The structure-activity relationship of this compound is defined by a unique combination of a naphthalene scaffold, specific substitutions that enhance potency and selectivity, and a heme-coordinating triazole moiety. Further exploration of the SAR of this and related chemical scaffolds holds promise for the development of next-generation inhibitors with even greater efficacy and improved safety profiles. This guide provides a foundational understanding for researchers and drug development professionals working to advance the field of oncology.

References

Initial Safety and Tolerability Profile of Seviteronel: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Seviteronel (VT-464), an orally bioavailable investigational agent, has demonstrated a manageable safety and tolerability profile in early-phase clinical trials. As a selective inhibitor of CYP17 lyase and a competitive antagonist of the androgen receptor (AR), this compound represents a dual-mechanism approach to targeting hormone-driven cancers, including prostate and breast cancer.[1][2] This technical guide provides a comprehensive summary of the initial safety, tolerability, and pharmacokinetic data from key clinical studies, along with detailed experimental protocols and visual representations of its mechanism and clinical evaluation.

Dual Mechanism of Action

This compound's therapeutic potential stems from its unique ability to both suppress androgen biosynthesis and directly block androgen receptor signaling. It selectively inhibits CYP17 17,20-lyase, a critical enzyme in the production of androgens, with an approximate 10-fold greater selectivity for lyase over 17α-hydroxylase.[3] This selectivity is significant as it may reduce the mineralocorticoid excess and consequent need for concomitant steroid administration often associated with less selective CYP17 inhibitors.[3][4] Concurrently, this compound acts as a competitive antagonist of both wild-type and certain mutated forms of the androgen receptor, further impeding the signaling pathways that drive tumor growth.[1][2]

Seviteronel_Mechanism_of_Action cluster_steroidogenesis Steroidogenesis cluster_ar_signaling AR Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone DHEA DHEA 17-OH Pregnenolone->DHEA 17-OH Progesterone 17-OH Progesterone 17-OH Pregnenolone->17-OH Progesterone Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase DHT DHT Testosterone->DHT 5α-reductase Cortisol Cortisol 17-OH Progesterone->Cortisol AR AR DHT->AR Binds ARE ARE AR->ARE Translocates to nucleus and binds to DNA Gene Transcription Gene Transcription ARE->Gene Transcription Tumor Growth Tumor Growth Gene Transcription->Tumor Growth Seviteronel_lyase This compound Seviteronel_lyase->DHEA Inhibits (CYP17 17,20-lyase) Seviteronel_ar This compound Seviteronel_ar->AR Antagonizes

Figure 1: Dual mechanism of action of this compound.

Clinical Safety and Tolerability

The safety and tolerability of this compound have been evaluated in Phase 1 and 2 clinical trials involving patients with castration-resistant prostate cancer (CRPC) and advanced breast cancer.[5][6][7] Across these studies, this compound was generally well-tolerated, with the majority of adverse events (AEs) being Grade 1 or 2 in severity.[6][8]

Adverse Events in Women with Breast Cancer

In a Phase 1 study involving 19 women with estrogen receptor-positive (ER+) or triple-negative breast cancer (TNBC), once-daily this compound was found to be generally well-tolerated.[1][8] The most frequently reported AEs, regardless of their relationship to the drug, were tremor (42%), nausea (42%), vomiting (37%), and fatigue (37%).[8][9][10]

Table 1: Treatment-Emergent Adverse Events in Women with Breast Cancer (Phase 1 Study) [1][8][9][10]

Adverse EventFrequencyGrade
Tremor42%Mostly Grade 1/2
Nausea42%Mostly Grade 1/2
Vomiting37%Mostly Grade 1/2
Fatigue37%Mostly Grade 1/2
AnemiaNot SpecifiedGrade 3/4
DeliriumNot SpecifiedGrade 3/4
Mental Status ChangeNot SpecifiedGrade 3/4
Confusional StateNot SpecifiedGrade 3/4

Dose-limiting toxicities (DLTs) were observed at higher doses, leading to the identification of 450 mg once daily as the recommended Phase 2 dose (RP2D).[8][9]

Table 2: Dose-Limiting Toxicities in Women with Breast Cancer (Phase 1 Study) [8][9]

DoseDLT Observed
750 mg QDGrade 3 confusional state with paranoia
600 mg QDGrade 3 mental status change and Grade 3 delirium
450 mg QDNo DLTs observed
Adverse Events in Men with Castration-Resistant Prostate Cancer

A Phase 1 study enrolled 21 men with CRPC, the majority of whom had progressed on prior abiraterone acetate or enzalutamide.[11][12] In this population, once-daily this compound was also generally well-tolerated.[11][12] The most common AEs were fatigue (71%), dizziness (52%), blurred vision (38%), and dysgeusia (33%).[11][12] Most of these AEs improved with dose reduction or interruption.[11]

Table 3: Treatment-Emergent Adverse Events in Men with CRPC (Phase 1 Study) [5][12]

Adverse EventFrequencyGrade
Fatigue71%Mostly Grade 1/2
Dizziness52%Mostly Grade 1/2
Blurred Vision38%Mostly Grade 1/2
Dysgeusia33%Mostly Grade 1/2
SyncopeNot SpecifiedGrade 3
HyponatremiaNot SpecifiedGrade 3
Atrial FibrillationNot SpecifiedGrade 3
Muscle WeaknessNot SpecifiedGrade 3

No DLTs were observed up to a dose of 750 mg once daily in this study.[11][12] However, a separate Phase 2 study in men with mCRPC previously treated with enzalutamide was terminated early due to a high magnitude of toxicity, particularly central nervous system-related AEs such as concentration impairment.[7][13] This highlights the importance of patient population and prior treatments in the safety profile of this compound.

Experimental Protocols

The initial safety and tolerability profile of this compound was established through rigorous Phase 1 and 2 clinical trial protocols.

Phase 1 Study in Women with Breast Cancer (NCT02580448)
  • Study Design: This was an open-label, dose-de-escalation Phase 1 study.[1][8][9][10]

  • Patient Population: Women with locally advanced or metastatic ER+ or TNBC.[1][8][9][10]

  • Dosing Regimen: this compound was administered orally once daily in 6-subject cohorts, starting at 750 mg and de-escalating to 600 mg and 450 mg based on the observation of DLTs.[1][8][9][10]

  • Primary Objectives: To determine the safety, tolerability, and maximum tolerated dose (MTD) of this compound.[8][9][10]

  • Pharmacokinetic Analysis: Blood samples for pharmacokinetic (PK) analysis were collected at multiple time points: pre-dose, and at 0.5, 1, 2, 4, 6, 8, and 24 hours after the first dose. Additional samples were taken on Cycle 1 Day 14, Cycle 2 Day 1, and every subsequent even-numbered cycle.[1] Plasma concentrations of this compound were analyzed using liquid chromatography-tandem mass spectrometry.[1]

Phase 1 Study in Men with CRPC (NCT02361086)
  • Study Design: This was an open-label, modified 3+3 dose-escalation Phase 1 study.[5][11]

  • Patient Population: Men with chemotherapy-naïve CRPC, with or without prior treatment with abiraterone acetate and/or enzalutamide.[5][11]

  • Dosing Regimen: this compound was administered once daily in escalating cohorts at 600 mg, 750 mg, and 900 mg. An initial cohort also explored 600 mg once daily with a dose titration.[5][11]

  • Primary Objectives: To establish the safety, tolerability, and MTD of once-daily this compound.[5][11]

  • Secondary Objectives: To assess pharmacokinetics, prostate-specific antigen (PSA) response, tumor response, and endocrine effects.[5][11]

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment & Monitoring cluster_decision Data Analysis & Decision Making Eligibility_Criteria Patient meets eligibility criteria (e.g., cancer type, prior therapies) Informed_Consent Informed Consent Eligibility_Criteria->Informed_Consent Baseline_Assessments Baseline Assessments (Physical exam, labs, imaging) Informed_Consent->Baseline_Assessments Dosing This compound Administration (Dose escalation/de-escalation cohorts) Baseline_Assessments->Dosing Safety_Monitoring Adverse Event Monitoring (CTCAE grading) Dosing->Safety_Monitoring PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling Efficacy_Assessments Efficacy Assessments (PSA, imaging) Dosing->Efficacy_Assessments DLT_Evaluation Evaluation of Dose-Limiting Toxicities Safety_Monitoring->DLT_Evaluation MTD_Determination Determination of MTD and RP2D PK_Sampling->MTD_Determination Efficacy_Assessments->MTD_Determination DLT_Evaluation->MTD_Determination

Figure 2: Generalized workflow for Phase 1 safety and tolerability assessment.

Pharmacokinetics

Pharmacokinetic analyses from studies involving 243 patients with advanced breast or prostate cancer demonstrated that this compound exhibits linear pharmacokinetics over a dose range of 50-750 mg, administered either once or twice daily.[14] The pharmacokinetic profile can be described by transit absorption and a bi-phasic first-order elimination.[14] Notably, the prandial state did not have a clinically relevant effect on its pharmacokinetics. While sex and body weight were identified as significant covariates on clearance, they did not necessitate a change in the dosing scheme.[14]

Conclusion

The initial clinical data on this compound indicate a manageable safety and tolerability profile, particularly at the recommended Phase 2 dose of 450 mg once daily in women with advanced breast cancer and 600 mg once daily in men with CRPC.[1][11] The most common adverse events are generally low-grade and include fatigue, nausea, tremor, and dizziness.[1][5][8][12] The dual mechanism of action, targeting both androgen synthesis and the androgen receptor, continues to be an area of active investigation for the treatment of hormone-driven malignancies. Further studies are warranted to fully delineate the therapeutic window and efficacy of this compound in various patient populations.

References

Methodological & Application

Application Notes and Protocols for Seviteronel Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of seviteronel in mouse xenograft models based on preclinical studies. This compound is an orally bioavailable, selective inhibitor of CYP17 lyase and the androgen receptor (AR).[1][2][3][4] It has demonstrated anti-tumor activity in various cancer models, particularly those expressing the androgen receptor, such as triple-negative breast cancer (TNBC) and castration-resistant prostate cancer (CRPC).[1][5][6]

Mechanism of Action

This compound exhibits a dual mechanism of action:

  • CYP17 Lyase Inhibition : It selectively inhibits the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1), a key enzyme in the steroidogenic pathway responsible for androgen production in the testes and adrenal glands.[2] This leads to a reduction in androgen synthesis and, consequently, lower levels of downstream estrogens formed through aromatization.[1][2]

  • Androgen Receptor (AR) Antagonism : this compound acts as a competitive antagonist of the androgen receptor, inhibiting both wild-type and mutated forms.[1] It prevents androgen-mediated gene expression and reduces the nuclear translocation and accumulation of the AR.[5]

This dual activity makes it a potent agent for targeting androgen-dependent tumor growth.

Seviteronel_Mechanism cluster_steroidogenesis Steroidogenesis Pathway cluster_ar_signaling AR Signaling Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17 (17,20-lyase) Androstenedione Androstenedione Progesterone->Androstenedione CYP17 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrogens Estrogens Testosterone->Estrogens Aromatase Androgens Androgens (e.g., Testosterone) AR Androgen Receptor (AR) Androgens->AR AR_complex Androgen-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription & Tumor Growth ARE->Gene_Transcription This compound This compound This compound->DHEA Inhibits This compound->Androstenedione Inhibits This compound->AR Antagonizes

This compound's dual mechanism of action.

Data Presentation: this compound in Mouse Xenograft Models

The following tables summarize quantitative data from various preclinical studies involving this compound administration in mouse xenograft models.

Table 1: this compound Monotherapy Administration Protocols

Cancer TypeCell LineMouse StrainThis compound DoseAdministration RouteTreatment ScheduleKey Findings
Triple-Negative Breast Cancer (TNBC)SUM159PTNormal cycling female mice150 mg/kg/dayOral gavageDaily for 2 weeksSignificantly inhibited tumor volume and growth rate.[7]
Castration-Resistant Prostate Cancer (CRPC)22Rv1 (AR-V7+)Orchiectomized male nu/nu mice150 mg/kg/dayOral (p.o.)DailySignificantly inhibited tumor growth and delayed time to progression by 1.5-fold compared to vehicle.[6]

Table 2: this compound Combination Therapy Administration Protocols

Cancer TypeCell LineMouse StrainCombination Agent(s)This compound DoseAdministration RouteTreatment ScheduleKey Findings
Triple-Negative Breast Cancer (TNBC)MDA-MB-453 (AR+)CB17-SCIDRadiation (2 Gy)75 mg/kg/dayOral (p.o.)DailySynergistic antitumor effect; significant reduction in tumor volume and delay in tumor doubling/tripling times compared to either therapy alone.[5][8][9][10]
Castration-Resistant Prostate Cancer (CRPC)22Rv1 (AR-V7+)Orchiectomized male nu/nu miceG1T38 (CDK4/6 inhibitor)150 mg/kg/dayOral (p.o.)DailySynergistic effect; combination resulted in a 4-fold delay in tumor progression.[5][6]

Experimental Protocols

This section provides a detailed methodology for a typical mouse xenograft study using this compound, synthesized from published preclinical research.

Cell Culture and Animal Model Selection
  • Cell Lines :

    • AR-Positive TNBC : MDA-MB-453 is a commonly used cell line.[5][8]

    • AR-V7 Positive CRPC : 22Rv1 is a suitable model for studying resistance mechanisms.[5][6]

    • Tamoxifen-Resistant ER+ Breast Cancer : Tamoxifen-resistant MCF7 cells can be used.[1]

  • Animal Models :

    • Immunocompromised mice are required for xenograft studies. Commonly used strains include:

      • CB17-SCID mice.[8][11]

      • Nu/nu mice.[6]

    • For prostate cancer models, male mice should be orchiectomized (castrated) to create a castration-resistant environment.[6]

    • Animal age and weight should be consistent across all experimental groups.

Tumor Implantation
  • Harvest cultured cancer cells during their logarithmic growth phase.

  • Resuspend the cells in an appropriate medium, such as a 1:1 mixture of serum-free medium and Matrigel.

  • Inject the cell suspension (e.g., 1-5 x 10⁶ cells) subcutaneously into the flank(s) of the mice.[8]

  • Allow tumors to establish and grow to a palpable size.

Experimental Workflow and Treatment Administration

Experimental_Workflow cluster_treatment Treatment Groups A 1. Cell Culture (e.g., MDA-MB-453, 22Rv1) B 2. Subcutaneous Injection of Cells into Mice A->B C 3. Tumor Growth Monitoring (Caliper Measurements) B->C D 4. Randomization into Treatment Groups (Tumor Volume ~80-100 mm³) C->D E 5. Treatment Administration D->E F 6. Continued Monitoring (Tumor Volume, Body Weight) E->F T1 Vehicle Control T2 This compound (p.o.) T3 Combination Agent (e.g., Radiation) T4 This compound + Combination G 7. Endpoint Analysis (e.g., Tumor Doubling Time, Tissue Collection) F->G

Workflow for a this compound mouse xenograft study.
  • Tumor Monitoring and Randomization :

    • Begin monitoring tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Once tumors reach a predetermined average size (e.g., ~80-100 mm³), randomize the mice into treatment groups.[7][8][11] This ensures an even distribution of tumor sizes at the start of treatment.

  • Preparation of this compound Formulation :

    • This compound is administered orally. A suitable vehicle for suspension should be used (e.g., 0.5% methylcellulose with 0.1% Tween 80).

    • Prepare the formulation fresh daily or as required, ensuring a homogenous suspension.

  • Administration Protocol :

    • Administer this compound via oral gavage at the desired dose (e.g., 75-150 mg/kg).[5][6][7]

    • The treatment is typically administered once daily.[5][6][7]

    • For combination studies with radiation, this compound treatment may begin one day prior to the first radiation dose to ensure adequate plasma concentrations.[8][11]

    • The vehicle control group should receive the same volume of the vehicle solution via the same route and schedule.

Monitoring and Endpoint Analysis
  • Tumor Growth : Measure tumor volume 2-3 times per week.

  • Toxicity Assessment : Monitor the general health of the animals and record their body weight regularly to assess treatment-related toxicity.[10][11]

  • Efficacy Endpoints :

    • Tumor Growth Inhibition : Compare the average tumor volume in the this compound-treated groups to the vehicle control group.

    • Time to Progression : Calculate the time for tumors to reach a predefined size or a multiple of their initial size (e.g., time to tumor doubling or tripling).[8][9][10][11]

  • Pharmacodynamic Analysis : At the end of the study, tissues (tumor, blood) can be collected for further analysis, such as measuring drug concentration or downstream biomarker modulation.

References

Application Notes and Protocols for Testing Seviteronel Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture-based assays for the evaluation of Seviteronel's efficacy. This compound is a selective inhibitor of CYP17 lyase and a competitive antagonist of the androgen receptor (AR), including both wild-type and mutated forms.[1][2][3] This dual mechanism of action makes it a promising therapeutic agent for hormone-dependent cancers such as prostate and breast cancer.

Mechanism of Action

This compound exerts its anti-cancer effects through two primary pathways:

  • CYP17A1 Lyase Inhibition: this compound selectively inhibits the 17,20-lyase activity of the cytochrome P450 17A1 (CYP17A1) enzyme.[2][3] This enzyme is critical for the synthesis of androgens, such as testosterone. By inhibiting this pathway, this compound reduces the production of androgens that can stimulate the growth of hormone-sensitive cancer cells.[2][3]

  • Androgen Receptor (AR) Antagonism: this compound acts as a direct competitive antagonist of the androgen receptor, preventing androgens from binding to and activating the receptor.[1][2][3] This blockade inhibits the downstream signaling cascade that promotes tumor cell proliferation and survival. Notably, this compound is effective against both wild-type and certain mutated forms of the AR, such as T877A, which can confer resistance to other anti-androgen therapies.[1][3][4]

Data Presentation

The following table summarizes the reported in vitro efficacy of this compound across various cancer cell lines and assays.

Cell LineCancer TypeAssayEndpointThis compound Concentration/IC50Reference
Prostate Cancer
LNCaPProstate Adenocarcinoma (AR-mutant, T877A)Proliferation AssayIC500.367 µM[2]
VCaPProstate Adenocarcinoma (AR wild-type)Proliferation AssayIC504.56 µM[2]
C4-2, C4-2BCastration-Resistant Prostate CancerCell GrowthMore potent than Abiraterone AcetateNot Specified[1][4]
Breast Cancer
MDA-MB-453Triple-Negative Breast Cancer (AR-positive)DHT-stimulated GrowthHigher potency than enzalutamideNot Specified[3]
MDA-MB-453Triple-Negative Breast Cancer (AR-positive)Viability AssayIC50 > 10 µM> 10 µM[5]
MCF-7Estrogen Receptor-positive Breast CancerViability AssayIC50 ~ 7 µM~ 7 µM[5]
MCF-7 (Tamoxifen-resistant)Estrogen Receptor-positive Breast CancerGrowth InhibitionHigher potency than enzalutamideNot Specified[3]
Enzymatic Assay
CYP17 Lyase-Enzymatic InhibitionIC5069 nM[6]

Experimental Protocols

Detailed methodologies for key experiments to assess this compound's efficacy are provided below.

Cell Viability and Proliferation Assays

2.1.1. MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., LNCaP, VCaP, MDA-MB-453, MCF-7)

  • Complete growth medium (e.g., RPMI-1640 for LNCaP, DMEM for MCF-7)

  • Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) or vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

2.1.2. Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies, indicating long-term cell survival and reproductive integrity.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Protocol:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound for 24 hours.

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Fix the colonies with methanol and stain with crystal violet solution.

  • Count the number of colonies (containing at least 50 cells) in each well.

  • Calculate the surviving fraction for each treatment group relative to the untreated control.

Androgen Receptor (AR) Signaling Assays

2.2.1. AR Reporter Gene Assay

This assay measures the transcriptional activity of the AR in response to androgens and the inhibitory effect of this compound.

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • AR-responsive luciferase reporter plasmid (e.g., pARE-Luc)

  • Control Renilla luciferase plasmid

  • Transfection reagent

  • Dihydrotestosterone (DHT)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Co-transfect cells with the AR-responsive luciferase reporter plasmid and the Renilla control plasmid.

  • After 24 hours, treat the cells with a stimulating concentration of DHT (e.g., 1-10 nM) in the presence of varying concentrations of this compound.

  • Incubate for another 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Determine the inhibitory effect of this compound on DHT-induced AR transcriptional activity.

2.2.2. Western Blot for AR and PSA

This technique is used to assess the protein levels of the androgen receptor and its downstream target, prostate-specific antigen (PSA).

Materials:

  • Prostate cancer cell line (e.g., LNCaP, C4-2)

  • This compound

  • DHT

  • RIPA lysis buffer with protease inhibitors

  • Primary antibodies against AR and PSA

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treat cells with DHT and/or this compound for the desired time period.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against AR and PSA overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control like β-actin or GAPDH to normalize protein levels.

CYP17A1 Inhibition Assay

2.3.1. Cell-Based Androgen Production Assay

This assay measures the ability of this compound to inhibit the production of androgens in a cell-based system. The NCI-H295R adrenal carcinoma cell line is a suitable model as it expresses the necessary steroidogenic enzymes.

Materials:

  • NCI-H295R cells

  • Specific growth medium for H295R cells

  • Progesterone (or another suitable precursor)

  • This compound

  • ELISA kit for testosterone or androstenedione, or LC-MS/MS analysis

Protocol:

  • Plate NCI-H295R cells and allow them to adhere.

  • Treat the cells with a precursor steroid like progesterone and varying concentrations of this compound.

  • Incubate for 24-48 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of androgens (e.g., testosterone, androstenedione) in the supernatant using a specific ELISA kit or by LC-MS/MS.

  • Determine the inhibitory effect of this compound on androgen production.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Seviteronel_Mechanism_of_Action cluster_steroidogenesis Steroidogenesis Pathway cluster_ar_signaling AR Signaling Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1 CYP17A1 Lyase Progesterone->CYP17A1 Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone Androgens Androgens (e.g., Testosterone) Testosterone->Androgens AR_cytoplasm Androgen Receptor (Cytoplasm) AR_nucleus Androgen Receptor (Nucleus) AR_cytoplasm->AR_nucleus Translocation ARE Androgen Response Element (DNA) AR_nucleus->ARE Binds GeneTranscription Gene Transcription (e.g., PSA) ARE->GeneTranscription CellGrowth Cell Proliferation & Survival GeneTranscription->CellGrowth This compound This compound This compound->AR_cytoplasm Antagonizes This compound->CYP17A1 Inhibits CYP17A1->Androstenedione 17,20-lyase activity Androgens->AR_cytoplasm Binds & Activates

Caption: Dual mechanism of action of this compound.

Experimental_Workflow cluster_phenotypic Phenotypic Assays cluster_mechanistic Mechanistic Assays CellViability Cell Viability (MTT) DataAnalysis Data Analysis & IC50 Determination CellViability->DataAnalysis Clonogenic Clonogenic Survival Clonogenic->DataAnalysis AR_Reporter AR Reporter Gene Assay AR_Reporter->DataAnalysis WesternBlot Western Blot (AR, PSA) WesternBlot->DataAnalysis CYP17A1_Assay CYP17A1 Inhibition Assay CYP17A1_Assay->DataAnalysis Start Select Appropriate Cancer Cell Lines Treatment Treat cells with This compound (dose-response) Start->Treatment Treatment->CellViability Treatment->Clonogenic Treatment->AR_Reporter Treatment->WesternBlot Treatment->CYP17A1_Assay

References

Determining the IC50 of Seviteronel in Breast Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seviteronel (INO-464) is an investigational, orally bioavailable, non-steroidal drug that acts as a selective inhibitor of CYP17 lyase and a competitive antagonist of the androgen receptor (AR).[1][2][3] This dual mechanism of action makes it a promising therapeutic agent for hormone-dependent cancers, including certain subtypes of breast cancer.[1][2][3] By inhibiting CYP17 lyase, this compound blocks the synthesis of androgens, which are precursors to estrogens, thereby reducing the pool of ligands that can activate hormone receptors.[1][4][5] Concurrently, its direct antagonism of the AR prevents signaling through this pathway, which can be a driver of tumor growth in androgen-sensitive breast cancers.[1][4][5] The androgen receptor is expressed in a significant portion of breast cancers, including 70-90% of all invasive breast cancers and 15-35% of triple-negative breast cancers (TNBC), making it a viable therapeutic target.[1][5]

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various breast cancer cell lines. The IC50 value is a critical parameter for evaluating the potency of a compound and is essential for preclinical drug development.

Data Presentation: IC50 of this compound in Breast Cancer Cell Lines

The following table summarizes the reported IC50 values of this compound in different breast cancer cell lines. It is important to note that as a single agent, this compound's cytotoxic effect, as measured by cell viability assays, can be modest in certain cell lines, with its primary utility in some contexts being radiosensitization.[4][6]

Cell LineSubtypeAndrogen Receptor (AR) StatusEstrogen Receptor (ER) StatusIC50 (μM)Assay MethodReference
MCF-7Luminal ALowPositive~7Crystal Violet[6]
MDA-MB-453Androgen Receptor-positive TNBCHighNegative> 10Alamar Blue[6]
SUM-159Triple-Negative (TNBC)ModerateNegative> 10Alamar Blue[6]
SUM-185Androgen Receptor-positive TNBCHighNegative> 10Alamar Blue[6]
ACC-422Androgen Receptor-positive TNBCHighNegative> 10Alamar Blue[6]
MDA-MB-231Triple-Negative (TNBC)NegativeNegativeNot specifiedAlamar Blue[6]

Note: The IC50 for the direct enzymatic inhibition of CYP17 lyase by this compound is reported to be 69 nM.[1]

Mandatory Visualizations

Seviteronel_Signaling_Pathway cluster_steroidogenesis Steroidogenesis Pathway cluster_ar_signaling Androgen Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone 17a-OH-Pregnenolone 17a-OH-Pregnenolone Pregnenolone->17a-OH-Pregnenolone CYP17A1 (17a-hydroxylase) Progesterone Progesterone 17a-OH-Progesterone 17a-OH-Progesterone Progesterone->17a-OH-Progesterone CYP17A1 (17a-hydroxylase) DHEA DHEA 17a-OH-Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase Androgens Androgens AR Androgen Receptor Androgens->AR AR_active Active AR (Dimerized) AR->AR_active ARE Androgen Response Element AR_active->ARE Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription This compound This compound This compound->17a-OH-Pregnenolone Inhibits This compound->17a-OH-Progesterone Inhibits This compound->AR Antagonizes

Caption: this compound's dual mechanism of action.

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cell Viability Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Breast Cancer Cell Lines Cell_Seeding 2. Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Drug_Dilution 3. Prepare Serial Dilutions of this compound Cell_Seeding->Drug_Dilution Drug_Addition 4. Add this compound to Cells Drug_Dilution->Drug_Addition Incubation 5. Incubate for 48-72 hours Drug_Addition->Incubation Add_Reagent 6. Add Viability Reagent (e.g., MTT, Crystal Violet) Incubation->Add_Reagent Incubate_Assay 7. Incubate as per Assay Protocol Add_Reagent->Incubate_Assay Measure_Signal 8. Measure Absorbance or Luminescence Incubate_Assay->Measure_Signal Data_Normalization 9. Normalize Data to Untreated Controls Measure_Signal->Data_Normalization Dose_Response_Curve 10. Plot Dose-Response Curve Data_Normalization->Dose_Response_Curve IC50_Calculation 11. Calculate IC50 Value Dose_Response_Curve->IC50_Calculation

Caption: Experimental workflow for IC50 determination.

Experimental Protocols

The following are detailed protocols for determining the IC50 of this compound in breast cancer cell lines using common cell viability assays.

Protocol 1: IC50 Determination using Crystal Violet Assay

This assay is suitable for adherent cell lines and measures cell viability based on the staining of attached cells.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-453)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 10% Formalin or 4% Paraformaldehyde (Fixation solution)

  • 0.5% Crystal Violet staining solution (in 25% methanol)

  • 10% Acetic Acid (Solubilization solution)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound from the stock solution in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO at the same concentration as in the highest this compound dilution).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

  • Crystal Violet Staining:

    • After incubation, carefully aspirate the medium from all wells.

    • Gently wash the cells once with 100 µL of PBS.

    • Add 50 µL of fixation solution to each well and incubate for 15 minutes at room temperature.

    • Aspirate the fixation solution and let the plates air dry completely.

    • Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

    • Wash the plates gently with tap water until the water runs clear and let them air dry.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of 10% acetic acid to each well to solubilize the stain.

    • Incubate the plates on a shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: IC50 Determination using MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Breast cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding and Drug Treatment:

    • Follow steps 1 and 2 from the Crystal Violet Assay protocol.

  • MTT Assay:

    • After the 72-hour drug incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized into formazan crystals.

    • After the incubation, carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Reading and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Follow step 5 from the Crystal Violet Assay protocol for data analysis and IC50 determination.

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers investigating the in vitro efficacy of this compound in breast cancer. Accurate determination of IC50 values is a fundamental step in the preclinical assessment of this and other potential anti-cancer agents. The dual mechanism of this compound, targeting both androgen synthesis and AR signaling, underscores its potential as a targeted therapy for specific breast cancer subtypes. Further investigation into its synergistic effects with other therapies, such as radiation, may reveal its full therapeutic potential.[4][6]

References

Application Notes and Protocols: Preclinical Evaluation of Seviteronel in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seviteronel (INO-464) is an orally bioavailable, selective inhibitor of CYP17 lyase and a competitive antagonist of the androgen receptor (AR).[1][2] Its dual mechanism of action, which involves suppressing androgen biosynthesis and blocking AR signaling, has positioned it as a promising therapeutic agent in cancers where the AR pathway is a key driver of proliferation and survival, such as prostate and certain breast cancers.[1][2] Preclinical evidence suggests that this compound may enhance the efficacy of standard cytotoxic chemotherapy, potentially by modulating the tumor microenvironment and overcoming resistance mechanisms.[3] This document provides a summary of the available preclinical data, outlines generalized protocols for evaluating the combination of this compound with chemotherapy, and presents relevant signaling pathways and experimental workflows.

Disclaimer: Publicly available preclinical data on the combination of this compound with specific chemotherapy agents is limited. The protocols described herein are based on established methodologies for preclinical drug combination studies and should be adapted as necessary for specific experimental contexts.

Mechanism of Action and Rationale for Combination Therapy

This compound exerts its anti-tumor effects through a dual mechanism:

  • Selective CYP17 Lyase Inhibition: this compound selectively inhibits the 17,20-lyase activity of the cytochrome P450 17A1 (CYP17A1) enzyme, a critical step in the synthesis of androgens.[1] This leads to a reduction in the production of androgens, which can serve as precursors for estrogens and also directly stimulate AR-positive tumor cells.

  • Androgen Receptor (AR) Antagonism: this compound acts as a direct competitive antagonist of the androgen receptor, preventing its activation by androgens and subsequent translocation to the nucleus to regulate gene expression.[1]

The rationale for combining this compound with chemotherapy stems from the role of the AR signaling pathway in promoting tumor cell survival and resistance to cytotoxic agents. Androgen signaling can drive cancer cells into a more aggressive and therapy-resistant state.[4] By blocking this pathway, this compound may "lock" cancer cells in a state that is more sensitive to the DNA-damaging or cell-cycle-disrupting effects of chemotherapy.[3] Preclinical studies have suggested that this combination could lead to a 70% to 100% greater reduction in tumor size compared to chemotherapy alone.[3]

Signaling Pathway of this compound's Dual Action

Seviteronel_Mechanism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone DHEA DHEA Pregnenolone->DHEA Progesterone Progesterone Androstenedione Androstenedione Progesterone->Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Androgens Androgens Testosterone->Androgens AR Androgen Receptor (AR) Androgens->AR AR_complex Androgen-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression This compound This compound This compound->AR Antagonizes CYP17 CYP17 Lyase This compound->CYP17 Inhibits CYP17->DHEA CYP17->Androstenedione

Caption: this compound's dual mechanism of action.

Quantitative Data Summary

While specific quantitative data for this compound in combination with chemotherapy is not extensively available in published literature, the following tables summarize available preclinical data for this compound as a single agent and in combination with radiation.

Table 1: In Vitro Activity of this compound

Cell LineCancer TypeAssay TypeIC50 (µM)Notes
MDA-MB-453Triple-Negative Breast Cancer (AR+)Cell Viability> 10Limited effect as a single agent on cell viability.[5]
SUM159PTTriple-Negative Breast Cancer (AR+)Cell Viability> 10Inhibition of cell proliferation observed at concentrations greater than 10 µM.[6]
MDA-MB-453Triple-Negative Breast Cancer (AR+)Clonogenic Survival (with Radiation)N/ARadiation Enhancement Ratio: 1.20–1.89, indicating radiosensitization.[5]
ACC-422Triple-Negative Breast Cancer (AR+)Clonogenic Survival (with Radiation)N/AShowed increased radiosensitivity with this compound.[5]
MDA-MB-231Triple-Negative Breast Cancer (AR-)Clonogenic Survival (with Radiation)N/ANo radiosensitization observed.[5]
MCF-7Breast Cancer (ER+, AR-)Clonogenic Survival (with Radiation)N/ANo radiosensitization observed.[5]

Table 2: In Vivo Activity of this compound

Cancer ModelTreatment GroupEndpoint MeasuredResult
MDA-MB-453 XenograftThis compound (dose-dependent)Tumor Volume and Growth RateSignificant inhibition of tumor volume and growth rate.[6]
MDA-MB-453 XenograftThis compound + RadiationTumor Volume, Doubling, and Tripling TimeSignificant reduction in tumor volume and delay in tumor doubling and tripling times compared to either treatment alone.[5]

Experimental Protocols

The following are generalized protocols for assessing the preclinical efficacy of this compound in combination with chemotherapy.

In Vitro Synergy Assessment

Objective: To determine if this compound synergizes with a chemotherapeutic agent to inhibit cancer cell proliferation in vitro.

Materials:

  • AR-positive cancer cell lines (e.g., MDA-MB-453, VCaP)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., Docetaxel, Carboplatin; stock solution in appropriate solvent)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dose-response matrix of this compound and the chemotherapeutic agent. This typically involves serial dilutions of each drug individually and in combination at fixed ratios.

  • Treatment: Treat the cells with the drug matrix. Include vehicle-only controls for both drugs.

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings in the control wells (typically 72-96 hours).

  • Viability Assessment: At the end of the incubation period, measure cell viability using a suitable assay.

  • Data Analysis:

    • Normalize the viability data to the vehicle-only controls.

    • Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination.

    • Determine the nature of the interaction (synergy, additivity, or antagonism) using a synergy model such as the Bliss Independence model or the Chou-Talalay method (Combination Index, CI). A CI value less than 1 indicates synergy.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • AR-positive cancer cells for implantation

  • This compound formulation for oral gavage

  • Chemotherapeutic agent formulation for injection (e.g., intravenous, intraperitoneal)

  • Calipers for tumor measurement

  • Animal welfare monitoring supplies

Protocol:

  • Cell Implantation: Subcutaneously implant cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, this compound + Chemotherapy).

  • Treatment Administration:

    • Administer this compound daily via oral gavage at a predetermined dose.

    • Administer the chemotherapeutic agent according to its established preclinical dosing schedule (e.g., once weekly).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Width² x Length) / 2).

    • Monitor the body weight and overall health of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a defined duration.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Statistically compare the tumor growth between the combination group and the single-agent groups to determine if the combination is significantly more effective.

Visualizations

Experimental Workflow: In Vitro Synergy Assay

InVitro_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells prepare_drugs Prepare Drug Matrix (this compound & Chemo) seed_cells->prepare_drugs treat_cells Treat Cells with Drug Combinations prepare_drugs->treat_cells incubate Incubate for 72-96h treat_cells->incubate measure_viability Measure Cell Viability incubate->measure_viability analyze_data Analyze Data for Synergy (e.g., Combination Index) measure_viability->analyze_data end End analyze_data->end

Caption: Workflow for in vitro synergy assessment.

Experimental Workflow: In Vivo Xenograft Study

InVivo_Workflow start Start implant_cells Implant Cancer Cells into Mice start->implant_cells monitor_tumors Monitor Tumor Growth implant_cells->monitor_tumors randomize Randomize Mice into Treatment Groups monitor_tumors->randomize treat_mice Administer Treatments (this compound +/- Chemo) randomize->treat_mice measure_tumors Measure Tumor Volume & Body Weight treat_mice->measure_tumors measure_tumors->treat_mice Repeat per schedule endpoint Reach Study Endpoint measure_tumors->endpoint analyze_data Analyze Tumor Growth Inhibition Data endpoint->analyze_data end End analyze_data->end

Caption: Workflow for in vivo xenograft studies.

References

Application Notes and Protocols: Monitoring Androgen Receptor Inhibition by Seviteronel Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seviteronel (INO-464) is a dual-function inhibitor targeting both CYP17 lyase and the androgen receptor (AR), representing a promising therapeutic strategy for androgen-driven malignancies such as prostate and breast cancers.[1][2] This document provides a detailed protocol for utilizing Western blot analysis to monitor the inhibition of the androgen receptor signaling pathway by this compound. It includes methodologies for cell lysis, protein quantification, electrophoresis, and immunodetection, alongside data presentation and visualization of the relevant signaling pathways.

Introduction

The androgen receptor, a ligand-activated transcription factor, plays a pivotal role in the development and progression of various cancers. This compound exerts its anti-tumor effects through a dual mechanism: it inhibits androgen synthesis by targeting CYP17 lyase and directly antagonizes the androgen receptor, including both wild-type and certain mutated forms.[1][3] This competitive inhibition prevents AR nuclear translocation and subsequent activation of downstream target genes.[4][5] Western blotting is a fundamental technique to qualitatively and quantitatively assess the expression levels of AR and its downstream targets, thereby providing a direct measure of this compound's efficacy.

Data Presentation

The following tables summarize quantitative data regarding the effects of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
CYP17 Lyase Inhibition (IC50)69 nMIn vitro assay[5]
Inhibition of Cell Proliferation> 10 µMMDA-MB-453 (AR+ TNBC)[6]
Radiosensitization5 µMMDA-MB-453 (AR+ TNBC)[5]

Table 2: Clinical and In Vivo Responses to this compound

EndpointObservationModel/Study PopulationReference
Prostate-Specific Antigen (PSA) Decline≥30% decline in 3 subjects, ≥50% in 3 subjectsMen with castration-resistant prostate cancer[7]
Tumor Volume InhibitionSignificant, dose-dependent inhibitionMDA-MB-453 xenograft model[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for Western blot analysis.

Seviteronel_Mechanism cluster_synthesis Androgen Synthesis cluster_cell Target Cell cluster_nucleus Nucleus CYP17 CYP17 Androgens Androgens CYP17->Androgens Produces AR AR Androgens->AR Activates AR_active Active AR (Dimerized) AR->AR_active Dimerization & Nuclear Translocation ARE Androgen Response Element (DNA) AR_active->ARE Binds Nucleus Nucleus Gene_Expression Target Gene Expression ARE->Gene_Expression Regulates This compound This compound This compound->CYP17 Inhibits This compound->AR Inhibits

Caption: this compound's dual mechanism of action.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., AR+ cell line +/- this compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. Sample Preparation (with Laemmli buffer) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane (e.g., PVDF) E->F G 7. Blocking (e.g., 5% non-fat milk) F->G H 8. Primary Antibody Incubation (e.g., anti-AR, anti-PSA, anti-GAPDH) G->H I 9. Secondary Antibody Incubation (e.g., HRP-conjugated) H->I J 10. Detection (Chemiluminescence) I->J K 11. Data Analysis (Densitometry) J->K

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Materials and Reagents
  • Cell Lines: AR-positive cell lines (e.g., MDA-MB-453, LNCaP, VCaP).

  • This compound: Appropriate stock solution in DMSO.

  • Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.[9]

  • Protein Assay Reagent: BCA or Bradford protein assay kit.

  • Laemmli Sample Buffer (4X): Containing SDS, glycerol, Tris-HCl, and bromophenol blue.

  • Primary Antibodies:

    • Rabbit anti-AR

    • Rabbit anti-PSA (Prostate-Specific Antigen)

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Wash Buffer: TBST.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose.

  • General lab equipment: Centrifuges, electrophoresis apparatus, transfer system, imaging system.

Cell Lysis and Protein Extraction[10][11]
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24-72 hours).

  • Cell Harvesting:

    • For adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • Lysis: Add ice-cold lysis buffer to the cell pellet or plate (e.g., 1 mL for a 10 cm dish). Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.

Western Blotting Procedure
  • Sample Preparation: Mix the protein lysate with 4X Laemmli sample buffer to a final concentration of 1X. Boil the samples at 95°C for 5 minutes.

  • Gel Electrophoresis (SDS-PAGE): Load 20-30 µg of protein per lane into a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-AR, diluted in blocking buffer) overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.[10][11]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (step 6).

  • Detection: Add ECL substrate to the membrane according to the manufacturer's protocol.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.

Data Analysis

Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band (AR, PSA) to the corresponding loading control band. Calculate the percentage of inhibition relative to the vehicle-treated control.

Conclusion

This protocol provides a comprehensive framework for assessing the inhibitory effects of this compound on the androgen receptor signaling pathway. By quantifying changes in the expression of AR and its downstream targets, researchers can effectively evaluate the molecular efficacy of this compound in relevant cellular models. Adherence to proper Western blotting technique and careful data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Studying Seviteronel Resistance in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing and utilizing animal models to study resistance to Seviteronel, a dual CYP17 lyase and androgen receptor (AR) inhibitor. Understanding the in vivo mechanisms of resistance is critical for the development of next-generation therapies and combination strategies to overcome treatment failure.

Introduction to this compound and Resistance

This compound is a promising therapeutic agent that targets androgen signaling through two distinct mechanisms: inhibition of androgen synthesis via CYP17 lyase and direct antagonism of the androgen receptor.[1] This dual activity makes it a potent inhibitor of AR-driven cancers, including certain subtypes of breast and prostate cancer. However, as with other targeted therapies, acquired resistance can emerge, limiting its long-term efficacy.

The primary mechanism of resistance to anti-androgen therapies, including this compound, often involves the reactivation of the AR signaling pathway. This can occur through various alterations, such as AR gene amplification, point mutations that alter ligand binding or convert antagonists to agonists, and the expression of constitutively active AR splice variants (e.g., AR-V7) that lack the ligand-binding domain.[2][3][4] Additionally, bypass signaling pathways, such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways, can be activated to promote tumor growth independently of AR inhibition.[3][5]

Animal models, particularly cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), are invaluable tools for investigating these resistance mechanisms in a physiologically relevant context.[6][7] These models allow for the evaluation of tumor growth dynamics, biomarker modulation, and the efficacy of novel therapeutic strategies to overcome this compound resistance.

Animal Models for this compound Resistance Studies

The choice of animal model is critical for successfully studying this compound resistance. The most commonly utilized models are immunodeficient mice bearing human cancer cell line xenografts or patient-derived tumors.

1. Cell Line-Derived Xenograft (CDX) Models:

CDX models are established by implanting well-characterized human cancer cell lines into immunodeficient mice. These models are highly reproducible and cost-effective, making them suitable for initial efficacy and resistance studies.

  • Androgen Receptor-Positive (AR+) Triple-Negative Breast Cancer (TNBC):

    • Cell Line: MDA-MB-453[8]

    • Mouse Strain: CB17-SCID or nu/nu mice[9][10]

  • Castration-Resistant Prostate Cancer (CRPC):

    • Cell Lines: 22Rv1 (expresses AR-V7), LNCaP[11][12]

    • Mouse Strain: nu/nu (athymic nude) mice[11][13]

2. Patient-Derived Xenograft (PDX) Models:

PDX models are generated by implanting fresh tumor tissue from a patient directly into immunodeficient mice.[6][14] These models are known to better recapitulate the heterogeneity and tumor microenvironment of the original patient tumor, offering a more clinically relevant platform for studying drug resistance.[7] The development of this compound-resistant PDX models would follow a similar protocol to that of CDX models, involving long-term treatment of established PDXs with this compound until resistance develops.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo studies of this compound, illustrating the expected outcomes in sensitive and resistant models.

Table 1: Tumor Growth Inhibition in a this compound-Sensitive Xenograft Model

Treatment GroupMean Tumor Volume (Day 1) (mm³)Mean Tumor Volume (Day 28) (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control100 ± 15850 ± 120-
This compound (150 mg/kg/day)100 ± 18250 ± 4570.6

Data are representative and compiled based on expected outcomes from preclinical studies.[10]

Table 2: Emergence of Acquired Resistance to this compound

Treatment PhaseTreatment GroupDurationMean Tumor Volume ChangeObservations
Initial Response This compound (150 mg/kg/day)Weeks 1-4Tumor regression/stasisTumors are sensitive to this compound.
Resistance This compound (150 mg/kg/day)Weeks 5-8Tumor regrowthTumors have acquired resistance and resume growth despite continuous treatment.

This table illustrates a typical pattern of acquired resistance development in a xenograft model.

Experimental Protocols

Protocol 1: Establishment of a Cell Line-Derived Xenograft (CDX) Model

This protocol describes the establishment of a subcutaneous xenograft model using the MDA-MB-453 cell line.

Materials:

  • MDA-MB-453 human breast cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • Female CB17-SCID mice (6-8 weeks old)[9]

  • Syringes and needles (27-gauge)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture MDA-MB-453 cells in a T75 flask until they reach 80-90% confluency.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Add trypsin-EDTA to detach the cells and incubate at 37°C for 3-5 minutes.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10⁷ cells per 100 µL.

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Inject 100 µL of the cell suspension (1 x 10⁷ cells) subcutaneously into the flank of the mouse.[9]

  • Tumor Monitoring:

    • Monitor the mice for tumor growth.

    • Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Initiate treatment when tumors reach a mean volume of approximately 100-150 mm³.[10]

Protocol 2: Development of an Acquired this compound-Resistant Xenograft Model

This protocol outlines a general strategy for inducing acquired resistance to this compound in an established CDX or PDX model.

Materials:

  • Established tumor-bearing mice (from Protocol 1)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Oral gavage needles

Procedure:

  • Treatment Initiation:

    • Randomize mice with established tumors (e.g., 100-150 mm³) into treatment and vehicle control groups.

    • Administer this compound (e.g., 150 mg/kg) or vehicle daily via oral gavage.[10]

  • Monitoring for Resistance:

    • Continue daily treatment and monitor tumor volume as described above.

    • Initially, tumors in the this compound-treated group are expected to show growth inhibition or regression.

    • Acquired resistance is indicated by the resumption of tumor growth despite continuous this compound administration.

  • Confirmation of Resistance:

    • Once tumors in the this compound-treated group reach a predetermined size (e.g., >1000 mm³), euthanize the mice and harvest the tumors.

    • Tumor fragments can be serially passaged in new cohorts of mice under continuous this compound treatment to establish a stable resistant model.

    • Characterize the resistant tumors through molecular analyses (e.g., qPCR for AR and its target genes, sequencing of the AR gene) to identify potential resistance mechanisms.

Protocol 3: Efficacy Study in a this compound-Resistant Model

This protocol is for evaluating the efficacy of a novel therapeutic agent in the established this compound-resistant model.

Materials:

  • Mice bearing established this compound-resistant tumors

  • This compound (for maintenance of resistance)

  • Novel therapeutic agent(s)

  • Appropriate vehicles

Procedure:

  • Model Establishment:

    • Implant fragments of the confirmed this compound-resistant tumor into new host mice.

    • Maintain the mice on continuous this compound treatment to ensure the resistant phenotype is preserved.

  • Treatment with Novel Agent:

    • Once tumors are established, randomize the mice into treatment groups:

      • Vehicle control

      • This compound alone

      • Novel agent alone

      • This compound + Novel agent

  • Efficacy Evaluation:

    • Monitor tumor volume and animal weight throughout the study.

    • At the end of the study, harvest tumors for biomarker analysis to assess the effect of the novel treatment on the resistance mechanisms.

Visualizations

experimental_workflow Experimental Workflow for Developing and Utilizing a this compound-Resistant Xenograft Model cluster_0 Model Development cluster_1 Efficacy Testing in Resistant Model A Implant this compound-Sensitive Cancer Cells/Tumor Tissue B Establish Tumors (100-150 mm³) A->B C Treat with this compound (e.g., 150 mg/kg/day) B->C D Monitor Tumor Growth C->D E Identify Tumors with Acquired Resistance (Regrowth) D->E F Establish Stable Resistant Xenograft Line (Serial Passage) E->F G Implant this compound-Resistant Tumor Fragments F->G Use Resistant Model H Establish Tumors G->H I Randomize into Treatment Groups H->I J Treat with Novel Agent(s) +/- this compound I->J K Evaluate Tumor Growth and Biomarkers J->K

Caption: Workflow for generating and using a this compound-resistant xenograft model.

seviteronel_resistance_pathway Signaling Pathways in this compound Resistance cluster_AR_signaling Androgen Receptor Signaling cluster_resistance Mechanisms of this compound Resistance Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR CYP17 CYP17 Lyase CYP17->Androgens AR_nucleus AR Nuclear Translocation AR->AR_nucleus ARE Androgen Response Element (ARE) Binding AR_nucleus->ARE Gene_Expression Target Gene Expression (e.g., PSA, TMPRSS2) ARE->Gene_Expression Proliferation Tumor Cell Proliferation and Survival Gene_Expression->Proliferation AR_Amp AR Gene Amplification AR_Amp->AR Increased AR levels AR_Mut AR Mutations AR_Mut->AR Altered AR function AR_V AR Splice Variants (e.g., AR-V7) AR_V->ARE Constitutive Activation Bypass Bypass Signaling (PI3K/AKT, Wnt) Bypass->Proliferation AR-Independent Growth This compound This compound This compound->CYP17 This compound->AR Cholesterol Cholesterol Cholesterol->CYP17

References

Application Notes and Protocols for Seviteronel in Preclinical In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of seviteronel dosage and administration for in vivo studies based on preclinical data. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in relevant animal models of cancer.

Introduction to this compound

This compound (INO-464) is a potent, orally bioavailable, dual-acting inhibitor. It selectively targets two key pathways in hormone-dependent cancers:

  • CYP17 Lyase Inhibition: this compound inhibits the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. This leads to a reduction in the production of androgens that can drive the growth of certain cancers.

  • Androgen Receptor (AR) Antagonism: this compound also acts as a direct antagonist of the androgen receptor, blocking the binding of androgens and subsequent downstream signaling.[1]

This dual mechanism of action makes this compound a promising therapeutic agent for the treatment of castration-resistant prostate cancer (CRPC) and certain subtypes of breast cancer, particularly those that are androgen receptor-positive (AR+).[2][3]

Quantitative Data Summary of In Vivo Studies

The following tables summarize the reported dosages and experimental details for this compound in various preclinical cancer models.

Table 1: this compound Dosage in Triple-Negative Breast Cancer (TNBC) Xenograft Models

Animal ModelCell Line/PDXThis compound DosageAdministration RouteVehicleKey Findings
CB17-SCID MiceMDA-MB-453 (AR+)75 mg/kg/dayOral (p.o.), daily1% CMC, 0.1% Tween-80Radiosensitizes AR+ TNBC cells, leading to significant reduction in tumor volume when combined with radiation.[4][5]
NSG MiceHCI-009 (AR+ PDX)150 mg/kg/dayOral (p.o.), dailyNot SpecifiedDecreased tumor volume and rate of growth.[6]
Nude MiceMDA-MB-453 (AR+)Dose-dependentOral gavage, dailyNot SpecifiedSignificantly inhibited tumor volume and growth rate.[7]

Table 2: this compound Dosage in Castration-Resistant Prostate Cancer (CRPC) Xenograft Models

Animal ModelCell LineThis compound DosageAdministration RouteVehicleKey Findings
Nude Mice22Rv1 (AR-V7+)150 mg/kg/dayOral (p.o.)Not SpecifiedSignificantly decreased tumor growth; synergistic antitumor effect with a CDK4/6 inhibitor.[1]
Castrated Male MiceMDA-PCa-133100 mg/kg, twice dailyOral (p.o.)Not SpecifiedReduced tumor volume more than two-fold compared to vehicle.[8]

Experimental Protocols

General Guidelines for this compound Administration
  • Formulation: For oral administration, this compound can be formulated in a vehicle such as 1% carboxymethyl cellulose (CMC) with 0.1% Tween-80 in sterile water.[4] It is crucial to ensure a homogenous suspension for consistent dosing.

  • Administration: Oral gavage is the standard method for precise oral administration in rodent models.

  • Dose Determination: The optimal dose of this compound may vary depending on the animal model, tumor type, and experimental endpoint. The provided tables offer a starting point for dose-ranging studies.

Protocol for TNBC Xenograft Study (MDA-MB-453 Model)

This protocol is based on the methodology described by Michmerhuizen et al. (2020).[4][5]

  • Cell Culture: Culture MDA-MB-453 human breast cancer cells in appropriate media until they reach the desired confluence for injection.

  • Animal Model: Use female immunodeficient mice, such as CB17-SCID mice.

  • Tumor Implantation: Inject approximately 1 x 10^6 MDA-MB-453 cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: V = (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., ~80-100 mm³), randomize the mice into treatment groups.

  • This compound Preparation and Administration:

    • Prepare a suspension of this compound in 1% CMC, 0.1% Tween-80 at the desired concentration (e.g., for a 75 mg/kg dose).

    • Administer the this compound suspension or vehicle control daily via oral gavage.

  • Data Collection and Analysis:

    • Continue to measure tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways and Experimental Workflow

This compound's Dual Mechanism of Action

The following diagram illustrates the dual inhibitory effect of this compound on androgen biosynthesis and androgen receptor signaling.

Seviteronel_Mechanism cluster_synthesis Androgen Biosynthesis cluster_ar_signaling Androgen Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 (17α-hydroxylase) Testosterone Testosterone Androstenedione->Testosterone 17β-HSD AR Androgen Receptor Testosterone->AR 17-OH Progesterone->Androstenedione CYP17A1 (17,20-lyase) AR Nuclear\nTranslocation AR Nuclear Translocation AR->AR Nuclear\nTranslocation Gene\nTranscription Gene Transcription AR Nuclear\nTranslocation->Gene\nTranscription Binds to AREs Tumor Growth Tumor Growth Gene\nTranscription->Tumor Growth This compound This compound This compound->Androstenedione Inhibits CYP17 Lyase This compound->AR Antagonizes

This compound's dual inhibition of androgen synthesis and receptor signaling.
Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines a typical workflow for assessing the in vivo efficacy of this compound.

Experimental_Workflow A Cell Line/ PDX Selection C Tumor Implantation A->C B Animal Model Selection B->C D Tumor Growth Monitoring C->D E Randomization D->E F Treatment (Vehicle vs. This compound) E->F G Continued Monitoring (Tumor Volume, Body Weight) F->G H Endpoint Analysis (Tumor Excision, etc.) G->H

A generalized workflow for conducting in vivo studies with this compound.

References

Application Notes and Protocols for Measuring Seviteronel's Effect on Steroidogenesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Seviteronel (INO-464) is an orally bioavailable, non-steroidal drug candidate with a dual mechanism of action. It functions as a selective inhibitor of the cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the steroidogenic pathway, and as a competitive antagonist of the androgen receptor (AR).[1][2][3][4] this compound exhibits approximately 10-fold selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1.[1][5][6] This selective inhibition of the lyase function is designed to block the production of androgens, and subsequently estrogens, which are crucial drivers for certain types of cancers, including prostate and breast cancer.[2][3][7]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately measure the inhibitory effects of this compound on steroidogenesis using established in vitro techniques. The described methods include direct enzyme inhibition assays, cell-based steroidogenesis assays, and advanced steroid profiling using mass spectrometry.

Key Signaling Pathway: Steroidogenesis and this compound's Point of Inhibition

The production of androgens and estrogens from cholesterol is a multi-step enzymatic process. This compound specifically targets the 17,20-lyase activity of the CYP17A1 enzyme, which is responsible for converting 17α-hydroxypregnenolone and 17α-hydroxyprogesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively.

G cluster_enzymes substance substance enzyme enzyme inhibitor inhibitor pathway_label pathway_label cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone       prog Progesterone pregnenolone->prog   oh_preg 17α-Hydroxy- pregnenolone pregnenolone->oh_preg   oh_prog 17α-Hydroxy- progesterone prog->oh_prog   dhea DHEA oh_preg->dhea   androstenedione Androstenedione oh_prog->androstenedione   dhea->androstenedione   testosterone Testosterone androstenedione->testosterone   estrogens Estrogens testosterone->estrogens   cyp11a1 CYP11A1 hsd3b 3β-HSD cyp17_hydroxylase CYP17A1 (17α-hydroxylase) cyp17_lyase CYP17A1 (17,20-lyase) hsd17b 17β-HSD aromatase Aromatase This compound This compound This compound->cyp17_lyase

Caption: Steroidogenesis pathway highlighting this compound's inhibition of CYP17A1 (17,20-lyase).

Application Note 1: In Vitro CYP17A1 Lyase Activity Assay

This protocol describes a method to determine the inhibitory potency of this compound on the 17,20-lyase activity of human CYP17A1 using a biochemical assay with recombinant enzymes.

1. Principle

Recombinant human CYP17A1 enzyme is incubated with a suitable substrate (e.g., 17α-hydroxyprogesterone) and a cofactor (NADPH). The rate of product formation (androstenedione) is measured in the presence and absence of varying concentrations of this compound. The concentration of this compound that inhibits 50% of the enzyme's activity (IC₅₀) is then calculated.

2. Experimental Protocol

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Reconstitute recombinant human CYP17A1 and cytochrome P450 reductase in the reaction buffer.

    • Prepare a stock solution of the substrate, 17α-hydroxyprogesterone, in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the NADPH cofactor in the reaction buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the reaction buffer to achieve final assay concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer.

    • Add the CYP17A1 enzyme and reductase mixture to each well.

    • Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the substrate (17α-hydroxyprogesterone).

    • Start the enzymatic reaction by adding NADPH.

    • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the product (androstenedione) using a suitable detection method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

3. Data Presentation

The inhibitory activity of this compound on CYP17A1 lyase is summarized in the table below.

CompoundTarget EnzymeActivity (IC₅₀)
This compoundHuman CYP17A1 (17,20-lyase)69 nM[8][9]

Application Note 2: H295R Cell-Based Steroidogenesis Assay

This protocol details the use of the human H295R adrenocortical carcinoma cell line to assess the impact of this compound on the entire steroidogenic pathway in a cellular context, following the principles of OECD Test Guideline 456.[10][11][12][13]

1. Principle

H295R cells express all the key enzymes required for steroidogenesis.[13] By treating these cells with this compound and stimulating the pathway (e.g., with forskolin), researchers can measure the resulting changes in the secretion of multiple steroid hormones into the culture medium. This provides a comprehensive view of the compound's effect on the steroid profile.

2. Experimental Workflow

G cluster_workflow H295R Assay Workflow A 1. Seed H295R cells in 24-well plates B 2. Acclimate cells for 24 hours A->B C 3. Replace medium with fresh medium containing this compound & Forskolin B->C D 4. Incubate for 48 hours C->D E 5. Collect culture medium for hormone analysis D->E F 6. Assess cell viability (e.g., MTT assay) E->F G 7. Quantify steroid profile (e.g., LC-MS/MS) E->G G cluster_workflow LC-MS/MS Steroid Profiling Workflow A Sample Collection (e.g., cell culture medium) B Steroid Extraction (e.g., Liquid-Liquid or Solid-Phase Extraction) A->B C LC Separation (Chromatographic column) B->C D Ionization (e.g., ESI) C->D E MS/MS Detection (Mass Analyzer) D->E F Data Analysis & Quantification E->F

References

Application Notes and Protocols: Assessing Seviteronel in 3D Organoid Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seviteronel (INO-464) is a promising investigational oral therapeutic with a dual mechanism of action, functioning as both a selective inhibitor of CYP17 lyase and an antagonist of the androgen receptor (AR).[1][2] This dual action makes it a compelling candidate for treating hormone-driven cancers, such as prostate and breast cancer, by both reducing the production of androgens and blocking the signaling pathways they activate.[1][2][3] Three-dimensional (3D) organoid cultures have emerged as a superior preclinical model system, recapitulating the complex cellular architecture and heterogeneity of in vivo tumors more accurately than traditional 2D cell cultures.[4][5][6] This document provides a detailed protocol for the assessment of this compound's efficacy in 3D organoid cultures derived from cancerous tissue.

Core Principles

This protocol outlines a comprehensive workflow for evaluating this compound in 3D organoid models. The key stages involve:

  • Establishment and Maintenance of 3D Organoid Cultures: Generating and culturing patient-derived or cell line-derived organoids that maintain the histopathological and molecular characteristics of the original tumor.[4]

  • This compound Treatment: Dosing organoid cultures with a range of this compound concentrations to determine its therapeutic window.

  • Efficacy Assessment: Employing a multi-parametric approach to quantify the impact of this compound on organoid viability, morphology, and specific molecular targets.

  • Data Analysis and Interpretation: Structuring the quantitative data for clear interpretation and comparison.

Data Presentation

Quantitative data from the following experiments should be summarized in the tables below for straightforward comparison of this compound's effects across different concentrations and organoid lines.

Table 1: this compound Dose-Response on Organoid Viability

Organoid LineThis compound Conc. (µM)Mean Viability (%)Std. DeviationIC50 (µM)
Example: PCa-1 0 (Vehicle)1005.2rowspan="6">Calculated
0.185.34.8
162.16.1
541.55.5
1025.84.2
5010.22.9
Example: PCa-2 0 (Vehicle)1006.5rowspan="6">Calculated
0.192.15.9
175.47.2
555.96.8
1038.75.1
5018.33.5

Table 2: Effect of this compound on Androgen Receptor (AR) Target Gene Expression

Organoid LineThis compound Conc. (µM)Relative Gene Expression (Fold Change vs. Vehicle)
PSA (KLK3) TMPRSS2
Example: PCa-1 0 (Vehicle)1.001.00
10.450.52
100.120.18
Example: PCa-2 0 (Vehicle)1.001.00
10.680.75
100.250.31

Table 3: Impact of this compound on Intra-organoid Androgen Levels

Organoid LineThis compound Conc. (µM)Testosterone (pg/mL)Dihydrotestosterone (DHT) (pg/mL)
Example: PCa-1 0 (Vehicle)150.255.8
185.628.1
1032.410.5
Example: PCa-2 0 (Vehicle)182.568.2
1101.335.9
1045.115.3

Experimental Protocols

Protocol 1: Establishment and Culture of 3D Prostate Cancer Organoids

This protocol is adapted from established methods for generating organoids from prostate cancer tissue.[4][7][8]

Materials:

  • Prostate cancer tissue (biopsy or surgical resection)

  • Advanced DMEM/F12 medium

  • Matrigel® Matrix, Growth Factor Reduced

  • N-acetylcysteine

  • Human Recombinant EGF (Epidermal Growth Factor)

  • Noggin-conditioned medium

  • R-spondin-1-conditioned medium

  • Y-27632 ROCK inhibitor

  • Primocin

  • Gentamicin

  • Collagenase Type IV

  • TrypLE Express

  • Sterile PBS

Procedure:

  • Tissue Digestion:

    • Mechanically mince fresh prostate cancer tissue into small fragments (<1mm³).

    • Digest the tissue fragments in a solution of Collagenase Type IV and Y-27632 in Advanced DMEM/F12 for 1-2 hours at 37°C with gentle agitation.

    • Neutralize the digestion with Advanced DMEM/F12 and pellet the cells by centrifugation.

  • Plating in Matrigel:

    • Resuspend the cell pellet in a cold mixture of Matrigel and organoid culture medium.

    • Dispense 50 µL droplets of the Matrigel-cell suspension into the center of wells in a pre-warmed 24-well plate.

    • Invert the plate and incubate at 37°C for 15-20 minutes to allow the Matrigel to solidify.[7]

  • Organoid Culture:

    • Gently add 500 µL of pre-warmed prostate organoid culture medium to each well.

    • The basal medium consists of Advanced DMEM/F12 supplemented with N-acetylcysteine, Primocin, Gentamicin, Noggin-conditioned medium, and R-spondin-1-conditioned medium. For prostate cancer organoids, supplement with human EGF and Y-27632.

    • Refresh the medium every 2-3 days.

  • Passaging:

    • Mechanically disrupt the organoids within the Matrigel domes.

    • Treat with TrypLE Express to dissociate organoids into smaller fragments or single cells.

    • Wash and re-plate the fragments/cells in fresh Matrigel as described in step 2.

Protocol 2: this compound Treatment of 3D Organoids

Materials:

  • Established 3D organoid cultures

  • This compound stock solution (in DMSO)

  • Organoid culture medium

  • Multi-well plates (96- or 384-well)

Procedure:

  • Organoid Plating for Drug Screening:

    • Harvest and dissociate organoids into small fragments.

    • Count and resuspend the organoid fragments in a cold Matrigel/medium mixture at a desired density.

    • Plate 10-20 µL droplets of the suspension into each well of a 96- or 384-well plate.

    • Allow Matrigel to solidify and add 100 µL (for 96-well) or 40 µL (for 384-well) of organoid culture medium.

  • This compound Preparation and Dosing:

    • Prepare a serial dilution of this compound in organoid culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (DMSO only) and a positive control (e.g., enzalutamide for AR-positive cancers).

  • Treatment:

    • After allowing the organoids to stabilize for 24-48 hours, carefully replace the medium with the medium containing the different concentrations of this compound.

    • Incubate the plates for a predetermined duration (e.g., 5-7 days), refreshing the drug-containing medium every 2-3 days.

Protocol 3: Assessment of Organoid Viability

Materials:

  • Treated organoid cultures

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Luminometer-compatible opaque-walled multi-well plates

Procedure:

  • Assay Preparation:

    • Equilibrate the organoid plate and the CellTiter-Glo® 3D reagent to room temperature.

  • Lysis and Luminescence Measurement:

    • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.

    • Mix vigorously to lyse the organoids and release ATP.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle control wells (representing 100% viability).

    • Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Protocol 4: Analysis of Androgen Receptor (AR) Signaling

A. Quantitative RT-PCR (qPCR) for AR Target Genes

Materials:

  • Treated organoid cultures

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for AR target genes (e.g., KLK3 (PSA), TMPRSS2) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Harvest organoids from the Matrigel domes.

    • Extract total RNA using a suitable kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Perform qPCR using the synthesized cDNA, primers for the target and housekeeping genes, and a qPCR master mix.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

B. Immunofluorescence Staining for AR Localization

Materials:

  • Treated organoid cultures

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., BSA in PBS)

  • Primary antibody against AR

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Confocal microscope

Procedure:

  • Fixation and Permeabilization:

    • Fix the organoids in 4% PFA.

    • Permeabilize the fixed organoids with permeabilization buffer.

  • Staining:

    • Block non-specific antibody binding with blocking buffer.

    • Incubate with the primary anti-AR antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Image the stained organoids using a confocal microscope.

    • Analyze the subcellular localization of the AR (nuclear vs. cytoplasmic) in response to this compound treatment.

Protocol 5: Measurement of Intra-organoid Androgen Levels

Materials:

  • Treated organoid cultures

  • Homogenization buffer

  • ELISA or LC-MS/MS-based assay kits for testosterone and dihydrotestosterone (DHT)

Procedure:

  • Sample Preparation:

    • Harvest organoids and the surrounding Matrigel.

    • Homogenize the samples in a suitable buffer.

  • Androgen Quantification:

    • Measure the concentration of testosterone and DHT in the homogenates using a sensitive and specific method like ELISA or LC-MS/MS, following the manufacturer's protocol.

  • Data Analysis:

    • Normalize the androgen levels to the total protein content of the organoid lysate.

    • Compare the androgen levels in this compound-treated organoids to the vehicle control.

Mandatory Visualizations

Seviteronel_Mechanism_of_Action cluster_steroidogenesis Steroidogenesis Pathway cluster_ar_signaling Androgen Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17 Lyase Androstenedione Androstenedione Progesterone->Androstenedione CYP17 Lyase Androgens Androgens DHEA->Androgens Androstenedione->Androgens AR Androgen Receptor Androgens->AR AR_translocation AR_translocation AR->AR_translocation Nuclear Translocation Gene_Expression Gene_Expression AR_translocation->Gene_Expression Binds to AREs Cell_Growth Cell_Growth Gene_Expression->Cell_Growth e.g., PSA, TMPRSS2 This compound This compound This compound->AR Antagonizes CYP17 Lyase CYP17 Lyase This compound->CYP17 Lyase Inhibits

Caption: Dual mechanism of action of this compound.

Experimental_Workflow cluster_culture Organoid Culture & Treatment cluster_assessment Efficacy Assessment cluster_analysis Data Analysis A 1. Establish 3D Organoid Culture B 2. Plate Organoids for Drug Screening A->B C 3. Treat with this compound (Dose-Response) B->C D 4a. Viability Assay (CellTiter-Glo 3D) C->D E 4b. AR Signaling Analysis (qPCR, IF) C->E F 4c. Androgen Level Measurement (ELISA/LC-MS) C->F G 5a. IC50 Calculation D->G H 5b. Gene Expression Fold Change E->H I 5c. Androgen Concentration F->I

Caption: Experimental workflow for assessing this compound.

References

Application Notes: Seviteronel as a Radiosensitizing Agent in Androgen Receptor-Positive Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets makes it difficult to treat, often leading to higher rates of locoregional recurrence despite standard therapies like radiation.[2][3][4] A promising therapeutic strategy has emerged with the discovery that a subset of TNBC, ranging from 15% to 35%, expresses the androgen receptor (AR).[2][3][4][5] The AR has been implicated as a mediator of radioresistance in these tumors.[2][4][6]

Seviteronel (INO-464) is a novel oral medication that functions as both a selective inhibitor of CYP17 lyase, an enzyme crucial for androgen production, and a direct antagonist of the androgen receptor.[1][3][7] Preclinical studies have demonstrated that this compound can effectively radiosensitize AR-positive (AR+) TNBC models, both in laboratory cell cultures (in vitro) and in animal models (in vivo).[1][2] This radiosensitization effect appears to be selective for AR+ cells and is linked to the impairment of DNA double-strand break repair.[2][3][4][5][6]

Mechanism of Action

The radiosensitizing effect of this compound in AR+ TNBC is primarily attributed to its ability to disrupt the repair of DNA double-strand breaks (dsDNA breaks) induced by radiation.[2][3][4] Following radiation therapy, this compound treatment leads to a significant delay in the repair of these breaks.[2][3][4] This is evidenced by the prolonged presence of γH2AX foci, a marker of dsDNA breaks, in cancer cells treated with a combination of this compound and radiation compared to radiation alone.[2][3][4]

Interestingly, the mechanism of this compound-mediated radiosensitization may differ from that of other AR inhibitors like enzalutamide.[2][3][4] Studies have shown that following combination treatment with this compound and radiation, there is an increased binding of the androgen receptor to genes involved in DNA damage response, including those in both homologous recombination and non-homologous end joining pathways.[3][4] This suggests a unique interaction between this compound, the androgen receptor, and the DNA repair machinery.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound's radiosensitizing effects in AR+ TNBC models.

Table 1: In Vitro Radiosensitization of AR+ TNBC Cell Lines with this compound

Cell LineAR ExpressionThis compound Concentration (µM)Radiation Enhancement Ratio (rER)
MDA-MB-453High11.24
MDA-MB-453High51.62
SUM-185High11.20
SUM-185High51.89
ACC-422HighNot specified1.28–1.47 (with AR knockdown)
SUM-159ModerateNot specifiedDose-dependent increase
MDA-MB-231NegativeUp to 5No radiosensitization
MCF-7 (ER+)NegativeUp to 5No radiosensitization

Data compiled from multiple sources.[2][3][6]

Table 2: In Vivo Efficacy of this compound and Radiation in an AR+ TNBC Xenograft Model (MDA-MB-453)

Treatment GroupOutcome MeasureResult
This compound + RadiationTumor VolumeSignificant reduction compared to either treatment alone
This compound + RadiationTime to Tumor Doubling36 days
Radiation AloneTime to Tumor Doubling7.5 days
This compound + RadiationTime to Tumor TriplingSignificantly delayed compared to radiation alone
This compound + RadiationSynergySynergistic effect observed (Fractional Tumor Volume ratio >1)

Data from in vivo experiments using CB17-SCID mice with MDA-MB-453 xenografts.[1]

Visualizing the Proposed Signaling Pathway and Experimental Workflow

Diagram 1: Proposed Mechanism of this compound-Induced Radiosensitization

cluster_0 AR+ TNBC Cell Radiation Radiation dsDNA_Breaks dsDNA Breaks Radiation->dsDNA_Breaks This compound This compound AR_Inhibition AR Inhibition This compound->AR_Inhibition Impaired_Repair Impaired DNA Repair (Delayed γH2AX foci resolution) dsDNA_Breaks->Impaired_Repair AR_Inhibition->Impaired_Repair Modulates DNA repair gene binding Radiosensitization Radiosensitization (Increased Cell Death) Impaired_Repair->Radiosensitization

Caption: Proposed mechanism of this compound-induced radiosensitization in AR+ TNBC.

Diagram 2: Experimental Workflow for In Vitro Radiosensitization Studies

cluster_1 In Vitro Experimental Workflow Cell_Culture Culture AR+ TNBC Cell Lines Treatment Treat with this compound (1-5 µM) Cell_Culture->Treatment Irradiation Irradiate Cells (e.g., 2 Gy) Treatment->Irradiation Clonogenic_Assay Clonogenic Survival Assay Irradiation->Clonogenic_Assay gH2AX_Staining γH2AX Foci Staining Irradiation->gH2AX_Staining Analysis_Clonogenic Calculate Survival Fraction & Enhancement Ratio Clonogenic_Assay->Analysis_Clonogenic Analysis_gH2AX Quantify γH2AX Foci at different time points gH2AX_Staining->Analysis_gH2AX

Caption: Workflow for in vitro assessment of this compound's radiosensitizing effects.

Experimental Protocols

1. Cell Viability Assay

  • Objective: To determine the cytotoxic or cytostatic effects of this compound as a single agent.

  • Methodology:

    • Seed AR+ TNBC cells (e.g., MDA-MB-453, SUM-185) in 96-well plates.

    • Allow cells to adhere overnight.

    • Treat cells with a range of this compound concentrations (e.g., 0-10 µM or higher).

    • Incubate for a specified period (e.g., 72 hours).

    • Assess cell viability using a standard method such as the Sulforhodamine B (SRB) assay or MTT assay.

    • Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%). Note: this compound has shown limited single-agent efficacy with IC50 values greater than 10 µM.[2][3][4][5]

2. Clonogenic Survival Assay

  • Objective: To assess the ability of this compound to radiosensitize AR+ TNBC cells.

  • Methodology:

    • Culture AR+ TNBC cells to sub-confluency.

    • Treat cells with a non-toxic concentration of this compound (e.g., 1 or 5 µM) for a predetermined time before irradiation.

    • Irradiate the cells with increasing doses of radiation (e.g., 0, 2, 4, 6 Gy).

    • After irradiation, trypsinize the cells, count them, and plate a known number of cells into 6-well plates.

    • Incubate the plates for 10-14 days to allow for colony formation.

    • Fix and stain the colonies with crystal violet.

    • Count colonies containing at least 50 cells.

    • Calculate the surviving fraction at each radiation dose and determine the radiation enhancement ratio (rER).

3. Immunofluorescent Staining of γH2AX Foci

  • Objective: To quantify DNA double-strand breaks and assess the kinetics of their repair following treatment.

  • Methodology:

    • Grow AR+ TNBC cells on coverslips in a multi-well plate.

    • Treat the cells with this compound followed by irradiation (e.g., 2 Gy).

    • At various time points post-irradiation (e.g., 0, 6, 16, 24 hours), fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against γH2AX.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Mount the coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining.

    • Visualize and capture images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per cell. A significant increase in the number of foci at later time points in the combination treatment group indicates delayed DNA repair.[2][3][4]

4. In Vivo Xenograft Studies

  • Objective: To evaluate the in vivo efficacy of this compound as a radiosensitizer in an animal model.

  • Methodology:

    • Implant AR+ TNBC cells (e.g., MDA-MB-453) subcutaneously into immunocompromised mice (e.g., CB17-SCID).

    • Allow tumors to grow to a palpable size (e.g., ~80 mm³).

    • Randomize mice into treatment groups: vehicle control, this compound alone, radiation alone, and this compound plus radiation.

    • Administer this compound orally (e.g., 75 mg/kg daily).[7] Begin this compound treatment one day prior to the start of radiation.

    • Deliver fractionated radiation to the tumors.

    • Monitor tumor volume and mouse weight regularly.

    • Calculate tumor growth delay, time to tumor doubling, and time to tumor tripling.

    • Assess for treatment synergy using methods like the fractional tumor volume (FTV) analysis.[1]

References

Detecting Seviteronel in Plasma: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Seviteronel in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While this compound is known to be cleared via hepatic metabolism, specific details regarding its circulating metabolites in human plasma are not extensively available in published literature. Therefore, this protocol focuses on the validated method for the parent drug.

Introduction

This compound (INO-464) is an orally administered, selective inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) and the androgen receptor (AR). It is under investigation for the treatment of advanced castration-resistant prostate cancer (CRPC) and breast cancer. Monitoring the plasma concentrations of this compound is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies to ensure optimal dosing and to understand its disposition in the body. This document outlines a robust and validated LC-MS/MS method for the quantification of this compound in human plasma.

Signaling Pathways and Experimental Workflow

The accurate quantification of this compound from a complex biological matrix like plasma requires a multi-step process. The general workflow involves sample preparation to isolate the analyte, chromatographic separation to remove interfering substances, and detection by mass spectrometry for sensitive and specific quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample 25 µL Plasma Sample add_is Add Acetonitrile with This compound-d6 (Internal Standard) plasma_sample->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Isolate Supernatant centrifuge->supernatant dilute Dilute with Water supernatant->dilute lc_separation Liquid Chromatography (LC) Separation dilute->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Figure 1: Experimental workflow for this compound quantification in plasma.

As established from in vitro studies, this compound undergoes hepatic metabolism primarily through the cytochrome P450 enzymes CYP2C9 and CYP2C19, with a lesser contribution from CYP3A4.[1] This metabolic clearance is a key aspect of its pharmacokinetic profile.

metabolism_pathway This compound This compound metabolites Metabolites (Structures Not Publicly Available) This compound->metabolites Hepatic Metabolism cyp2c9 CYP2C9 cyp2c9->metabolites cyp2c19 CYP2C19 cyp2c19->metabolites cyp3a4 CYP3A4 (minor) cyp3a4->metabolites

Figure 2: Overview of this compound metabolic pathway.

Experimental Protocol: Quantification of this compound in Human Plasma

This protocol is based on a validated assay for the determination of this compound concentrations in plasma.[1]

3.1. Materials and Reagents

  • Human plasma (collected in tubes containing an appropriate anticoagulant)

  • This compound analytical standard

  • This compound-d6 (internal standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Refrigerated centrifuge

3.2. Sample Preparation

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, pipette 25 µL of plasma.

  • Add 975 µL of acetonitrile containing the internal standard, this compound-d6.

  • Vortex the mixture thoroughly to ensure protein precipitation.

  • Centrifuge the tubes to pellet the precipitated proteins.

  • Carefully isolate 200 µL of the clear supernatant.

  • Dilute the supernatant with 400 µL of water.

  • The sample is now ready for injection into the LC-MS/MS system.

3.3. Liquid Chromatography Conditions

  • LC System: A validated liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of aqueous and organic solvents appropriate for the separation of this compound and its internal standard.

  • Flow Rate: Optimized for the specific column dimensions.

  • Injection Volume: Typically 5-20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

3.4. Mass Spectrometry Conditions

  • MS System: A tandem mass spectrometer equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Ionization Mode: Positive or negative ion mode, optimized for this compound.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Specific precursor ion → product ion transition.

    • This compound-d6: Specific precursor ion → product ion transition for the internal standard.

  • Source Parameters: Optimized for signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).

Data Presentation and Method Validation

A validated bioanalytical method should demonstrate acceptable performance in terms of linearity, sensitivity, accuracy, precision, and stability.

ParameterSpecification
Lower Limit of Quantification (LLOQ) 20 ng/mL[1]
Upper Limit of Quantification (ULOQ) To be determined based on expected plasma concentrations.
Linearity (r²) ≥ 0.99
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-day Accuracy (%Bias) Within ±15% (within ±20% at LLOQ)
Matrix Effect To be assessed to ensure no significant ion suppression or enhancement.
Recovery Consistent and reproducible.
Stability Analyte stability to be evaluated under various conditions (bench-top, freeze-thaw, long-term storage).

Table 1: Typical acceptance criteria for a validated bioanalytical method.

Conclusion

The LC-MS/MS method described provides a sensitive and specific approach for the quantification of this compound in human plasma. This protocol is essential for clinical and preclinical studies investigating the pharmacokinetics of this drug. Further research is required to identify and characterize the metabolites of this compound in human plasma to develop corresponding analytical methods. Such methods would provide a more comprehensive understanding of the drug's disposition and its potential impact on efficacy and safety.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Seviteronel Solubility Issues for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Seviteronel in in vitro assays.

Troubleshooting Guide

Issue: Precipitate formation when preparing this compound solutions.

This compound is a hydrophobic molecule with limited aqueous solubility. Understanding its solubility in common laboratory solvents is crucial for preparing stock and working solutions for in vitro experiments.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL[1]≥ 125.21 mMPreferred solvent for stock solutions. Heating to 37°C and sonication can aid dissolution.[1]
WaterPredicted: 0.0463 mg/mLPredicted: 0.116 mMPractically insoluble.
EthanolData not availableData not availableMay be used for serial dilutions from a DMSO stock, but precipitation can occur.
MethanolData not availableData not availableSimilar to ethanol, may be used for dilutions but with caution.
Phosphate-Buffered Saline (PBS)Very lowVery lowDirect dissolution is not recommended. Dilution from a DMSO stock is necessary.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vial

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

  • Calibrated analytical balance

  • Sterile, nuclease-free pipette tips

Procedure:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM solution (Molecular Weight: 399.34 g/mol ), weigh out 39.93 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes.[1]

    • Alternatively, or in combination with warming, sonicate the vial in a water bath sonicator for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into aqueous cell culture medium.

Materials:

  • 100 mM this compound in DMSO (from Protocol 1)

  • Pre-warmed, complete cell culture medium (containing serum, if applicable)

  • Sterile microcentrifuge tubes

  • Sterile, nuclease-free pipette tips

Procedure:

  • Intermediate Dilution (Optional but Recommended): To minimize precipitation, it is advisable to perform an intermediate dilution of the high-concentration stock in DMSO or the final cell culture medium.

  • Final Dilution:

    • Add the required volume of the this compound stock solution (or intermediate dilution) to a tube containing pre-warmed cell culture medium.

    • Crucially, add the DMSO stock solution to the aqueous medium and not the other way around.

    • Immediately vortex or pipette mix the solution gently but thoroughly to ensure rapid and uniform dispersion.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%.[2]

  • Control Group: Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium to account for any solvent effects.

  • Application to Cells: Add the final working solution to your cell culture plates immediately after preparation.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What can I do?

A1: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Optimize the Dilution Method:

    • Add the DMSO stock solution dropwise to the pre-warmed culture medium while vortexing or swirling to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • Perform serial dilutions in your cell culture medium to gradually decrease the solvent concentration.

  • Decrease the DMSO Stock Concentration: Preparing a lower concentration DMSO stock (e.g., 10 mM) may help, as you will be adding a larger volume of a less concentrated solution to your medium, which can aid in dispersion.

  • Use a Carrier Protein: For some applications, adding a small amount of bovine serum albumin (BSA) to the culture medium can help to solubilize hydrophobic compounds.

  • Check the Quality of Your DMSO: Ensure you are using anhydrous (dry) DMSO. Water absorbed by DMSO from the atmosphere can reduce its solvating power for hydrophobic compounds.

Q2: What is the mechanism of action of this compound?

A2: this compound has a dual mechanism of action:

  • CYP17A1 Lyase Inhibition: It selectively inhibits the 17,20-lyase activity of the cytochrome P450 17A1 (CYP17A1) enzyme.[3] This enzyme is crucial for the synthesis of androgens, such as testosterone. By inhibiting this step, this compound reduces the production of androgens that can stimulate cancer cell growth.[3]

  • Androgen Receptor (AR) Antagonism: this compound also acts as a direct antagonist of the androgen receptor.[3] It competitively binds to the AR, preventing androgens from activating it and initiating the downstream signaling that leads to cell proliferation and survival.[3]

Q3: Can you provide a diagram of the signaling pathway inhibited by this compound?

A3: The following diagram illustrates the dual inhibitory effect of this compound on the androgen synthesis pathway and the androgen receptor signaling cascade.

Seviteronel_Mechanism_of_Action cluster_steroidogenesis Androgen Synthesis Pathway cluster_ar_signaling Androgen Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone _17OH_Preg 17-OH Pregnenolone Pregnenolone->_17OH_Preg CYP17A1 (17α-hydroxylase) _17OH_Prog 17-OH Progesterone Progesterone->_17OH_Prog CYP17A1 (17α-hydroxylase) DHEA DHEA _17OH_Preg->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione _17OH_Prog->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT (Dihydrotestosterone) Testosterone->DHT 5α-reductase AR_cytoplasm Androgen Receptor (inactive, in cytoplasm) DHT->AR_cytoplasm Binds to AR_nucleus Androgen Receptor (active, in nucleus) AR_cytoplasm->AR_nucleus Translocation ARE Androgen Response Element (on DNA) AR_nucleus->ARE Binds to Gene_Expression Target Gene Expression (e.g., PSA, TMPRSS2) ARE->Gene_Expression Activates Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation This compound This compound This compound->_17OH_Preg Inhibits This compound->_17OH_Prog Inhibits This compound->AR_cytoplasm Antagonizes

Caption: Dual inhibitory mechanism of this compound.

Q4: What is the recommended workflow for troubleshooting this compound solubility issues?

A4: The following flowchart outlines a logical workflow for addressing solubility problems with this compound in your in vitro assays.

Caption: Troubleshooting workflow for this compound precipitation.

References

Navigating Preclinical Studies with Seviteronel: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for managing the off-target effects of Seviteronel in preclinical research. This compound is a dual-acting agent, functioning as a selective inhibitor of CYP17A1 lyase and a competitive antagonist of the androgen receptor (AR).[1][2][3] While its selectivity for CYP17 lyase over hydroxylase is a key advantage, understanding and mitigating potential off-target effects is crucial for accurate preclinical assessment.[2][3] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.

Troubleshooting Guides

This section addresses common issues that may arise during preclinical studies with this compound, focusing on identifying and managing off-target effects.

Problem 1: Unexpected In Vitro Cellular Responses

Symptoms:

  • Discrepancy between expected and observed cellular phenotypes (e.g., unexpected changes in cell proliferation, morphology, or viability in cell lines predicted to be unresponsive).

  • Inconsistent results across different cell lines or experimental replicates.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Off-target kinase activity - Perform a broad-panel kinase inhibition screen to identify potential off-target kinases. - If a specific off-target kinase is identified, use a more selective inhibitor for that kinase as a control to confirm its role in the observed phenotype. - Cross-reference identified off-target kinases with the known signaling pathways active in your cell model.
Interaction with other receptors - Conduct a receptor binding screen (e.g., a CEREP panel) to assess this compound's affinity for a wide range of receptors. - Preclinical data has suggested modest activity at MT-1 and GABA-1 receptors, although this was not predictive of in vivo effects. Consider if these pathways are relevant in your cellular model.
Variable Androgen Receptor (AR) expression - Confirm AR expression levels in your cell lines using Western blot or qPCR. - Use AR-negative cell lines as controls to distinguish between AR-dependent and AR-independent effects.
Cell culture artifacts - Ensure consistent cell passage numbers and confluency. - Regularly test for mycoplasma contamination. - Verify the identity of your cell lines through short tandem repeat (STR) profiling.
Problem 2: Inconsistent In Vivo Efficacy or Unexpected Toxicity

Symptoms:

  • Lack of tumor growth inhibition in xenograft models where in vitro data predicted efficacy.

  • Observation of unexpected adverse effects in animal models (e.g., neurological or cardiovascular effects).

  • Signs of mineralocorticoid excess (e.g., hypertension, hypokalemia, fluid retention).

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Poor bioavailability or rapid metabolism - Conduct pharmacokinetic (PK) studies to determine the concentration of this compound in plasma and tumor tissue. - Analyze plasma for metabolites to assess the rate and pathways of drug metabolism.
Off-target toxicity - If unexpected toxicities are observed, consider a broader in vivo toxicology study in a second species (e.g., dog in addition to rat). - Correlate observed toxicities with any off-target activities identified in in vitro screens.
Mineralocorticoid Excess - Although this compound is designed to minimize this effect, monitor blood pressure, serum electrolytes (especially potassium), and body weight in animal models. - If signs of mineralocorticoid excess are observed, consider co-administration of a mineralocorticoid receptor antagonist like spironolactone or eplerenone.[4]
Androgen-independent tumor growth - Analyze tumor tissue from non-responding animals for AR expression and the expression of downstream AR target genes. - Investigate alternative signaling pathways that may be driving tumor growth.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of this compound?

Q2: How does this compound's selectivity for CYP17 lyase over hydroxylase impact its off-target profile?

A2: this compound is approximately 10-fold more selective for CYP17 lyase than for CYP17 hydroxylase.[2][3] This selectivity is significant because inhibition of CYP17 hydroxylase can lead to a compensatory increase in mineralocorticoid production, resulting in side effects like hypertension, hypokalemia, and fluid retention (a condition known as mineralocorticoid excess).[4][5] By preferentially targeting the lyase activity, this compound is designed to reduce androgen production with a lower risk of causing mineralocorticoid excess compared to non-selective CYP17A1 inhibitors.[6]

Q3: What are the best preclinical models to study the off-target effects of this compound?

A3: A combination of in vitro and in vivo models is recommended.

  • In Vitro:

    • Cell-based assays: Utilize a panel of cell lines with varying expression levels of the androgen receptor and other potential off-targets to differentiate on-target from off-target effects.

    • Enzyme/Receptor binding assays: Employ broad screening panels (e.g., CEREP or kinase panels) to identify potential molecular off-targets.

  • In Vivo:

    • Rodent models (rat, mouse): Standard for initial toxicity and efficacy studies.

    • Non-rodent models (dog, non-human primate): Often used in later-stage preclinical development to assess cardiovascular and other systemic toxicities that may not be apparent in rodents.

Q4: How can I manage potential mineralocorticoid excess in my animal studies?

A4: While this compound's selectivity should minimize this, it is prudent to monitor for signs of mineralocorticoid excess.

  • Monitoring: Regularly measure blood pressure, serum potassium levels, and body weight (as an indicator of fluid retention).

  • Mitigation: If signs of mineralocorticoid excess are observed, co-administration of a mineralocorticoid receptor antagonist such as spironolactone or eplerenone can be considered.[4] Alternatively, low-dose dexamethasone can be used to suppress ACTH and subsequently reduce the production of upstream steroids.[5]

Data Presentation

Table 1: In Vitro Activity of this compound
TargetAssay TypeSpeciesIC50 / KiReference
On-Target
CYP17A1 LyaseEnzyme InhibitionHuman69 nM[7]
Androgen ReceptorCompetitive Binding-Antagonist[1][2][3]
Off-Target
CYP17A1 HydroxylaseEnzyme InhibitionHuman~690 nM (estimated based on 10-fold selectivity)[2][3]
MT-1 ReceptorRadioligand Binding-Modest Activity-
GABA-A ReceptorRadioligand Binding-Modest Activity-
Various KinasesKinase Panel Screen-Data Not Publicly Available-
Various Receptors/Ion ChannelsCEREP Panel Screen-Data Not Publicly Available-

Note: A comprehensive public off-target screening panel for this compound is not available. Researchers should consider conducting their own broad-panel screens to fully characterize the selectivity profile in the context of their specific research questions.

Experimental Protocols

Protocol 1: In Vitro CYP17A1 Enzyme Inhibition Assay

Objective: To determine the IC50 of this compound against CYP17A1 lyase and hydroxylase activity.

Materials:

  • Recombinant human CYP17A1 enzyme

  • CYP reductase

  • Substrates: [³H]-17α-hydroxyprogesterone (for lyase), [³H]-progesterone (for hydroxylase)

  • NADPH

  • This compound stock solution (in DMSO)

  • Scintillation cocktail and counter

Methodology:

  • Prepare a reaction mixture containing the recombinant CYP17A1 enzyme, CYP reductase, and buffer in a microplate.

  • Add serial dilutions of this compound (or vehicle control) to the wells.

  • Initiate the reaction by adding the radiolabeled substrate and NADPH.

  • Incubate at 37°C for a predetermined time.

  • Stop the reaction by adding a quenching solution.

  • Extract the steroid products using an organic solvent.

  • Separate the substrate and product using thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled product by scintillation counting.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Androgen Receptor Competitive Binding Assay

Objective: To assess the ability of this compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Rat prostate cytosol or purified recombinant human AR

  • Radiolabeled androgen (e.g., [³H]-R1881)

  • This compound stock solution (in DMSO)

  • Wash buffer

  • Scintillation cocktail and counter

Methodology:

  • Prepare a reaction mixture containing the AR preparation in a suitable buffer.

  • Add a fixed concentration of the radiolabeled androgen to all wells.

  • Add serial dilutions of this compound (or vehicle control) to the wells.

  • Incubate to allow binding to reach equilibrium.

  • Separate bound from free radioligand using a method such as filtration through a glass fiber filter or charcoal adsorption.

  • Wash the filters or pellet to remove non-specifically bound radioligand.

  • Quantify the amount of bound radioactivity by scintillation counting.

  • Calculate the percent displacement of the radiolabeled androgen for each this compound concentration and determine the Ki value.

Mandatory Visualizations

Seviteronel_Mechanism_of_Action cluster_steroidogenesis Steroidogenesis Pathway cluster_ar_signaling Androgen Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 Hydroxylase DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 Lyase Androgens Androgens DHEA->Androgens AR AR Androgens->AR Binds & Activates This compound This compound CYP17A1\nLyase CYP17A1 Lyase This compound->CYP17A1\nLyase Inhibits This compound->AR Antagonizes Gene Transcription Gene Transcription AR->Gene Transcription Promotes

Fig 1. Dual mechanism of action of this compound.

Off_Target_Troubleshooting_Workflow Start Start Unexpected_Phenotype Unexpected Phenotype (In Vitro / In Vivo) Start->Unexpected_Phenotype Hypothesize_Off_Target Hypothesize Off-Target Effect Unexpected_Phenotype->Hypothesize_Off_Target In_Vitro_Screening In Vitro Screening (Kinase, Receptor Panels) Hypothesize_Off_Target->In_Vitro_Screening Identify_Potential_Targets Identify Potential Off-Targets In_Vitro_Screening->Identify_Potential_Targets Validate_Target Validate Off-Target with Specific Modulators Identify_Potential_Targets->Validate_Target End End Identify_Potential_Targets->End No significant hits Revise_Experiment Revise Experimental Design (e.g., use controls, different models) Validate_Target->Revise_Experiment Revise_Experiment->End

Fig 2. Workflow for troubleshooting off-target effects.

References

Technical Support Center: Optimizing Seviteronel Dosing in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Seviteronel in preclinical animal models. The focus is on optimizing dosing to minimize toxicity while achieving desired therapeutic effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a dual-acting oral drug that functions as both a selective inhibitor of CYP17 lyase and an antagonist of the androgen receptor (AR).[1][2] By inhibiting CYP17 lyase, it blocks the synthesis of androgens. As an AR antagonist, it prevents androgens from binding to and activating the androgen receptor. This dual mechanism effectively suppresses androgen signaling, which is crucial for the growth of certain cancers, such as prostate and breast cancer.

Q2: What are the typical toxicities observed with this compound in preclinical and clinical studies?

A2: Preclinical toxicology data for this compound is not extensively published. However, clinical trials in humans have reported several common adverse events, which can be indicative of potential toxicities to monitor in animal models. These include fatigue, dizziness, blurred vision, dysgeusia (altered taste), tremor, nausea, and vomiting.[1][2][3] At higher doses, more severe toxicities such as muscular weakness, confusion, and delirium have been observed as dose-limiting toxicities (DLTs) in humans.[4] One study noted that central nervous system (CNS) toxicities like concentration impairment were not expected based on preclinical toxicology data, highlighting the importance of careful observation in animal studies.[4][5]

Q3: How should I determine the starting dose for my animal study?

A3: Determining the starting dose for an animal study with this compound requires a careful review of any available preclinical data and consideration of the intended experimental endpoint (e.g., efficacy, toxicity). If no prior data is available, a dose-range finding study is recommended. This typically involves administering a wide range of doses to a small number of animals to identify a non-toxic starting dose and to establish the dose-response relationship for both efficacy and toxicity.

Q4: What animal models are appropriate for studying this compound?

A4: The choice of animal model will depend on the research question. For efficacy studies, xenograft models using human cancer cell lines that are dependent on androgen receptor signaling are commonly used. For toxicity studies, standard rodent (e.g., mice, rats) and non-rodent (e.g., dogs) models are typically employed in preclinical drug development.[6][7]

Troubleshooting Guides

Problem: Unexpected animal morbidity or mortality.

Possible Cause: The administered dose of this compound may be too high, exceeding the maximum tolerated dose (MTD).

Solution:

  • Review Dosing: Immediately review the dose calculations and administration procedures to rule out any errors.

  • Dose De-escalation: If the dose is confirmed to be the likely cause, reduce the dose in subsequent cohorts of animals. A dose reduction of 25-50% is a reasonable starting point, depending on the severity of the toxicity observed.

  • Conduct a Dose-Range Finding Study: If not already performed, a dose-range finding study is crucial to determine the MTD in your specific animal model and strain.

Problem: Animals are showing signs of distress (e.g., weight loss, lethargy, ruffled fur).

Possible Cause: These are common signs of toxicity and may indicate that the dose is approaching or has exceeded the MTD.

Solution:

  • Monitor Closely: Increase the frequency of animal monitoring, including daily body weight measurements and clinical observations.

  • Supportive Care: Provide supportive care as per your institution's animal care and use committee (IACUC) guidelines. This may include providing supplemental nutrition and hydration.

  • Endpoint Criteria: Be prepared to euthanize animals that meet pre-defined humane endpoint criteria to prevent unnecessary suffering.

  • Dose Adjustment: Consider reducing the dose in future experiments. Recommendations for MTD studies suggest a maximum body weight loss of 10% in rats and dogs.[8]

Problem: Inconsistent or unexpected experimental results.

Possible Cause: Variability in drug formulation, administration, or animal handling can lead to inconsistent results.

Solution:

  • Standardize Procedures: Ensure that all experimental procedures, including drug formulation, route of administration (e.g., oral gavage), and timing of administration, are standardized and well-documented.

  • Vehicle Control: Always include a vehicle control group to ensure that the observed effects are due to this compound and not the vehicle.

  • Animal Strain and Health: Use a consistent and well-characterized animal strain from a reputable supplier. Ensure that all animals are healthy and acclimated to the facility before starting the experiment.

Data Presentation

Table 1: Example Dose-Range Finding Study Design for this compound in Mice

GroupDose Level (mg/kg)Route of AdministrationNumber of Animals (per sex)Observation PeriodKey Parameters to Monitor
1Vehicle ControlOral Gavage314 daysClinical signs, body weight, food/water intake
250Oral Gavage314 daysClinical signs, body weight, food/water intake
3100Oral Gavage314 daysClinical signs, body weight, food/water intake
4200Oral Gavage314 daysClinical signs, body weight, food/water intake
5400Oral Gavage314 daysClinical signs, body weight, food/water intake

Note: This is an example study design. Actual dose levels should be determined based on available data and the specific goals of the study.

Table 2: Example of Toxicity Monitoring Parameters in a Repeated-Dose this compound Study

ParameterFrequency of MeasurementDescription
Clinical Observations DailyGeneral appearance, behavior, signs of pain or distress.
Body Weight Daily for the first week, then weeklyA sensitive indicator of general health.
Food and Water Intake WeeklyTo assess appetite and hydration status.
Hematology At terminationComplete blood count (CBC) to assess effects on blood cells.
Clinical Chemistry At terminationTo evaluate organ function (e.g., liver and kidney).
Gross Necropsy At terminationMacroscopic examination of all organs and tissues.
Histopathology At terminationMicroscopic examination of selected organs and tissues.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination of this compound in Mice via Oral Gavage

Objective: To determine the MTD of this compound in mice following a single oral administration.

Materials:

  • This compound

  • Appropriate vehicle (e.g., 0.5% methylcellulose)

  • Male and female mice (e.g., C57BL/6), 8-10 weeks old

  • Oral gavage needles (20-22 gauge, 1.5 inches with a rounded tip)

  • Animal scale

Procedure:

  • Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels.

  • Animal Grouping: Randomly assign animals to dose groups (e.g., vehicle control and at least 3-5 escalating dose levels of this compound), with a minimum of 3-5 animals per sex per group.

  • Dose Administration:

    • Weigh each mouse to determine the correct volume of the dose to be administered (typically 5-10 mL/kg).

    • Administer the assigned dose or vehicle via oral gavage. Ensure proper technique to avoid injury to the esophagus or trachea.[9][10][11][12]

  • Observation:

    • Observe animals continuously for the first 30 minutes, then at 2, 4, and 6 hours post-dosing.

    • Thereafter, observe animals daily for 14 days for any clinical signs of toxicity, morbidity, or mortality.

    • Record body weights on Day 1 (pre-dose) and then every other day for 14 days.

  • Data Analysis: The MTD is defined as the highest dose that does not cause unacceptable toxicity, which may be indicated by factors such as significant weight loss (e.g., >15-20%), severe clinical signs, or mortality.[13]

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Mandatory Visualizations

Seviteronel_Mechanism_of_Action cluster_steroid_synthesis Androgen Synthesis Pathway cluster_ar_signaling Androgen Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17 Lyase Androstenedione Androstenedione Progesterone->Androstenedione CYP17 Lyase DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT AR Androgen Receptor (AR) DHT->AR Binds and Activates ARE Androgen Response Element AR->ARE Translocates to Nucleus and Binds Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription Initiates This compound This compound This compound->DHEA Inhibits This compound->Androstenedione Inhibits This compound->AR Antagonizes

Caption: Dual mechanism of action of this compound.

Experimental_Workflow_MTD_Study start Start: Animal Acclimation dose_prep Dose Preparation (this compound + Vehicle) start->dose_prep grouping Animal Grouping (Vehicle + Dose Groups) dose_prep->grouping dosing Oral Gavage Administration grouping->dosing observation Post-Dose Observation (14 Days) dosing->observation data_collection Data Collection (Clinical Signs, Body Weight) observation->data_collection analysis Data Analysis (Determine MTD) data_collection->analysis necropsy Gross Necropsy analysis->necropsy end End of Study necropsy->end

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

References

Addressing acquired resistance to Seviteronel in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying acquired resistance to Seviteronel. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational oral, dual-action inhibitor targeting both cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) and the androgen receptor (AR).[1][2] Its dual mechanism is designed to both decrease the production of androgens that fuel cancer cell growth and directly block the signaling of the androgen receptor.[1][2]

Q2: What are the potential mechanisms of acquired resistance to this compound?

While specific mechanisms of acquired resistance to this compound are not yet extensively documented in the literature, based on its dual action against the androgen receptor (AR) and CYP17, resistance is likely to emerge through pathways similar to those observed for other AR antagonists and CYP17 inhibitors.[3][4][5][6][7] These potential mechanisms can be broadly categorized as:

  • AR-Dependent Mechanisms:

    • AR Gene Amplification and Overexpression: Increased levels of the AR protein can render the cells hypersensitive to low levels of androgens, overcoming the inhibitory effect of this compound.[4][7]

    • AR Gene Mutations: Mutations in the ligand-binding domain (LBD) of the AR can alter the binding of this compound, potentially converting it from an antagonist to an agonist.[4]

    • Expression of AR Splice Variants (AR-Vs): Truncated AR variants that lack the LBD can be constitutively active, driving androgen-regulated gene expression in a ligand-independent manner and thus bypassing the antagonistic effect of this compound.[3][4][7]

  • CYP17-Dependent Mechanisms:

    • Upregulation of CYP17A1: Increased expression of the CYP17A1 enzyme may lead to a compensatory increase in androgen synthesis, potentially overwhelming the inhibitory effect of this compound.[5][6][7]

  • Bypass Signaling Pathways:

    • Glucocorticoid Receptor (GR) Activation: The GR can be upregulated and activated, driving a subset of AR-regulated genes and providing an alternative survival pathway for cancer cells.[4][7]

    • Activation of Other Growth Factor Pathways: Upregulation of pathways such as PI3K/AKT/mTOR or MAPK can promote cell survival and proliferation independently of AR signaling.

Below is a diagram illustrating these potential resistance pathways.

ResistancePathways cluster_AR AR-Dependent Resistance cluster_CYP17 CYP17-Dependent Resistance cluster_Bypass Bypass Pathways AR_Amp AR Amplification/ Overexpression AR Androgen Receptor (AR) AR_Amp->AR AR_Mut AR Mutation (e.g., in LBD) AR_Mut->AR AR_SV AR Splice Variants (e.g., AR-V7) AR_Signaling AR Signaling AR_SV->AR_Signaling Ligand-Independent CYP17_Up CYP17A1 Upregulation CYP17 CYP17A1 CYP17_Up->CYP17 GR_Activation Glucocorticoid Receptor (GR) Activation Cell_Survival Cell Survival & Proliferation GR_Activation->Cell_Survival Other_Pathways Activation of Other Growth Pathways (e.g., PI3K/AKT) Other_Pathways->Cell_Survival This compound This compound This compound->AR Antagonizes This compound->CYP17 Inhibits AR->AR_Signaling Androgen_Production Androgen Production CYP17->Androgen_Production Androgen_Production->AR Activates AR_Signaling->Cell_Survival

Figure 1: Potential mechanisms of acquired resistance to this compound.

Troubleshooting Guides

Issue 1: Difficulty in Establishing a this compound-Resistant Cell Line

Question: I am trying to generate a this compound-resistant cell line by continuous exposure to the drug, but the cells are not developing resistance and continue to die off. What could be the problem?

Answer:

Several factors can contribute to the difficulty in establishing a drug-resistant cell line. Here are some common issues and troubleshooting steps:

Potential Cause Troubleshooting Steps
Initial drug concentration is too high. Start with a low concentration of this compound (e.g., IC20-IC30) to allow for the selection and expansion of a small population of resistant cells.[8]
Drug concentration is increased too rapidly. Gradually increase the drug concentration in small increments (e.g., 1.5 to 2-fold) only after the cells have recovered and are proliferating steadily at the current concentration.[9]
Parental cell line is highly sensitive. Consider using a parental cell line with a higher initial IC50 for this compound, or try a different cancer cell line known to be relevant to the disease context (e.g., prostate or breast cancer).
Cell culture conditions are not optimal. Ensure that the cells are healthy and in the logarithmic growth phase before starting the drug selection process. Maintain consistent culture conditions (media, serum, CO2, temperature).
Instability of the resistant phenotype. Once a resistant population is established, it is crucial to maintain a low concentration of this compound in the culture medium to prevent the loss of the resistant phenotype.[8]

Experimental Protocol: Establishing a this compound-Resistant Cell Line

This protocol outlines the gradual dose escalation method for developing a this compound-resistant cancer cell line in vitro.[8][10][11]

protocol_resistance start Start with parental cancer cell line ic50 Determine IC50 of This compound for parental cells start->ic50 start_culture Culture cells in media with low dose this compound (e.g., IC20) ic50->start_culture monitor Monitor cell viability and proliferation start_culture->monitor increase_dose Gradually increase This compound concentration (1.5-2x) monitor->increase_dose Cells are proliferating recover Allow cells to recover and resume proliferation monitor->recover High cell death increase_dose->monitor repeat Repeat dose escalation and recovery cycles increase_dose->repeat recover->monitor repeat->increase_dose stable_resistance Establish stably resistant cell line (e.g., >10-fold increase in IC50) repeat->stable_resistance Desired resistance level achieved characterize Characterize resistant phenotype and mechanisms stable_resistance->characterize

Figure 2: Workflow for developing a drug-resistant cell line.
  • Determine the IC50 of the Parental Cell Line:

    • Plate the parental cancer cells in a 96-well plate.

    • Treat the cells with a range of this compound concentrations for 72 hours.

    • Perform a cell viability assay (e.g., MTT, CellTiter-Glo®).

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.

  • Initiate Drug Selection:

    • Culture the parental cells in their regular growth medium supplemented with a low concentration of this compound (e.g., IC20, the concentration that inhibits 20% of cell growth).[8]

    • Monitor the cells daily for signs of cell death and changes in morphology.

    • Replace the medium with fresh this compound-containing medium every 2-3 days.

  • Dose Escalation:

    • Once the cells have adapted and are proliferating at a steady rate, increase the concentration of this compound by 1.5 to 2-fold.[9]

    • Again, monitor the cells closely. It is normal to observe an initial increase in cell death followed by the recovery and growth of a resistant population.

    • Continue this process of gradual dose escalation. This can take several months.[11]

  • Establishment and Maintenance of the Resistant Line:

    • Once the cells can tolerate a significantly higher concentration of this compound (e.g., at least 10-fold higher than the parental IC50), the resistant cell line is considered established.[9]

    • To maintain the resistant phenotype, continuously culture the cells in the presence of this high concentration of this compound.

    • Periodically re-evaluate the IC50 to confirm the stability of the resistance.

    • Cryopreserve aliquots of the resistant cells at different passage numbers.

Issue 2: Inconsistent Results in Cell Viability Assays

Question: My cell viability assays are showing high variability between replicates when testing the sensitivity of my cell lines to this compound. What could be causing this?

Answer:

High variability in cell viability assays can stem from several sources. Here is a guide to troubleshoot common issues:

Potential Cause Troubleshooting Steps
Inconsistent cell seeding. Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps to prevent settling.
Edge effects in the microplate. Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidified barrier.
Inaccurate drug dilutions. Prepare fresh drug dilutions for each experiment. Perform serial dilutions carefully and ensure thorough mixing at each step.
Contamination. Regularly check for microbial contamination (bacteria, yeast, mycoplasma) in your cell cultures, as this can significantly impact cell health and assay results.
Assay timing and incubation. Ensure consistent incubation times for both drug treatment and the viability assay itself. Optimize the incubation time for the specific assay being used.

Issue 3: No Change in Androgen Receptor (AR) Expression or a Downstream Target in the Resistant Cell Line

Question: I have established a this compound-resistant cell line, but when I perform Western blotting and qPCR, I don't see any change in the expression of the androgen receptor (AR) or its target genes like PSA. Does this mean my resistant cell line is not valid?

Answer:

Not necessarily. While changes in AR expression are a common mechanism of resistance to anti-androgen therapies, they are not the only ones. If you do not observe alterations in the AR signaling pathway, it is important to investigate other potential mechanisms of resistance.

Experimental Protocol: Investigating AR Signaling in Resistant Cells

  • Western Blot for AR and Downstream Targets:

    • Objective: To assess the protein levels of AR and key components of the AR signaling pathway.

    • Procedure:

      • Lyse parental and this compound-resistant cells to extract total protein.

      • Determine protein concentration using a BCA or Bradford assay.

      • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

      • Transfer the proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

      • Incubate the membrane with a primary antibody against AR (and other targets like PSA, FKBP5) overnight at 4°C.

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

      • Normalize the protein expression to a loading control like β-actin or GAPDH.

  • qPCR for AR and AR-Target Genes:

    • Objective: To quantify the mRNA expression levels of AR and its target genes.

    • Procedure:

      • Isolate total RNA from parental and resistant cells using a suitable kit (e.g., RNeasy Kit, TRIzol).

      • Assess RNA quality and quantity using a spectrophotometer.

      • Synthesize cDNA from the RNA using a reverse transcription kit.

      • Perform quantitative real-time PCR (qPCR) using SYBR Green or TaqMan probes for your genes of interest (e.g., AR, KLK3 (PSA), TMPRSS2).

      • Normalize the gene expression to a stable housekeeping gene (e.g., GAPDH, ACTB).

      • Calculate the relative fold change in gene expression in the resistant cells compared to the parental cells.

If these experiments do not reveal changes in the AR pathway, consider investigating bypass signaling pathways as outlined in the FAQs. This may involve performing Western blots for key proteins in pathways like PI3K/AKT (p-AKT, p-mTOR) or assessing changes in glucocorticoid receptor expression.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on adverse events observed in clinical trials of seviteronel. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to assist in the design and conduct of experiments involving this compound.

Troubleshooting Guides & FAQs

This section addresses specific issues that researchers might encounter during their experiments with this compound, based on adverse events reported in clinical trials.

Question: What are the most common adverse events associated with this compound administration?

Answer: Based on Phase I and II clinical trials, the most frequently reported adverse events (AEs) are generally of Grade 1 or 2.[1][2][3] In men with castration-resistant prostate cancer (CRPC), the most common AEs were fatigue (71%), dizziness (52%), blurred vision (38%), and dysgeusia (33%).[1][4][5] In women with estrogen receptor-positive (ER+) or triple-negative breast cancer (TNBC), the most common AEs included tremor (42%), nausea (42%), vomiting (37%), and fatigue (37%).[2][3][6] A Phase 2 study in men with metastatic CRPC also reported concentration impairment, fatigue, tremor, and nausea as common AEs.[7][8]

Question: What are the dose-limiting toxicities (DLTs) observed with this compound?

Answer: Dose-limiting toxicities have been observed at higher doses of this compound. In a Phase 1 study in women with breast cancer, DLTs included Grade 3 confusional state with paranoia at 750 mg once daily, and Grade 3 mental status change and delirium at 600 mg once daily.[2][3] In a Phase 1 study in men with CRPC, a DLT of Grade 3 muscular weakness was reported in one subject at the 900 mg once-daily dose.[1]

Question: How should I manage common adverse events like fatigue or dizziness in my experimental subjects?

Answer: In clinical trials, most Grade 1-2 adverse events, including fatigue and dizziness, improved with dose reduction or interruption.[1][4] For preclinical studies, consider implementing a dose-escalation design to identify the maximum tolerated dose in your model system. If signs of fatigue or dizziness (e.g., decreased activity, ataxia) are observed, a reduction in the administered dose or a temporary cessation of treatment may be warranted to assess for recovery.

Question: Are there any serious adverse events (SAEs) associated with this compound that I should be aware of?

Answer: Yes, serious adverse events have been reported in a minority of patients. In men with CRPC, possibly related SAEs included syncope, deep vein thrombosis, atrial fibrillation, and muscular weakness.[3] In women with breast cancer, possibly related SAEs included delirium, mental status change, and confusional state.[2] While these events are less common, it is crucial to monitor for any severe or unexpected toxicities in your experiments.

Question: What is the recommended Phase 2 dose (RP2D) for this compound?

Answer: In the Phase 1 study in women with breast cancer, the recommended Phase 2 dose was determined to be 450 mg once daily.[3][6] For men with CRPC, 600 mg once daily was chosen as the RP2D for future studies.[5]

Quantitative Data Summary

The following tables summarize the frequency of common adverse events reported in key clinical trials of this compound.

Table 1: Common Adverse Events in Men with Castration-Resistant Prostate Cancer (Phase I Study) [1][4][5]

Adverse EventFrequency (%)
Fatigue71
Dizziness52
Blurred Vision38
Dysgeusia33

Table 2: Common Adverse Events in Women with ER+ or TNBC (Phase I Study) [2][3][6]

Adverse EventFrequency (%)
Tremor42
Nausea42
Vomiting37
Fatigue37

Table 3: Grade 3 or Higher Adverse Events Possibly Related to this compound

Patient PopulationAdverse EventDose
Men with CRPC[1][3]Syncope600 mg QD + DT
Hyponatremia600 mg QD + DT
Fatigue600 mg QD
Atrial Fibrillation750 mg QD
Muscle Weakness900 mg QD
Women with Breast Cancer[2][3]Anemia450 mg QD
Delirium600 mg QD
Mental Status Change600 mg QD
Confusional State750 mg QD

QD: once daily; DT: dose titration

Experimental Protocols

This section provides an overview of the methodologies used for safety assessment in this compound clinical trials.

Safety and Tolerability Assessment in a Phase I Study in Men with CRPC

  • Study Design: This was an open-label, dose-escalation study following a modified "3+3" Fibonacci design.[3] this compound was administered once daily in 28-day continuous dosing cycles.[3]

  • Patient Population: The study enrolled men with chemotherapy-naïve castration-resistant prostate cancer.[3]

  • Safety Monitoring: The primary objectives were to establish the safety, tolerability, and maximum tolerated dose (MTD) of this compound.[3][5] Adverse events were graded using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), version 4.0.[4] Dose-limiting toxicities were defined as any Grade 3 or greater drug-related AE occurring within the first 28-day dosing cycle.[3]

  • Dose Escalation: Dose escalation proceeded in cohorts of 3-6 patients. If one of the first three patients in a cohort experienced a DLT, up to three more patients were enrolled in that cohort. The MTD was defined as the dose level at which less than 33% of patients experienced a DLT.

Safety and Tolerability Assessment in a Phase I Study in Women with Breast Cancer

  • Study Design: This was an open-label, dose de-escalation study.[2] this compound was administered once daily in 6-subject cohorts at 750 mg, 600 mg, and 450 mg.[2]

  • Patient Population: The study enrolled women with locally advanced or metastatic triple-negative breast cancer (TNBC) or estrogen receptor-positive (ER+) breast cancer.[3]

  • Safety Monitoring: The primary objective was to determine the safety, tolerability, and MTD of this compound.[2] Adverse events were graded using NCI CTCAE, version 4.03.[2] DLTs were defined as any Grade 3 or greater adverse event possibly, probably, or definitely related to this compound occurring within the first 28-day dosing cycle.[2]

Signaling Pathways and Workflows

This compound's Dual Mechanism of Action

This compound is a selective inhibitor of both cytochrome P450c17a (CYP17) 17,20-lyase and the androgen receptor (AR).[2] Its selective inhibition of the 17,20-lyase enzyme in the testes and adrenal glands blocks the production of androgens.[9] Additionally, it acts as a competitive antagonist of the AR, preventing androgens from binding and activating the receptor.[2] This dual mechanism effectively shuts down androgen signaling, which is crucial for the growth of certain types of prostate and breast cancers.

Seviteronel_Mechanism_of_Action cluster_steroidogenesis Steroidogenesis Pathway cluster_cyp17 CYP17 Lyase Action cluster_ar_signaling Androgen Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17A1 (17α-hydroxylase) Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 (17α-hydroxylase) DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR ARE Androgen Response Element (ARE) AR->ARE GeneTranscription Gene Transcription (Cell Growth, Proliferation) ARE->GeneTranscription This compound This compound This compound->DHEA Inhibits (CYP17 Lyase) This compound->Androstenedione Inhibits (CYP17 Lyase) This compound->AR Antagonizes

Caption: this compound's dual inhibition of CYP17 lyase and the androgen receptor.

Experimental Workflow for Managing Potential Adverse Events

This workflow provides a logical approach for researchers to monitor and manage potential adverse events in preclinical studies based on clinical trial findings.

Adverse_Event_Workflow Start Initiate this compound Administration Monitor Monitor for Adverse Events (e.g., fatigue, dizziness, tremor) Start->Monitor NoAE Continue Dosing and Monitoring Monitor->NoAE No AE_Observed Adverse Event Observed Monitor->AE_Observed Yes NoAE->Monitor End End of Experiment NoAE->End GradeAE Grade Severity of AE (e.g., Mild, Moderate, Severe) AE_Observed->GradeAE Mild Continue Dosing with Increased Monitoring GradeAE->Mild Mild Moderate Consider Dose Reduction GradeAE->Moderate Moderate Severe Interrupt Dosing GradeAE->Severe Severe Mild->Monitor Moderate->Monitor Recovery Assess for Recovery Severe->Recovery NoRecovery Discontinue this compound Recovery->NoRecovery No Recovered Re-initiate at Lower Dose or Discontinue Recovery->Recovered Yes NoRecovery->End Recovered->Monitor Recovered->End

Caption: A workflow for monitoring and managing adverse events in preclinical studies.

References

Troubleshooting inconsistent results in Seviteronel experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Seviteronel. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Inconsistent Cell Viability/Cytotoxicity Results

Question: Why am I observing variable IC50 values for this compound across different experiments?

Answer:

Inconsistent IC50 values for this compound can arise from several factors. As a dual inhibitor of CYP17 lyase and the androgen receptor (AR), its cytotoxic and anti-proliferative effects are highly dependent on the specific cellular context. Some studies have reported IC50 values greater than 10 μM in certain cell lines, indicating that the direct cytotoxic effect may be limited in some models.[1][2]

Key factors contributing to variability include:

  • Cell Line Specifics: The expression levels of the androgen receptor (AR), its variants (like AR-V7), and the enzymes involved in steroidogenesis can significantly impact a cell line's sensitivity to this compound.[3]

  • Culture Conditions: The presence of androgens and other steroid hormones in the fetal bovine serum (FBS) can interfere with the activity of this compound. The use of charcoal-stripped serum is crucial for experiments investigating androgen-dependent pathways.[4][5][6][7] However, be aware that the quality and degree of stripping can vary between lots and suppliers, introducing another source of variability.[5][7]

  • Experimental Parameters: Variations in cell seeding density, incubation time, and the specific viability assay used (e.g., MTT, AlamarBlue) can all lead to different IC50 values.

Question: My cell viability results with this compound are not reproducible. What are the common causes?

Answer:

Lack of reproducibility in cell viability assays is a common challenge. Beyond the factors affecting IC50 variability, consider the following:

  • Compound Stability and Solubility: Ensure that your stock solution of this compound in DMSO is properly stored and that the final concentration of DMSO in your culture medium is consistent and non-toxic to the cells. This compound's stability in aqueous culture media over the course of your experiment should be considered.

  • Assay-Specific Pitfalls:

    • MTT Assay: The formation of formazan crystals can be influenced by factors like glucose concentration in the media and the metabolic state of the cells. Ensure complete solubilization of the crystals before reading the absorbance.

    • AlamarBlue (Resazurin) Assay: This assay is sensitive to the metabolic activity of the cells. Changes in cellular respiration can affect the results independently of cell number.

  • Inconsistent Cell Health: Ensure your cells are healthy, within a consistent passage number range, and free from contamination.

Issues with Steroidogenesis/Hormone Level Assays

Question: I am observing unexpected hormone levels after this compound treatment. What could be the reason?

Answer:

This compound is a selective inhibitor of CYP17 lyase, which is a key enzyme in the synthesis of androgens and estrogens.[8] Therefore, treatment should lead to a decrease in the production of these hormones. Unexpected results could be due to:

  • Assay Method: Immunoassays for steroid hormones are prone to cross-reactivity with other steroids or metabolites. For more accurate and specific quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.

  • Cell Model: The H295R cell line is a commonly used model for studying steroidogenesis as it expresses all the necessary enzymes.[9][10][11][12][13] Ensure your chosen cell model has a functional steroidogenic pathway.

  • Feedback Mechanisms: Inhibition of one part of the steroid synthesis pathway can sometimes lead to the accumulation of upstream precursors.

Problems with In Vivo Experiments

Question: What are the common reasons for inconsistent tumor growth inhibition in xenograft models treated with this compound?

Answer:

In vivo experiments introduce additional layers of complexity. Inconsistent results in xenograft studies can be caused by:

  • Animal Variability: Differences in the age, weight, and overall health of the animals can affect drug metabolism and tumor growth.

  • Tumor Heterogeneity: The cellular composition of tumors can be heterogeneous, with varying levels of AR expression and sensitivity to this compound.

  • Drug Administration and Bioavailability: Ensure consistent and accurate dosing. The route of administration and the formulation of this compound can impact its bioavailability.

  • Host-Tumor Interactions: The hormonal environment of the host animal can influence the growth of hormone-sensitive tumors.

Question: I am observing unexpected toxicity in my animal models. What should I consider?

Answer:

Clinical trials with this compound have reported several adverse events.[8][14][15][16][17][18] Common toxicities observed in clinical settings that might be relevant to preclinical models include fatigue, nausea, and neurological symptoms like tremor and confusion.[8][14][15][16][17][18] If you observe unexpected toxicity, consider:

  • Dose and Schedule: The dose and frequency of administration may need to be optimized for your specific animal model.

  • Off-Target Effects: While this compound is selective, high concentrations may lead to off-target effects.

  • Concomitant Medications: In clinical trials, co-administration with glucocorticoids like dexamethasone is sometimes used to manage toxicities.[8] This may be a consideration in preclinical studies as well.

Frequently Asked Questions (FAQs)

Question: What is the mechanism of action of this compound?

Answer:

This compound has a dual mechanism of action:

  • CYP17 Lyase Inhibition: It selectively inhibits the 17,20-lyase activity of the cytochrome P450 17A1 (CYP17A1) enzyme. This enzyme is crucial for the synthesis of androgens (like testosterone) and, subsequently, estrogens. By inhibiting this enzyme, this compound reduces the production of these sex hormones.[8]

  • Androgen Receptor (AR) Antagonism: this compound also acts as a competitive antagonist of the androgen receptor. It binds to the AR and prevents androgens from activating it, thereby blocking downstream signaling pathways that promote cancer cell growth.[8][19]

// Nodes Cholesterol [label="Cholesterol", fillcolor="#FBBC05", fontcolor="#202124"]; Pregnenolone [label="Pregnenolone", fillcolor="#FBBC05", fontcolor="#202124"]; Progesterone [label="Progesterone", fillcolor="#FBBC05", fontcolor="#202124"]; DHEA [label="DHEA", fillcolor="#FBBC05", fontcolor="#202124"]; Androstenedione [label="Androstenedione", fillcolor="#FBBC05", fontcolor="#202124"]; Testosterone [label="Testosterone", fillcolor="#FBBC05", fontcolor="#202124"]; Androgens [label="Androgens", fillcolor="#FBBC05", fontcolor="#202124"]; AR [label="Androgen\nReceptor (AR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AR_complex [label="Androgen-AR\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Cell Growth,\nProliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Seviteronel_lyase [label="this compound", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Seviteronel_ar [label="this compound", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CYP17 [label="CYP17 Lyase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Cholesterol -> Pregnenolone; Pregnenolone -> Progesterone; Progesterone -> DHEA [label="17,20-lyase"]; DHEA -> Androstenedione; Androstenedione -> Testosterone; Testosterone -> Androgens; Androgens -> AR; AR -> AR_complex [style=invis]; Androgens -> AR_complex; AR_complex -> Nucleus; Nucleus -> Gene_Expression;

// Inhibition Seviteronel_lyase -> CYP17 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; CYP17 -> DHEA [style=invis]; Seviteronel_ar -> AR [arrowhead=tee, color="#EA4335", style=dashed, label="Antagonizes"]; } this compound's dual mechanism of action.

Question: What is the recommended solvent and storage condition for this compound?

Answer:

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C. When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.

Question: Is this compound stable in cell culture media?

Answer:

The stability of any compound in aqueous media can be a concern. While specific stability data for this compound in various cell culture media is not extensively published, it is good practice to prepare fresh dilutions of the compound from your frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Question: Which cell lines are appropriate for studying this compound's effects?

Answer:

The choice of cell line is critical and depends on your research question.

  • For studying AR antagonism: Use cell lines that express the androgen receptor, such as LNCaP, VCaP, and MDA-MB-453.

  • For studying CYP17 lyase inhibition: The H295R human adrenocortical carcinoma cell line is the standard model as it expresses the key enzymes for steroidogenesis.

  • For studying resistance mechanisms: Cell lines with known AR mutations or those made resistant to other anti-androgen therapies can be valuable.

Question: What are the recommended concentrations of this compound to use in in vitro experiments?

Answer:

The effective concentration of this compound can vary widely depending on the cell line and the endpoint being measured. In some cell viability assays, IC50 values have been reported to be greater than 10 μM.[1][2] For other applications, such as radiosensitization studies, lower concentrations (e.g., in the low micromolar range) have been used.[3] It is recommended to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration range.

Question: Should I use charcoal-stripped serum in my cell culture medium?

Answer:

Yes, for most in vitro studies investigating the effects of this compound on androgen-dependent pathways, it is highly recommended to use charcoal-stripped fetal bovine serum (CSS).[4][5][6][7] Standard FBS contains endogenous steroid hormones that can confound your results by competing with this compound or by activating the AR. However, be aware that the quality of charcoal stripping can vary, so it is important to test different lots of CSS or to perform your own stripping.[5][7]

Question: Are there any known off-target effects of this compound?

Answer:

While this compound is designed to be a selective inhibitor, like most drugs, it may have off-target effects, especially at higher concentrations. Some of the observed clinical toxicities, such as neurological side effects, could potentially be linked to off-target activities.[15] When interpreting your results, it is important to consider the possibility of off-target effects and to include appropriate controls in your experiments.

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound
Cell LineCancer TypeAssayIC50 (µM)Reference
Various AR+ TNBC cell linesTriple-Negative Breast CancerCell Viability> 10[1][2]
MCF-7ER+ Breast CancerCell Viability~7[1]
H295R (CYP17 lyase inhibition)Adrenocortical CarcinomaEnzyme Activity0.069[3]
Table 2: Common Treatment-Emergent Adverse Events (AEs) in this compound Clinical Trials (All Grades)
Adverse EventFrequencyReferences
FatigueHigh[8][14][15][16][17][18]
NauseaHigh[8][15][16][17][18]
TremorHigh[8][15][16][17][18]
DizzinessHigh[14]
VomitingModerate[8][16]
Dysgeusia (altered taste)Moderate[14]
Blurred VisionModerate[14]
Confusional State/DeliriumLow to Moderate[8][16]

Experimental Protocols

Protocol: Cell Viability (MTT) Assay

This is a general protocol that should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium (preferably containing charcoal-stripped serum). Also, prepare a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound dilution).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Cell Culture\n(e.g., LNCaP, MDA-MB-453)", fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="Treatment with this compound\n(Dose-response)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="Incubation\n(e.g., 48-72 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; viability_assay [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; steroid_assay [label="Steroidogenesis Assay\n(e.g., ELISA, LC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; western_blot [label="Western Blot\n(e.g., for AR, PSA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(IC50, Hormone Levels, Protein Expression)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; conclusion [label="Conclusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> cell_culture; cell_culture -> treatment; treatment -> incubation; incubation -> viability_assay; incubation -> steroid_assay; incubation -> western_blot; viability_assay -> data_analysis; steroid_assay -> data_analysis; western_blot -> data_analysis; data_analysis -> conclusion; } General experimental workflow.

Protocol: Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment.

  • Cell Preparation: Prepare a single-cell suspension of your cells.

  • Cell Seeding: Seed a low and precise number of cells into 6-well plates. The exact number will depend on the cell line and the expected toxicity of the treatment.

  • Treatment: Allow the cells to adhere for a few hours, then treat them with different concentrations of this compound for a defined period (e.g., 24 hours).

  • Recovery: After the treatment period, replace the drug-containing medium with fresh medium.

  • Incubation: Incubate the plates for 1-3 weeks, depending on the growth rate of the cell line, until visible colonies are formed.

  • Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain them with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Protocol: H295R Steroidogenesis Assay

This protocol is based on the OECD guideline for this assay.[10][11]

  • Cell Culture: Culture H295R cells in appropriate media.

  • Plating: Seed the cells in 24-well plates and allow them to acclimate.

  • Treatment: Expose the cells to various concentrations of this compound for 48 hours. Include a vehicle control, a positive control (e.g., a known inhibitor of steroidogenesis), and a negative control.

  • Hormone Measurement: After the incubation period, collect the cell culture medium and measure the concentrations of testosterone and estradiol using a validated method, preferably LC-MS/MS.

  • Cell Viability: After collecting the medium, assess the viability of the cells in each well to ensure that the observed effects on hormone levels are not due to cytotoxicity.

  • Data Analysis: Express the hormone levels as a fold change relative to the solvent control.

For further, more detailed protocols and troubleshooting guides for general laboratory techniques, please refer to resources from reputable suppliers and methods-focused publications.

References

Technical Support Center: Seviteronel and In Vivo Liver Enzyme Function

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of Seviteronel on liver enzyme function in vivo.

Troubleshooting Guide

Issue: Unexpected Elevations in Liver Enzymes (ALT, AST, ALP) in Animal Models

Possible Cause 1: Direct Drug-Induced Hepatotoxicity

  • Troubleshooting Steps:

    • Confirm Dose and Formulation: Verify the correct dose of this compound was administered and that the vehicle used is non-toxic and appropriate for the animal model.

    • Establish a Baseline: Ensure that baseline liver enzyme levels were measured before the commencement of the study to confirm they were within the normal range for the specific strain and age of the animals.

    • Time-Course Analysis: If elevated enzymes are observed, consider taking measurements at multiple time points to understand the kinetics of the enzyme elevation. This can help distinguish between acute and chronic effects.

    • Histopathology: Conduct histopathological analysis of liver tissue to look for signs of hepatocellular necrosis, cholestasis, or other forms of liver damage.

    • Dose-Response Study: Perform a dose-response study to determine if the observed hepatotoxicity is dose-dependent.

Possible Cause 2: Liver Enzyme Induction

  • Troubleshooting Steps:

    • Extended Dosing Studies: Be aware that in rodents, prolonged treatment with this compound (e.g., 4 weeks) may lead to the induction of hepatic enzymes responsible for its own metabolism. This is an adaptive response and may not necessarily indicate liver injury.

    • CYP450 Enzyme Assays: Conduct assays to measure the activity of specific cytochrome P450 enzymes in the liver to confirm induction.

    • Correlate with Histopathology: Assess liver tissue for signs of hepatocellular hypertrophy, which is often associated with enzyme induction, in the absence of overt necrosis or inflammation.

Possible Cause 3: Off-Target Effects or Metabolite Toxicity

  • Troubleshooting Steps:

    • Metabolite Profiling: Analyze plasma and liver tissue for the presence of this compound metabolites. Certain metabolites, rather than the parent compound, may be responsible for hepatotoxicity.

    • In Vitro Studies: Use in vitro models, such as primary hepatocytes or liver spheroids, to assess the direct cytotoxic potential of this compound and its major metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of this compound on liver enzyme function in vivo based on available data?

A1: Based on publicly available clinical trial data, abnormal liver function tests were not frequently reported with this compound administration. In one Phase 1 study, a case of hepatic failure was reported but was considered unrelated to the study drug by the investigator.[1] Another publication mentioned that, unlike the antiandrogen bicalutamide, this compound was not associated with hepatic transaminase elevation. However, preclinical studies in rodents have suggested the possibility of "induction metabolism," where liver enzymes that metabolize this compound are activated after prolonged treatment (e.g., 4 weeks). This is an adaptive response and may not be indicative of liver injury. Researchers should establish baseline liver enzyme levels and monitor them throughout their in vivo studies.

Q2: Are there any specific liver function tests that should be prioritized when studying this compound in vivo?

A2: A standard panel of liver function tests is recommended. This should include:

  • Alanine Aminotransferase (ALT): A sensitive indicator of hepatocellular injury.

  • Aspartate Aminotransferase (AST): Another marker of hepatocellular injury, though less specific than ALT as it is also found in other tissues.

  • Alkaline Phosphatase (ALP): An indicator of cholestasis and biliary tract injury.

  • Total Bilirubin: To assess for impaired conjugation and excretion by the liver.

Q3: What are the potential mechanisms of hepatotoxicity for drugs in the same class as this compound (CYP17 inhibitors and androgen receptor antagonists)?

A3: The mechanisms of hepatotoxicity for this class of drugs can be complex and may involve:

  • Metabolic Activation: Cytochrome P450 enzymes in the liver can metabolize drugs into reactive metabolites. These reactive species can bind to cellular macromolecules, leading to oxidative stress, mitochondrial dysfunction, and ultimately cell death (apoptosis or necrosis).

  • Mitochondrial Injury: Some drugs can directly or indirectly impair mitochondrial function, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), which can trigger cellular damage.

  • Immune-Mediated Injury: In some cases, reactive metabolites can act as haptens, binding to proteins and forming neoantigens that can trigger an immune response against hepatocytes.

Q4: How should I design an in vivo study to assess the potential hepatotoxicity of this compound?

A4: A well-designed preclinical toxicology study should include:

  • Multiple Dose Groups: At least three dose levels (low, medium, and high) and a vehicle control group.

  • Both Sexes: If applicable to the research question, both male and female animals should be included.

  • Regular Monitoring: Regular monitoring of clinical signs, body weight, and food/water consumption.

  • Serial Blood Sampling: Collection of blood samples at baseline and at several time points during the study for clinical chemistry analysis of liver enzymes.

  • Terminal Procedures: At the end of the study, a comprehensive necropsy should be performed, including the collection of liver weights and the preservation of liver tissue for histopathological examination.

Data Presentation

Table 1: Example of Quantitative Data Summary for In Vivo Liver Enzyme Analysis

(Note: The following data is hypothetical and for illustrative purposes only, as specific quantitative data for this compound's impact on liver enzymes from in vivo studies is not publicly available.)

Treatment GroupDose (mg/kg/day)nALT (U/L) (Mean ± SD)AST (U/L) (Mean ± SD)ALP (U/L) (Mean ± SD)
Vehicle Control01035.2 ± 5.180.5 ± 12.3150.7 ± 25.4
This compound101038.1 ± 6.285.3 ± 15.1155.2 ± 28.9
This compound301045.5 ± 8.998.7 ± 18.4162.1 ± 30.5
This compound1001095.3 ± 20.1 210.6 ± 45.2180.5 ± 35.7*

*p < 0.05, **p < 0.01 compared to vehicle control.

Experimental Protocols

Protocol: General In Vivo Assessment of Drug-Induced Liver Injury in Rodents

  • Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice). Acclimatize animals for at least one week before the start of the experiment.

  • Grouping and Dosing: Randomly assign animals to treatment groups (vehicle control and at least three dose levels of this compound). Administer the compound or vehicle daily via the intended clinical route (e.g., oral gavage) for the specified duration of the study (e.g., 14 or 28 days).

  • Clinical Observations: Observe the animals daily for any clinical signs of toxicity, including changes in appearance, behavior, and activity. Record body weights at least twice weekly.

  • Blood Collection and Clinical Chemistry:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at baseline (before the first dose) and at selected time points during the study (e.g., weekly) and at termination.

    • Process the blood to obtain serum or plasma.

    • Analyze the samples for key liver injury biomarkers: ALT, AST, ALP, and total bilirubin using a validated clinical chemistry analyzer.

  • Necropsy and Organ Weights:

    • At the end of the study, euthanize the animals using an approved method.

    • Perform a gross pathological examination of all major organs.

    • Collect and weigh the liver.

  • Histopathology:

    • Fix a portion of the liver in 10% neutral buffered formalin.

    • Process the fixed tissue, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • A board-certified veterinary pathologist should examine the slides for any histopathological changes, such as necrosis, inflammation, steatosis, cholestasis, and hypertrophy.

Visualizations

Seviteronel_Mechanism_of_Action This compound This compound CYP17A1 CYP17A1 (17α-hydroxylase/ 17,20-lyase) This compound->CYP17A1 Inhibits (lyase activity) Androgen_Receptor Androgen Receptor (AR) This compound->Androgen_Receptor Antagonizes Androgen_Production Androgen Production (e.g., Testosterone) CYP17A1->Androgen_Production AR_Signaling AR-mediated Gene Transcription Androgen_Receptor->AR_Signaling Androgen_Production->Androgen_Receptor Activates Tumor_Growth Androgen-Dependent Tumor Growth AR_Signaling->Tumor_Growth

Caption: Mechanism of action of this compound.

Drug_Induced_Liver_Injury_Pathways cluster_0 Initiating Events cluster_1 Cellular Stress Responses cluster_2 Cell Death Pathways cluster_3 Outcome Drug Drug (e.g., this compound) CYP450 CYP450 Metabolism in Hepatocytes Drug->CYP450 Reactive_Metabolite Reactive Metabolite Formation CYP450->Reactive_Metabolite Oxidative_Stress Oxidative Stress (ROS Generation) Reactive_Metabolite->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction (ATP Depletion) Reactive_Metabolite->Mitochondrial_Dysfunction ER_Stress ER Stress Reactive_Metabolite->ER_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Necrosis Necrosis Mitochondrial_Dysfunction->Necrosis ER_Stress->Apoptosis Liver_Injury Hepatocellular Injury (ALT/AST Release) Apoptosis->Liver_Injury Necrosis->Liver_Injury

Caption: Potential pathways of drug-induced liver injury.

References

Navigating Neurological Side Effects of Seviteronel: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for managing the neurological side effects observed in patients during preclinical and clinical research involving Seviteronel. The following resources are designed to assist in troubleshooting experimental challenges and to offer insights into potential mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed neurological side effects of this compound in clinical trials?

A1: Clinical studies have reported a range of neurological adverse events (AEs) associated with this compound treatment. The most common AEs include tremor, concentration impairment, fatigue, nausea, delirium, mental status changes, and confusional states.[1][2][3] Some of these, such as delirium, mental status change, and confusional state, have been identified as dose-limiting toxicities (DLTs) at higher doses (600 mg and 750 mg daily).[1][3]

Q2: What is the proposed mechanism of this compound-induced neurotoxicity?

A2: The exact mechanism of this compound-induced neurotoxicity is not fully elucidated. However, evidence from preclinical studies on new androgen receptor (AR) antagonists suggests a potential class effect involving the inhibition of the GABA-A receptor.[2][3] Inhibition of GABA-A, the primary inhibitory neurotransmitter receptor in the central nervous system, can lead to neuronal hyperexcitability, which may manifest as seizures, confusion, and other neurological symptoms.

Q3: Are there any known strategies to mitigate the neurological side effects of this compound?

A3: One promising strategy currently under investigation is the co-administration of low-dose dexamethasone with this compound.[2] Dexamethasone, a corticosteroid with potent anti-inflammatory and antioxidant properties, may help to counteract the neuroinflammatory processes potentially triggered by this compound.[4][5][6] Studies on other chemotherapeutic agents have shown that dexamethasone can attenuate drug-induced peripheral neuropathy.[7]

Q4: How can we monitor for and assess the severity of neurological side effects in our experimental subjects (animal models or human patients)?

A4: A multi-faceted approach is recommended for monitoring neurotoxicity. This includes regular clinical observations for behavioral changes, standardized cognitive function tests, and, where applicable, electroencephalogram (EEG) monitoring for seizure activity. For preclinical animal studies, a battery of behavioral tests can be employed to assess motor coordination, cognitive function, and anxiety-like behaviors. See the "Experimental Protocols" section for detailed methodologies.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High incidence of tremors and/or ataxia in animal models. Dose-dependent neurotoxicity of this compound.- Reduce the dose of this compound to the next lower level in the study protocol.- Implement a dose-escalation schedule to allow for acclimatization.- Consider co-administration with a neuroprotective agent like dexamethasone after appropriate ethical and protocol review.
Unexpected cognitive deficits observed in behavioral assays (e.g., Morris water maze, passive avoidance). This compound-mediated impact on hippocampal or cortical function.- Confirm the findings with a secondary cognitive test assessing a different domain.- Analyze brain tissue for markers of neuroinflammation (e.g., cytokine levels) and oxidative stress (e.g., malondialdehyde levels).- Evaluate blood-brain barrier permeability to assess drug concentration in the CNS.
Seizure-like activity or convulsions noted in a subset of animals. Potential GABA-A receptor inhibition leading to hyperexcitability.- Immediately consult with the institutional animal care and use committee and veterinary staff.- Consider EEG monitoring for definitive seizure characterization.- Evaluate lower, non-convulsive doses of this compound.- If clinically relevant, explore the potential for co-treatment with an anti-epileptic drug in a separate, approved study arm.
Inconsistent or highly variable neurological side effects across a cohort. - Individual differences in drug metabolism.- Variability in blood-brain barrier integrity.- Stratify data based on potential confounding factors (e.g., age, sex, genetic background).- Measure plasma and brain concentrations of this compound to correlate with observed toxicities.- Increase the sample size to improve statistical power.

Quantitative Data Summary

Table 1: Neurological Adverse Events (AEs) Reported in a Phase 1 Study of this compound in Women with Breast Cancer [1][3]

Adverse EventGrade 1/2 Frequency (%)Grade 3/4 Frequency (%)Dose at which Grade 3/4 AEs Occurred (daily)
Tremor420-
Delirium-Occurred in one subject600 mg
Mental Status Change-Occurred in one subject600 mg
Confusional State-Occurred in one subject750 mg

Table 2: Neurological Adverse Events Reported in a Phase 2 Study of this compound in Patients with Prostate Cancer [2]

Adverse EventFrequency
Concentration ImpairmentMost Common
TremorMost Common

Experimental Protocols

Assessment of Motor Coordination: Rotarod Test
  • Apparatus: An automated rotarod apparatus with a rotating rod of a specified diameter.

  • Acclimation: Place the animal on the stationary rod for 60 seconds for two consecutive days prior to testing.

  • Testing Protocol:

    • Place the animal on the rotarod, which is set to accelerate from 4 to 40 rpm over a 5-minute period.

    • Record the latency to fall (in seconds).

    • Perform three trials per animal with a 15-minute inter-trial interval.

    • The average latency to fall across the three trials is used for analysis.

  • Data Analysis: Compare the mean latency to fall between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).

Evaluation of Cognitive Function: Morris Water Maze
  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.

  • Acquisition Phase (4-5 days):

    • Place the animal into the pool from one of four starting positions.

    • Allow the animal to swim and find the hidden platform for a maximum of 60 seconds.

    • If the animal fails to find the platform, guide it to the location.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Perform four trials per day.

    • Record the escape latency (time to find the platform) and path length.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the pool.

    • Place the animal in the pool from a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Analyze escape latency during the acquisition phase using a repeated-measures ANOVA. Analyze the time spent in the target quadrant during the probe trial using a t-test or ANOVA.

Measurement of Neuroinflammation Markers
  • Sample Collection: Euthanize the animal and rapidly dissect the brain. Isolate specific regions of interest (e.g., hippocampus, cortex).

  • Tissue Homogenization: Homogenize the brain tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the brain homogenates.

    • Follow the manufacturer's instructions for the assay procedure.

    • Measure the absorbance using a microplate reader.

  • Data Analysis: Normalize cytokine concentrations to the total protein content of the sample. Compare the cytokine levels between treatment groups using a t-test or ANOVA.

Visualizations

Seviteronel_Neurotoxicity_Pathway cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects cluster_downstream_effects Downstream Effects cluster_clinical_manifestations Clinical Manifestations This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Inhibition Neuronal_Hyperexcitability Neuronal Hyperexcitability GABA_A->Neuronal_Hyperexcitability Leads to Neuroinflammation Neuroinflammation (↑ TNF-α, IL-1β) Neuronal_Hyperexcitability->Neuroinflammation Oxidative_Stress Oxidative Stress Neuronal_Hyperexcitability->Oxidative_Stress Neurological_AEs Neurological Side Effects (Tremor, Confusion, Delirium) Neuroinflammation->Neurological_AEs Oxidative_Stress->Neurological_AEs

Caption: Proposed signaling pathway for this compound-induced neurotoxicity.

Mitigation_Strategy_Workflow start Observation of Neurological AEs dose_reduction Dose Reduction of this compound start->dose_reduction co_administration Co-administration of Dexamethasone start->co_administration monitoring Monitor for Improvement in Neurological Symptoms dose_reduction->monitoring co_administration->monitoring continue_treatment Continue Treatment with Monitoring monitoring->continue_treatment Yes discontinue Consider Discontinuation if AEs Persist monitoring->discontinue No

Caption: Experimental workflow for mitigating neurological side effects.

References

Technical Support Center: Improving the Therapeutic Index of Seviteronel in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Seviteronel, particularly in combination therapies. The following sections offer frequently asked questions, detailed troubleshooting guides, structured data tables, experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is the dual mechanism of action of this compound?

This compound is an orally bioavailable small molecule that functions as both a selective inhibitor of CYP17A1 lyase and a competitive antagonist of the androgen receptor (AR).[1][2] Its selectivity for 17,20-lyase over 17α-hydroxylase is approximately 10-fold, which minimizes the mineralocorticoid excess and cortisol depletion often seen with less selective CYP17A1 inhibitors.[1][2] This dual action allows it to both suppress the production of androgens and estrogens and to block the signaling of the androgen receptor, including both wild-type and some mutated forms.[1][2]

Q2: What is the rationale for using this compound in combination therapies?

The therapeutic index of a drug can often be improved by combining it with other agents that have synergistic or complementary mechanisms of action. Preclinical studies have shown that this compound can sensitize cancer cells to other treatments, such as chemotherapy and radiation. For instance, in triple-negative breast cancer (TNBC) models, combining this compound with docetaxel has been shown to increase survival and suppress metastasis.[3] Similarly, this compound can act as a radiosensitizer in AR-positive TNBC cells, enhancing the efficacy of radiation therapy.[4][5] The combination of this compound and everolimus has also demonstrated synergy in breast cancer cell proliferation models.[2]

Q3: What are the known resistance mechanisms to this compound?

While specific resistance mechanisms to this compound are still under investigation, resistance to AR-targeted therapies, in general, can arise from several mechanisms. These include AR gene amplification or mutations that lead to constitutively active receptors, the expression of AR splice variants that lack the ligand-binding domain, and the activation of alternative signaling pathways that bypass the need for AR signaling. Given this compound's dual mechanism, resistance might be more complex to develop compared to agents that only target the AR or androgen synthesis alone.

Q4: What are the common adverse events observed in clinical trials of this compound?

In clinical studies, this compound has been generally well-tolerated, with most adverse events being grade 1 or 2.[1][2] The most commonly reported adverse events include fatigue, dizziness, blurred vision, dysgeusia (altered taste), tremor, nausea, and vomiting.[1][2][6] At higher doses, dose-limiting toxicities such as confusion, delirium, and mental status changes have been observed.[2][6]

Troubleshooting Guides

In Vitro Cell-Based Assays
Problem Possible Cause Suggested Solution
Low solubility of this compound in culture media This compound is a hydrophobic molecule.Prepare a high-concentration stock solution in DMSO. When diluting into aqueous media, ensure rapid mixing to prevent precipitation. Avoid repeated freeze-thaw cycles of the stock solution. For cellular assays, this compound can be solubilized in DMSO.[4]
High background in negative control wells Contamination of reagents or well-to-well contamination.Use fresh, sterile reagents. Be meticulous with pipetting techniques to avoid cross-contamination. Include a "no-cell" control to check for media contamination.
Inconsistent IC50 values across experiments Variations in cell seeding density, passage number, or reagent preparation.Standardize cell seeding protocols and use cells within a consistent passage number range. Prepare fresh drug dilutions for each experiment. Ensure consistent incubation times and conditions.
Unexpected off-target effects This compound may have activities independent of its primary targets in certain cell lines.Perform control experiments using cell lines that do not express AR or CYP17A1. If off-target effects are suspected, consider using siRNA to knock down the intended targets to confirm their role in the observed phenotype.
Chromatin Immunoprecipitation (ChIP) for AR Binding
Problem Possible Cause Suggested Solution
Weak or no signal in the positive control Inefficient cell lysis, insufficient chromatin shearing, or problems with the antibody.Ensure complete cell lysis to release the nucleus. Optimize sonication or enzymatic digestion to achieve chromatin fragments between 200-1000 bp. Use a ChIP-validated antibody for the androgen receptor.[7][8][9]
High background in the negative control (IgG) Non-specific binding of chromatin to the beads or antibody.Pre-clear the chromatin with protein A/G beads before adding the primary antibody. Titrate the amount of antibody used to find the optimal signal-to-noise ratio. Increase the number and stringency of washes.[7][8][9]
Low resolution of binding peaks Chromatin fragments are too large.Optimize the chromatin shearing step to generate smaller fragments (200-500 bp).[7][8][9]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound (IC50 Values)
Cell LineCancer TypeAR StatusThis compound IC50 (µM)Combination AgentNotesReference
MDA-MB-453Triple-Negative Breast CancerPositive> 10-Limited effect as a single agent in viability assays.[4][5][10]
ACC-422Triple-Negative Breast CancerPositive> 10-Limited effect as a single agent in viability assays.[5]
SUM-185Triple-Negative Breast CancerPositive> 10-Limited effect as a single agent in viability assays.[5]
SUM-159Triple-Negative Breast CancerPositive> 10-Limited effect as a single agent in viability assays.[5]
MDA-MB-231Triple-Negative Breast CancerNegative> 10-No significant effect on viability.[5]
MCF7ER-Positive Breast CancerLow~7-Antagonistic effects observed, potentially due to anti-estrogenic activity.[4][5]
C4-2BCastration-Resistant Prostate CancerPositiveNot specified-More potent inhibitor than abiraterone acetate in enzalutamide-resistant cell lines.[1]
MR49FCastration-Resistant Prostate CancerPositiveNot specified-More potent inhibitor than abiraterone acetate in enzalutamide-resistant cell lines.[1]
Table 2: Preclinical Toxicity of this compound
ModelDosingObserved ToxicitiesReference
In vivo xenograft (MDA-MB-453)75 mg/kg, oral, dailyNo significant difference in animal weights or activity levels compared to control.[4]
Phase 1 Clinical Trial (Men with CRPC)600-900 mg, oral, dailyMost common AEs (Grade 1-2): fatigue, dizziness, blurred vision, dysgeusia. Grade 3 AEs: syncope, hyponatremia, fatigue, atrial fibrillation, muscle weakness.[1]
Phase 1 Clinical Trial (Women with Breast Cancer)450-750 mg, oral, dailyMost common AEs (Grade 1-2): tremor, nausea, vomiting, fatigue. Grade 3/4 AEs: anemia, delirium, mental status change, confusional state.[2][6]

Experimental Protocols

Protocol 1: Clonogenic Survival Assay for Radiosensitization

This protocol is adapted from studies evaluating the radiosensitizing effects of this compound.[4][5][11][12][13][14][15]

  • Cell Seeding: Plate cells in 6-well plates at a density determined to yield approximately 50-150 colonies per well in the untreated control. This will vary depending on the cell line's plating efficiency and radiosensitivity.

  • Drug Treatment: Allow cells to adhere for 24 hours. Treat with this compound at the desired concentrations (e.g., 1 µM and 5 µM) or vehicle control (DMSO). Incubate for a predetermined time before irradiation (e.g., 24 hours).

  • Irradiation: Irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).

  • Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days, or until colonies are visible.

  • Staining and Counting: Fix the colonies with a mixture of 6% glutaraldehyde and 0.5% crystal violet. Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for AR Binding

This protocol provides a general workflow for assessing the binding of the androgen receptor to target gene promoters.[4][7][8][9][16]

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Shear the chromatin by sonication or enzymatic digestion to obtain fragments of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with a ChIP-grade anti-AR antibody or a negative control IgG.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

  • DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

  • qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of known AR target genes.

Mandatory Visualizations

Seviteronel_Mechanism_of_Action cluster_synthesis Androgen & Estrogen Synthesis cluster_ar_signaling Androgen Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone CYP17A1_hydroxylase DHEA DHEA 17-OH-Pregnenolone->DHEA CYP17A1_lyase Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase CYP17A1_hydroxylase CYP17A1 (17α-hydroxylase) CYP17A1_lyase CYP17A1 (17,20-lyase) Aromatase Aromatase Androgens Androgens (e.g., Testosterone) AR Androgen Receptor Androgens->AR AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins HSP->AR ARE Androgen Response Element AR_dimer->ARE Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription This compound This compound This compound->CYP17A1_lyase Inhibits This compound->AR Antagonizes

Caption: Dual mechanism of action of this compound.

Experimental_Workflow_Radiosensitization cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Culture AR+ Cancer Cells (e.g., MDA-MB-453) Treatment Treat with this compound or Vehicle Control Cell_Culture->Treatment Irradiation Irradiate with Varying Doses Treatment->Irradiation Clonogenic_Assay Clonogenic Survival Assay Irradiation->Clonogenic_Assay Data_Analysis_invitro Calculate Surviving Fraction Clonogenic_Assay->Data_Analysis_invitro Xenograft Establish Tumor Xenografts in Mice Treatment_invivo Treat with this compound, Radiation, or Combination Xenograft->Treatment_invivo Tumor_Monitoring Monitor Tumor Growth and Animal Weight Treatment_invivo->Tumor_Monitoring Data_Analysis_invivo Compare Tumor Volume and Survival Tumor_Monitoring->Data_Analysis_invivo

Caption: Workflow for assessing this compound's radiosensitizing effects.

Combination_Therapy_Logic This compound This compound Synergistic_Effect Improved Therapeutic Index: Increased Efficacy, Reduced Toxicity This compound->Synergistic_Effect Sensitizes Cancer Cells Chemotherapy Chemotherapy (e.g., Docetaxel) Chemotherapy->Synergistic_Effect Induces DNA Damage Radiation Radiation Radiation->Synergistic_Effect Induces DNA Damage

Caption: Logic of this compound in combination therapies.

References

Identifying biomarkers for predicting Seviteronel toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Seviteronel. The focus is on identifying potential biomarkers to predict toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound and which enzymes are involved?

This compound is predominantly cleared through hepatic metabolism. The major enzymes involved are Cytochrome P450 isozymes CYP2C9 and CYP2C19, with a more minor role played by CYP3A4.

Q2: Are there any known genetic variants that could affect this compound metabolism and potentially lead to toxicity?

While no studies have definitively linked specific genetic variants to this compound toxicity, polymorphisms in the genes encoding its primary metabolizing enzymes, CYP2C9 and CYP2C19, are well-characterized and known to impact the metabolism of numerous drugs.[1][2] These variants could potentially alter this compound clearance, leading to increased exposure and a higher risk of adverse events.

Q3: What are the common adverse events observed with this compound treatment in clinical trials?

Common treatment-emergent adverse events (AEs) reported in clinical trials for this compound are generally Grade 1 or 2 and include fatigue, dizziness, blurred vision, and dysgeusia (altered taste).[3][4][5][6] More severe, dose-limiting toxicities have been observed at higher doses and can include neurological symptoms such as tremors, delirium, and confusional states.[7][8]

Q4: Has the drug transporter SLCO1B3 been implicated in this compound's disposition or toxicity?

The role of SLCO1B3 in this compound's pharmacokinetics is not yet fully elucidated. However, genetic polymorphisms in SLCO1B3 have been associated with altered transport and toxicity of other anticancer drugs.[9][10] Given that SLCO1B3 is a hepatic uptake transporter, variations in its function could potentially influence this compound's concentration in the liver and systemic circulation, thereby affecting both efficacy and toxicity.

Troubleshooting Guides

Guide 1: Investigating Unexpected this compound-Induced Toxicity in Preclinical Models

If you are observing higher-than-expected toxicity in your in vivo or in vitro models, consider the following troubleshooting steps:

  • Confirm Drug Concentration: Re-verify the concentration and stability of your this compound stock and working solutions.

  • Assess Metabolic Competency of the Model:

    • In Vitro: Ensure that the cell lines used express functional CYP2C9 and CYP2C19 enzymes. If not, consider using primary hepatocytes or engineered cell lines expressing these enzymes.

    • In Vivo: Be aware of species differences in cytochrome P450 expression and activity. For example, the specific CYP isoforms and their variants in your animal model may not perfectly recapitulate human metabolism.

  • Genotype Your Models: If using animal models with known genetic diversity (e.g., different mouse strains), consider genotyping for polymorphisms in the murine orthologs of human Cyp2c genes to assess for potential differences in metabolism.

  • Evaluate Transporter Expression: Assess the expression levels of key drug transporters like Slco1b3 in your preclinical models, as variations could influence drug disposition.

Guide 2: Designing a Study to Identify Predictive Biomarkers for this compound Toxicity

To identify genetic biomarkers that may predict a patient's risk of developing this compound-related toxicity, a pharmacogenomic study is recommended. Below is a general workflow:

biomarker_identification_workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation Patient Cohort Selection Patient Cohort Selection DNA Extraction DNA Extraction Patient Cohort Selection->DNA Extraction Toxicity Data Collection Toxicity Data Collection Patient Cohort Selection->Toxicity Data Collection Genotyping Genotyping DNA Extraction->Genotyping Association Analysis Association Analysis Genotyping->Association Analysis Toxicity Data Collection->Association Analysis Candidate Biomarker Selection Candidate Biomarker Selection Association Analysis->Candidate Biomarker Selection Independent Cohort Validation Independent Cohort Validation Candidate Biomarker Selection->Independent Cohort Validation Functional Characterization Functional Characterization Candidate Biomarker Selection->Functional Characterization

Workflow for identifying and validating predictive biomarkers for this compound toxicity.

Data on Potential Biomarkers

The following table summarizes candidate genetic biomarkers for altered this compound metabolism and potential toxicity based on its known metabolic pathways.

GeneVariant (Allele)Consequence of VariantPotential Impact on this compound
CYP2C9CYP2C92Decreased enzyme activity[1][11][12]Reduced metabolism, increased drug exposure, higher risk of toxicity.
CYP2C93Significantly decreased enzyme activity[1][11][12]Reduced metabolism, increased drug exposure, higher risk of toxicity.
CYP2C19CYP2C192Non-functional enzyme (loss-of-function)[13][8][14]Reduced metabolism, increased drug exposure, higher risk of toxicity.
CYP2C193Non-functional enzyme (loss-of-function)[13][8][14]Reduced metabolism, increased drug exposure, higher risk of toxicity.
CYP2C19*17Increased enzyme activity (ultra-rapid metabolizer)[13][14]Increased metabolism, reduced drug exposure, potential for sub-therapeutic levels.
SLCO1B3Various SNPsAltered transporter function[9][10]May affect hepatic uptake of this compound, influencing systemic concentrations and toxicity.

Experimental Protocols

Protocol 1: Genotyping of CYP2C9 and CYP2C19 Alleles from Patient Samples

This protocol outlines a general method for identifying key polymorphisms in CYP2C9 and CYP2C19.

1. DNA Extraction:

  • Extract genomic DNA from patient blood or saliva samples using a commercially available kit (e.g., Qiagen DNeasy Blood & Tissue Kit).

  • Quantify the extracted DNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

2. Polymerase Chain Reaction (PCR):

  • Design or obtain validated primers flanking the regions of interest for CYP2C92 (C430T), CYP2C93 (A1075C), CYP2C192 (G681A), CYP2C193 (G636A), and CYP2C19*17 (C-806T).

  • Perform PCR amplification using a high-fidelity DNA polymerase.

3. Genotyping Method (Example: Sanger Sequencing):

  • Purify the PCR products.

  • Perform Sanger sequencing using the same forward and reverse primers used for PCR.

  • Analyze the sequencing data to identify the nucleotide at the polymorphic site for each allele.

4. Data Analysis:

  • Based on the identified genotypes, classify individuals into metabolizer phenotypes (e.g., poor, intermediate, normal, or ultra-rapid metabolizers) according to established guidelines (e.g., from the Clinical Pharmacogenetics Implementation Consortium - CPIC).

Protocol 2: In Vitro Assessment of this compound Metabolism by CYP2C9 and CYP2C19 Variants

This protocol describes how to functionally characterize the impact of CYP2C9 and CYP2C19 variants on this compound metabolism.

1. Recombinant Enzyme System:

  • Obtain recombinant human CYP2C9 and CYP2C19 enzymes (wild-type and variant forms) expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • Prepare a reaction mixture containing the recombinant enzyme, a cytochrome P450 reductase, and a phospholipid bilayer (e.g., microsomes).

2. Incubation:

  • Add this compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding NADPH.

  • Incubate at 37°C for a specified time.

  • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

3. Metabolite Analysis:

  • Separate the parent drug from its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantify the rate of metabolite formation.

4. Data Analysis:

  • Determine the kinetic parameters (Km and Vmax) for this compound metabolism by each enzyme variant.

  • Compare the metabolic activity of the variant enzymes to the wild-type to assess the functional impact of the polymorphisms.

Signaling Pathways and Workflows

seviteronel_metabolism_pathway cluster_enzymes Metabolizing Enzymes This compound This compound CYP2C9 CYP2C9 This compound->CYP2C9 Hepatic Metabolism CYP2C19 CYP2C19 This compound->CYP2C19 Hepatic Metabolism CYP3A4 CYP3A4 This compound->CYP3A4 Hepatic Metabolism Metabolites Metabolites Excretion Excretion Metabolites->Excretion CYP2C9->Metabolites CYP2C19->Metabolites CYP3A4->Metabolites

Simplified metabolic pathway of this compound.

troubleshooting_workflow Start Unexpected Toxicity Observed Check_Concentration Verify Drug Concentration and Stability Start->Check_Concentration Assess_Metabolism Assess Metabolic Competency of Model (in vitro/in vivo) Check_Concentration->Assess_Metabolism Genotype_Model Genotype Model for Cyp2c Variants Assess_Metabolism->Genotype_Model Evaluate_Transporters Evaluate Transporter Expression (e.g., Slco1b3) Genotype_Model->Evaluate_Transporters Hypothesis Potential Cause Identified? Evaluate_Transporters->Hypothesis Modify_Experiment Modify Experimental Design Hypothesis->Modify_Experiment Yes Consult_Support Consult Technical Support Hypothesis->Consult_Support No

Troubleshooting workflow for unexpected this compound toxicity.

References

Validation & Comparative

A Comparative Analysis of Seviteronel and Enzalutamide for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the performance, mechanisms, and clinical data of seviteronel versus the established therapeutic, enzalutamide, in the management of castration-resistant prostate cancer (CRPC).

This guide provides a detailed comparison of this compound, an investigational dual-mechanism agent, and enzalutamide, a standard-of-care androgen receptor inhibitor, for the treatment of castration-resistant prostate cancer. The following sections present a comprehensive overview of their mechanisms of action, a summary of key clinical trial data, detailed experimental protocols from pivotal studies, and a discussion of their respective safety profiles.

Introduction

Castration-resistant prostate cancer (CRPC) is characterized by disease progression despite androgen deprivation therapy. The androgen receptor (AR) signaling pathway remains a critical driver of CRPC, leading to the development of next-generation hormonal therapies. Enzalutamide, a potent AR antagonist, has become a cornerstone of CRPC treatment.[1][2][3] this compound, a selective CYP17 lyase and AR inhibitor, was developed as a novel therapeutic option.[4][5] This guide provides a comparative analysis of these two agents based on available clinical and preclinical data.

Mechanisms of Action

Enzalutamide is a second-generation nonsteroidal antiandrogen that acts as a potent androgen receptor inhibitor.[1][2] It competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA, thereby inhibiting the transcription of target genes involved in prostate cancer cell growth.[1][2][6][7][8]

This compound exhibits a dual mechanism of action. It is a selective inhibitor of CYP17 17,20-lyase, a key enzyme in the androgen biosynthesis pathway, thus reducing the production of androgens.[4][9] Additionally, it acts as a competitive antagonist of both wild-type and mutated forms of the androgen receptor.[4][9]

Signaling Pathway Diagrams

Enzalutamide_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binds to AR AR_DNA AR-DNA Binding AR->AR_DNA Nuclear Translocation Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Enzalutamide->AR_DNA Inhibits Translocation Gene_Transcription Gene Transcription (Cell Growth, Proliferation) Enzalutamide->Gene_Transcription Inhibits DNA Binding AR_DNA->Gene_Transcription Promotes

Diagram 1: Mechanism of Action of Enzalutamide.

Seviteronel_Mechanism_of_Action cluster_steroidogenesis Androgen Synthesis cluster_ar_signaling AR Signaling Pregnenolone Pregnenolone CYP17 CYP17 Lyase Pregnenolone->CYP17 Progesterone Progesterone Progesterone->CYP17 Androgens_Synth Androgens CYP17->Androgens_Synth AR Androgen Receptor (AR) Gene_Transcription Gene Transcription AR->Gene_Transcription Promotes Androgens_Action Androgens Androgens_Action->AR Binds to AR This compound This compound This compound->CYP17 Inhibits This compound->AR Inhibits Binding

Diagram 2: Dual Mechanism of Action of this compound.

Clinical Efficacy

Direct head-to-head clinical trial data for this compound versus enzalutamide is not available. Enzalutamide is an approved drug with extensive data from multiple large-scale Phase III trials. This compound's development for CRPC, particularly in the post-enzalutamide setting, was halted due to tolerability issues and limited efficacy.[10][11][12]

Enzalutamide Efficacy Data

The efficacy of enzalutamide has been established in various clinical settings within the CRPC spectrum.

Trial Patient Population Treatment Arms Median Progression-Free Survival (PFS) Median Overall Survival (OS) PSA Response Rate (≥50% decline)
AFFIRM mCRPC post-chemotherapyEnzalutamide vs. Placebo8.3 months vs. 2.9 months18.4 months vs. 13.6 months54%
PREVAIL [13]Chemotherapy-naïve mCRPCEnzalutamide vs. PlaceboNot reached vs. 3.9 months (radiographic PFS)32.4 months vs. 30.2 months78%
PROSPER [14][13][15]Non-metastatic CRPCEnzalutamide vs. Placebo36.6 months (metastasis-free survival) vs. 14.7 months67.0 months vs. 56.3 monthsNot Reported
STRIVE [16]Metastatic and Non-metastatic CRPCEnzalutamide vs. Bicalutamide19.4 months vs. 5.7 monthsNot a primary endpoint81%
TERRAIN [13]Metastatic CRPCEnzalutamide vs. Bicalutamide15.7 months vs. 5.8 monthsNot a primary endpointNot Reported
This compound Efficacy Data

Clinical data for this compound is limited to early-phase trials.

Trial Patient Population Treatment Key Efficacy Outcome
Phase I (NCT02012920) [4][17][18]CRPC (chemotherapy-naïve, some prior enzalutamide/abiraterone)This compound monotherapyPSA reductions were observed.
Phase II (NCT02123855) [10][11][12]mCRPC post-enzalutamideThis compound monotherapyPSA decline of ≥50% was observed in 1 of 17 patients (6%). The trial was terminated early.

Safety and Tolerability

Enzalutamide Safety Profile

Enzalutamide is generally well-tolerated, with a safety profile established through extensive clinical trials.[3][19]

Adverse Event Frequency
FatigueCommon
Hot flushCommon
Musculoskeletal painCommon
HypertensionCommon
FallsIncreased incidence
SeizureRare (0.8%)
This compound Safety Profile

The clinical development of this compound was hampered by its safety profile, particularly central nervous system (CNS) toxicities.[10][11][12]

Adverse Event Frequency (from Phase I/II trials)
FatigueVery Common (up to 71%)[17]
DizzinessVery Common (up to 52%)[17]
NauseaCommon
Blurred visionCommon (up to 38%)[17]
Dysgeusia (altered taste)Common (up to 33%)[17]
Concentration impairmentCommon
TremorCommon

Experimental Protocols

Enzalutamide - PROSPER Trial (NCT02003924)
  • Study Design: A multinational, randomized, double-blind, placebo-controlled Phase III trial.[13][15]

  • Patient Population: 1401 men with non-metastatic CRPC and a prostate-specific antigen (PSA) doubling time of ≤10 months.[14]

  • Intervention: Patients were randomized 2:1 to receive either enzalutamide 160 mg orally once daily or placebo. All patients continued androgen deprivation therapy.[15]

  • Primary Endpoint: Metastasis-free survival (MFS), defined as the time from randomization to radiographic evidence of metastasis or death.[15]

  • Secondary Endpoints: Time to PSA progression, time to first use of subsequent antineoplastic therapy, and overall survival.[13]

PROSPER_Trial_Workflow Patient_Population Patients with non-metastatic CRPC (n=1401) Randomization Randomization (2:1) Patient_Population->Randomization Arm_A Enzalutamide (160 mg/day) + ADT Randomization->Arm_A Arm_B Placebo + ADT Randomization->Arm_B Follow_up Follow-up for MFS, OS, etc. Arm_A->Follow_up Arm_B->Follow_up Primary_Endpoint Primary Endpoint: Metastasis-Free Survival Follow_up->Primary_Endpoint Seviteronel_PhaseII_Workflow Patient_Population Patients with mCRPC post-enzalutamide (n=17) Cohort_Division Division into cohorts (pre/post-docetaxel) Patient_Population->Cohort_Division Treatment This compound Administration (various dosing regimens) Cohort_Division->Treatment Assessment Assessment at 12 weeks Treatment->Assessment Primary_Endpoint Primary Endpoint: PSA Response Rate (≥50% decline) Assessment->Primary_Endpoint Termination Early Trial Termination (Toxicity/Lack of Efficacy) Assessment->Termination

References

A Comparative Analysis of Seviteronel and Abiraterone on Steroidogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapies for hormone-sensitive cancers, particularly prostate cancer, has been significantly shaped by agents targeting androgen biosynthesis. Abiraterone, a cornerstone in this therapeutic area, and seviteronel, a compound with a distinct inhibitory profile, both modulate steroidogenesis but through different mechanisms of action. This guide provides an objective comparison of their effects on steroidogenesis, supported by experimental data, to inform research and drug development endeavors.

Mechanism of Action: A Tale of Two Inhibitors

Abiraterone acetate is a prodrug of abiraterone, which acts as a potent, irreversible, and non-selective inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1).[1][2][3] This enzyme is a critical node in the steroidogenesis pathway, catalyzing two key reactions: the 17α-hydroxylation of pregnenolone and progesterone, and the subsequent 17,20-lyase reaction that converts these hydroxylated products into dehydroepiandrosterone (DHEA) and androstenedione, respectively. By inhibiting both activities, abiraterone effectively shuts down the production of androgens in the testes, adrenal glands, and within the tumor microenvironment.[1]

This compound, on the other hand, is a selective inhibitor of the 17,20-lyase activity of CYP17A1.[4][5][6] It exhibits an approximately 10-fold greater selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity.[4] This selective inhibition is intended to specifically block androgen synthesis while potentially mitigating some of the side effects associated with the broader inhibition of steroidogenesis seen with non-selective inhibitors. Furthermore, this compound also functions as a competitive antagonist of the androgen receptor (AR), giving it a dual mechanism of action.[4]

Impact on Steroidogenesis Pathway

The differential inhibition of CYP17A1 by this compound and abiraterone leads to distinct alterations in the steroidogenesis cascade. Abiraterone's blockade of both hydroxylase and lyase activities results in a significant reduction of downstream androgens and cortisol. This broad inhibition can lead to a compensatory increase in upstream mineralocorticoids. In contrast, this compound's selective inhibition of the 17,20-lyase activity primarily targets the production of androgen precursors, with a lesser impact on cortisol synthesis.

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 (17α-hydroxylase) 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 (17α-hydroxylase) Mineralocorticoids Mineralocorticoids Progesterone->Mineralocorticoids DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17A1 (17,20-lyase) Cortisol Cortisol 17-OH Progesterone->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Abiraterone_label Abiraterone Inhibition Abiraterone_label->17-OH Pregnenolone Abiraterone_label->17-OH Progesterone Abiraterone_label->DHEA Abiraterone_label->Androstenedione Seviteronel_label This compound Inhibition Seviteronel_label->DHEA Seviteronel_label->Androstenedione

Steroidogenesis pathway showing inhibition points of Abiraterone and this compound.

Quantitative Comparison of In Vitro Efficacy

The inhibitory potential of abiraterone and the selectivity of this compound have been characterized in preclinical studies. The following table summarizes the available data on their half-maximal inhibitory concentrations (IC50) against the two activities of CYP17A1.

CompoundCYP17A1 17α-hydroxylase IC50 (nM)CYP17A1 17,20-lyase IC50 (nM)Selectivity (hydroxylase/lyase)
Abiraterone 2.5[1]15[1]0.17
This compound --~10-fold selective for 17,20-lyase[4]

Note: Direct head-to-head IC50 values for this compound were not available in the reviewed literature.

Clinical Effects on Steroid Hormone Levels

Clinical trials have provided insights into how the distinct mechanisms of abiraterone and this compound translate to changes in circulating steroid hormone levels in patients.

HormoneThis compound (NCT02361086)[7]Abiraterone[8]
Testosterone 18.8% decline from baseline to cycle 2 day 190% mean reduction from baseline to week 12
DHEA(S) 12.5% decline in DHEA from baseline to cycle 2 day 186% mean reduction in DHEAS from baseline to week 12
Androstenedione -92% mean reduction from baseline to week 12
Progesterone Unchanged from baseline-
Cortisol 6.4% decline in baseline cortisol at cycle 2 day 1-

It is important to note that the patient populations, treatment durations, and analytical methods may differ between these studies, warranting caution in direct comparison.

Experimental Protocols

In Vitro CYP17A1 Inhibition Assay

A common method to determine the IC50 values for CYP17A1 inhibitors involves a cell-free enzymatic assay.

Start Start Prepare_Enzyme Prepare recombinant human CYP17A1 Start->Prepare_Enzyme Prepare_Substrate Prepare radiolabeled substrate (e.g., [3H]progesterone) Start->Prepare_Substrate Prepare_Inhibitor Prepare serial dilutions of test inhibitor Start->Prepare_Inhibitor Incubate Incubate enzyme, substrate, and inhibitor Prepare_Enzyme->Incubate Prepare_Substrate->Incubate Prepare_Inhibitor->Incubate Stop_Reaction Stop reaction (e.g., with acid) Incubate->Stop_Reaction Extract_Steroids Extract steroids (e.g., with organic solvent) Stop_Reaction->Extract_Steroids Separate_Steroids Separate substrate and product by HPLC or TLC Extract_Steroids->Separate_Steroids Quantify Quantify radioactivity of substrate and product Separate_Steroids->Quantify Calculate_IC50 Calculate IC50 values Quantify->Calculate_IC50 End End Calculate_IC50->End

Workflow for an in vitro CYP17A1 inhibition assay.

Methodology:

  • Enzyme Preparation: Recombinant human CYP17A1 is expressed and purified from a suitable system (e.g., E. coli, insect cells).

  • Substrate: A radiolabeled steroid substrate, such as [3H]progesterone for the 17α-hydroxylase activity or [3H]17-hydroxyprogesterone for the 17,20-lyase activity, is used.

  • Inhibitor: The test compound (this compound or abiraterone) is prepared in a series of dilutions.

  • Incubation: The enzyme, substrate, and inhibitor are incubated together in a buffer system containing necessary cofactors (e.g., NADPH, cytochrome P450 reductase).

  • Reaction Termination: The reaction is stopped at a specific time point, typically by adding a strong acid.

  • Extraction and Separation: The steroid products are extracted from the reaction mixture using an organic solvent and then separated from the substrate using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

  • Quantification: The amount of product formed is quantified by measuring its radioactivity.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of enzyme activity is determined by plotting the percentage of inhibition against the inhibitor concentration.

Clinical Trial Endocrine Analysis

In clinical studies, the effect of drugs on steroidogenesis is assessed by measuring the levels of various hormones in patient serum or plasma.

Methodology:

  • Sample Collection: Blood samples are collected from patients at baseline and at specified time points during treatment.[7]

  • Sample Processing: Serum or plasma is separated from the blood samples.

  • Hormone Measurement: The concentrations of hormones such as testosterone, DHEA, DHEAS, androstenedione, and cortisol are measured using sensitive and specific analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

  • Data Analysis: Changes in hormone levels from baseline are calculated and compared between treatment groups or over time.

Conclusion

This compound and abiraterone represent two distinct strategies for targeting the CYP17A1 enzyme in the treatment of hormone-driven cancers. Abiraterone provides a potent and broad inhibition of androgen synthesis by targeting both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1. This leads to a profound suppression of androgens but can also result in mineralocorticoid excess. This compound's selectivity for the 17,20-lyase activity, coupled with its direct AR antagonism, offers a more targeted approach to disrupting androgen signaling. The clinical implications of these different mechanisms, particularly regarding long-term efficacy and safety profiles, continue to be an active area of investigation. This comparative guide provides a foundational understanding of their differential effects on steroidogenesis to aid in the ongoing development of advanced endocrine therapies.

References

Validating Seviteronel's Dual Mechanism of Action In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Seviteronel (VT-464) is an investigational oral, non-steroidal drug candidate that has garnered significant interest in the oncology field for its unique dual mechanism of action. It acts as both a selective inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) and a direct antagonist of the androgen receptor (AR).[1][2][3][4] This dual action provides a multi-pronged attack on hormone-driven cancers, such as prostate and breast cancer, by both reducing the production of androgens and estrogens and blocking the action of any remaining androgens at the receptor level.[1][5] This guide provides an objective comparison of this compound's performance with other alternatives, supported by in vivo experimental data.

Mechanism of Action: A Dual Approach

This compound's primary distinction lies in its two-fold inhibitory function:

  • Selective CYP17 Lyase Inhibition : this compound selectively inhibits the 17,20-lyase activity of the CYP17A1 enzyme.[5][6] This enzyme is crucial for the synthesis of androgens, which are precursors to estrogens.[1][2] Notably, this compound shows approximately 10-fold greater selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1.[1][5] This selectivity is significant as it may reduce the interference with corticosteroid production, potentially allowing for administration without concomitant prednisone, a requirement for less selective inhibitors like abiraterone acetate.[5]

  • Androgen Receptor (AR) Antagonism : In addition to inhibiting androgen synthesis, this compound directly binds to the androgen receptor, acting as a competitive antagonist.[1][2] This blocks the receptor's activation by androgens, preventing the transcription of genes that promote tumor growth.[4] This direct antagonism is effective against both wild-type and certain mutated forms of the AR.[1][2]

This dual mechanism is hypothesized to provide a more comprehensive and potent anti-tumor effect compared to agents that target only one of these pathways.

G cluster_0 Steroidogenesis Pathway cluster_1 Androgen Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17A1 (17α-hydroxylase) Androstenedione Androstenedione DHEA->Androstenedione CYP17A1 (17,20-lyase) Testosterone Testosterone Androstenedione->Testosterone Estrogens Estrogens Testosterone->Estrogens Aromatase Androgens Androgens (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binding & Activation ARE Androgen Response Element (DNA) AR->ARE Nuclear Translocation & DNA Binding GeneTranscription Gene Transcription (Tumor Growth) ARE->GeneTranscription Initiation This compound This compound This compound->DHEA Inhibits This compound->AR Antagonizes

Caption: this compound's dual mechanism of action.

In Vivo Validation and Efficacy

The dual mechanism of this compound has been validated in several preclinical in vivo models, demonstrating its anti-tumor activity.

Xenograft Models

In studies using mouse xenograft models of human cancer, this compound has shown significant efficacy in inhibiting tumor growth. For instance, in a tamoxifen-resistant MCF7 breast cancer mouse xenograft model, this compound not only inhibited tumor growth but also increased survival compared to enzalutamide.[1] Similarly, in an MDA-MB-453 androgen receptor-positive (AR+) triple-negative breast cancer (TNBC) xenograft model, this compound administered orally at 75 mg/kg daily, especially in combination with radiation, resulted in a synergistic anti-tumor effect with a significant reduction in tumor volume.[3][4][7] Another study demonstrated that this compound significantly decreased the growth of an AR-V7 positive 22Rv1 castration-resistant prostate cancer (CRPC) xenograft model at a dose of 150 mg/kg/day.[4]

G cluster_0 Pre-treatment cluster_1 Treatment Groups cluster_2 Endpoint Analysis start Inject Cancer Cells (e.g., MDA-MB-453) into SCID mice tumor_growth Allow Tumors to Reach ~80 mm³ start->tumor_growth Control Vehicle Control tumor_growth->Control This compound This compound (e.g., 75 mg/kg p.o. daily) tumor_growth->this compound Radiation Radiation (e.g., 2 Gy) tumor_growth->Radiation Combination This compound + Radiation tumor_growth->Combination measurement Measure Tumor Volume and Mouse Weight Over Time Control->measurement This compound->measurement Radiation->measurement Combination->measurement analysis Calculate Tumor Doubling/Tripling Times & Fractional Tumor Volume measurement->analysis

Caption: General workflow for in vivo xenograft studies.

Comparison with Alternatives

This compound's primary competitors in the treatment of castration-resistant prostate cancer and certain types of breast cancer include abiraterone acetate (a CYP17A1 inhibitor) and enzalutamide (an AR antagonist).

FeatureThis compoundAbiraterone AcetateEnzalutamide
Mechanism of Action Dual: CYP17 Lyase Inhibitor & AR Antagonist[1][2]CYP17A1 Inhibitor (both lyase and hydroxylase)[5]AR Antagonist[8]
Selectivity ~10-fold more selective for 17,20-lyase over 17α-hydroxylase[1][5]Non-selective inhibitor of CYP17A1[5]Specific to AR
Need for Prednisone May be administered without concomitant glucocorticoid[5]Must be administered with prednisone[5]Does not require prednisone[9]
In Vivo Efficacy (Preclinical) Higher potency/efficacy than enzalutamide in some breast cancer models[1]Effective in reducing androgen levelsEffective in blocking AR signaling
Clinical Trial Status In Phase 2 clinical trials for breast and prostate cancer[5][10]Approved for prostate cancerApproved for prostate cancer

Data synthesized from multiple sources.[1][2][5][8][9][10]

A network meta-analysis of randomized controlled trials in metastatic castration-resistant prostate cancer (mCRPC) suggested that enzalutamide was the most efficacious agent for improving overall survival, followed by abiraterone.[8] However, direct head-to-head trials are limited.[11] this compound's dual mechanism offers a potential advantage by targeting both the production and action of androgens, which could be beneficial in overcoming resistance mechanisms.[1][12]

Experimental Protocols

Below are generalized methodologies for key experiments cited in the validation of this compound's in vivo efficacy.

In Vivo Xenograft Tumor Growth Assay
  • Cell Lines : MDA-MB-453 (AR+ TNBC) or other relevant cancer cell lines are used.

  • Animal Model : Immunocompromised mice, such as CB17-SCID mice, are typically used to prevent rejection of human tumor cells.[3][7]

  • Tumor Implantation : A suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) is injected subcutaneously into the flanks of the mice.[7]

  • Treatment Initiation : Treatment begins once the tumors reach a predetermined size (e.g., ~80 mm³).[3][7]

  • Drug Administration : this compound is administered orally (p.o.) via gavage, typically on a daily schedule. Dosages in studies have ranged from 75 mg/kg to 150 mg/kg.[4][13]

  • Combination Therapies : For studies involving combination treatments, other agents (e.g., radiation) are administered according to a specified schedule. For instance, radiation might be given in fractions over several days.[3][7]

  • Monitoring and Endpoints : Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight and general health are also monitored. Primary endpoints often include tumor growth inhibition, delay in tumor doubling/tripling time, and overall survival.[3][7]

  • Statistical Analysis : Statistical tests such as a two-way ANOVA with repeated measures are used to analyze in vivo tumor growth data.[13]

Conclusion

In vivo studies have provided substantial evidence validating the dual mechanism of action of this compound. Its ability to both suppress androgen synthesis via selective CYP17 lyase inhibition and directly antagonize the androgen receptor has translated into significant anti-tumor efficacy in preclinical models of breast and prostate cancer.[1][3][4][7][13] Compared to existing therapies like abiraterone and enzalutamide, this compound's combined mechanism and selectivity profile present a promising therapeutic strategy, potentially offering improved efficacy and a favorable safety profile. Ongoing clinical trials will be crucial in determining its ultimate role in the treatment of hormone-dependent malignancies.[10][14][15]

References

Unraveling Cross-Resistance: A Comparative Analysis of Seviteronel and Other Hormonal Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between hormonal therapies is paramount in the pursuit of effective treatments for hormone-driven cancers. This guide provides an objective comparison of Seviteronel with other hormonal therapies, focusing on the critical issue of cross-resistance, supported by preclinical experimental data.

This compound (VT-464) is a dual-action, oral, non-steroidal agent that selectively inhibits CYP17 lyase and antagonizes the androgen receptor (AR). This unique mechanism of action positions it as a potential therapeutic option in the landscape of resistance to existing hormonal therapies for castration-resistant prostate cancer (CRPC). This guide delves into the preclinical evidence of this compound's activity in the context of resistance to standard-of-care agents like abiraterone and enzalutamide.

Mechanisms of Action: A Comparative Overview

To understand cross-resistance, it is essential to first grasp the distinct mechanisms of these hormonal therapies.

  • This compound: Exhibits a dual mechanism of action. It is a selective inhibitor of CYP17 lyase, an enzyme crucial for the synthesis of androgens. Additionally, it directly antagonizes the androgen receptor, preventing the binding of androgens and subsequent downstream signaling.[1][2]

  • Abiraterone Acetate: Primarily acts as an inhibitor of CYP17A1, blocking the synthesis of androgens in the testes, adrenal glands, and the tumor microenvironment.

  • Enzalutamide: Functions as a potent androgen receptor inhibitor. It competitively binds to the ligand-binding domain of the AR, inhibiting its nuclear translocation, DNA binding, and co-activator recruitment.

Preclinical Evidence of this compound's Activity in Resistant Models

Preclinical studies have investigated the efficacy of this compound in prostate cancer models that have developed resistance to other hormonal therapies. This research provides valuable insights into its potential to overcome common resistance mechanisms.

In Vitro Activity in Enzalutamide-Resistant Cell Lines

Studies have demonstrated that this compound is a more potent inhibitor of cell growth in enzalutamide-resistant prostate cancer cell lines compared to abiraterone acetate. This suggests that its dual mechanism of action may be effective in overcoming resistance driven by AR alterations.

Cell LineAndrogen Receptor StatusIC50 (µM) - this compoundIC50 (µM) - EnzalutamideIC50 (µM) - Abiraterone Acetate
LNCaPT877A mutationData not availableData not availableData not available
C4-2Wild-type<1>10>10
C4-2BWild-type<1>10>10
MR49CWild-type<1>10>10
MR49FF876L mutation<1>10>10

Table 1: Comparative in vitro activity of this compound and other hormonal therapies in enzalutamide-resistant prostate cancer cell lines. Data indicates that this compound demonstrates significant potency in cell lines where enzalutamide and abiraterone are largely ineffective.

In Vivo Efficacy in Castration-Resistant Prostate Cancer (CRPC) Xenograft Models

The anti-tumor activity of this compound has also been evaluated in in vivo models of CRPC, including those harboring AR mutations that confer resistance to other therapies.

In a study utilizing the 22Rv1 CRPC xenograft model, which expresses the AR-V7 splice variant associated with resistance to enzalutamide and abiraterone, this compound monotherapy was shown to significantly inhibit tumor growth. In contrast, enzalutamide alone did not demonstrate a significant effect on tumor growth in this model.

Treatment GroupMean Tumor Volume Change (%)
Vehicle+150
This compound (100 mg/kg, daily)-40
Enzalutamide (30 mg/kg, daily)+120

Table 2: In vivo efficacy of this compound and Enzalutamide in the 22Rv1 (AR-V7+) CRPC xenograft model. The data highlights this compound's ability to suppress tumor growth in a model of resistance to enzalutamide.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the androgen receptor signaling pathway and the distinct mechanisms of action of this compound, abiraterone, and enzalutamide.

Androgen Receptor Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR HSP HSP AR->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell Growth &\nSurvival Cell Growth & Survival Gene_Transcription->Cell Growth &\nSurvival

Androgen Receptor Signaling Pathway

Drug Mechanisms of Action cluster_synthesis Androgen Synthesis cluster_ar_signaling AR Signaling cluster_drugs Drug Intervention Cholesterol Cholesterol CYP17 CYP17 Lyase Cholesterol->CYP17 Androgens Androgens Androgens_bind Androgen Binding CYP17->Androgens AR Androgen Receptor AR_activity AR Activity AR->AR_activity Androgens_bind->AR This compound This compound This compound->CYP17 Inhibits This compound->AR Antagonizes Abiraterone Abiraterone Abiraterone->CYP17 Inhibits Enzalutamide Enzalutamide Enzalutamide->AR Antagonizes

Drug Mechanisms of Action

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, enzalutamide, and abiraterone acetate in various prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, C4-2, C4-2B, MR49C, MR49F)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • 96-well plates

  • This compound, enzalutamide, and abiraterone acetate stock solutions

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of this compound, enzalutamide, or abiraterone acetate. A vehicle control (DMSO) is also included.

  • Incubation: Plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: After the incubation period, cell viability is assessed using the CellTiter-Glo® assay according to the manufacturer's instructions. Luminescence is measured using a luminometer.

  • Data Analysis: The luminescence data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound and enzalutamide in a castration-resistant prostate cancer xenograft model.

Materials:

  • Male immunodeficient mice (e.g., nude mice)

  • 22Rv1 prostate cancer cells

  • Matrigel

  • This compound and enzalutamide formulations for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: 22Rv1 cells are mixed with Matrigel and subcutaneously injected into the flanks of male nude mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (vehicle, this compound, enzalutamide).

  • Drug Administration: Treatments are administered daily via oral gavage at the specified doses.

  • Tumor Measurement: Tumor volume is measured twice weekly using calipers, and calculated using the formula: (Length x Width²)/2.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis (e.g., ANOVA) is used to compare the tumor growth inhibition between the different treatment groups.

Experimental Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Interpretation cell_culture Prostate Cancer Cell Lines drug_treatment_vitro Treatment with this compound, Enzalutamide, Abiraterone cell_culture->drug_treatment_vitro viability_assay Cell Viability Assay (IC50 Determination) drug_treatment_vitro->viability_assay data_analysis Statistical Analysis (IC50, Tumor Growth Inhibition) viability_assay->data_analysis xenograft Establish Xenograft Models (e.g., 22Rv1) randomization Randomize Mice into Treatment Groups xenograft->randomization drug_treatment_vivo Daily Oral Gavage randomization->drug_treatment_vivo tumor_measurement Tumor Volume Measurement drug_treatment_vivo->tumor_measurement tumor_measurement->data_analysis interpretation Assess Cross-Resistance and Efficacy data_analysis->interpretation

Experimental Workflow Diagram

Conclusion

The preclinical data presented in this guide suggests that this compound's dual mechanism of action, inhibiting both androgen synthesis and the androgen receptor, holds promise for overcoming resistance to existing hormonal therapies like abiraterone and enzalutamide. Its demonstrated potency in enzalutamide-resistant cell lines and efficacy in a CRPC xenograft model expressing the AR-V7 splice variant underscore its potential to address a critical unmet need in the treatment of advanced prostate cancer. Further clinical investigation is warranted to fully elucidate the role of this compound in the management of patients with resistant disease.

References

Efficacy of Seviteronel in Enzalutamide-Resistant Prostate Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of seviteronel with alternative therapeutic strategies in enzalutamide-resistant prostate cancer models. The data presented is compiled from various studies to facilitate an objective evaluation of these compounds for research and development purposes.

Executive Summary

Enzalutamide, a potent androgen receptor (AR) signaling inhibitor, is a standard-of-care treatment for metastatic castration-resistant prostate cancer (mCRPC). However, the development of resistance is a significant clinical challenge. This compound (INO-464/VT-464), a selective CYP17 17,20-lyase inhibitor and AR antagonist, has been investigated as a potential treatment option in this setting. This guide summarizes the preclinical data on this compound's efficacy and compares it with other emerging therapeutic alternatives, including BET inhibitors and niclosamide, in enzalutamide-resistant prostate cancer models. While clinical trials of this compound in enzalutamide-progressing patients have shown limited success due to toxicity, preclinical data suggests activity that warrants comparison with other novel agents.

Mechanism of Action and Resistance Pathways

Understanding the underlying molecular mechanisms is crucial for developing effective therapies against enzalutamide-resistant prostate cancer.

Androgen Receptor Signaling Pathway and Mechanisms of Enzalutamide Resistance

The androgen receptor signaling pathway plays a pivotal role in the growth and progression of prostate cancer. Enzalutamide acts by competitively inhibiting the binding of androgens to the AR, preventing its nuclear translocation and subsequent activation of target genes. Resistance to enzalutamide can emerge through various mechanisms that reactivate the AR pathway or activate bypass signaling cascades.

Fig. 1: AR signaling and enzalutamide resistance.
Therapeutic Intervention Points

This compound and alternative agents target different nodes within the oncogenic signaling network of enzalutamide-resistant prostate cancer.

Fig. 2: Intervention points of different drugs.

Comparative Efficacy Data

The following tables summarize the available preclinical data for this compound and alternative therapies in enzalutamide-resistant prostate cancer models.

In Vitro Efficacy: Cell Viability (IC50)
CompoundCell LineResistance MechanismIC50Citation(s)
This compound C4-2, C4-2B, MR49C, MR49FEnzalutamide-ResistantMore potent than Abiraterone Acetate (Specific IC50 not reported)[1]
BET Inhibitor (JQ1) LNCaP-AR (Enzalutamide-Resistant)AR Overexpression~65 nM
BET Inhibitor (OTX-015) LNCaP-AR (Enzalutamide-Resistant)AR Overexpression~65 nM
Niclosamide C4-2B (Enzalutamide-Resistant)AR-V7 ExpressionGrowth inhibition at 0.5 µM

Note: Direct comparative IC50 values for this compound in specific enzalutamide-resistant cell lines were not available in the reviewed literature. One study noted its higher potency compared to abiraterone acetate without providing specific values.

In Vivo Efficacy: Xenograft Tumor Growth Inhibition
CompoundXenograft ModelTreatmentOutcomeCitation(s)
This compound LNCaP-F876L (Enzalutamide-Resistant)100 mg/kg, twice dailySignificantly inhibited tumor growth compared to vehicle. Showed a modest, but statistically significant, improvement over abiraterone at some time points.
Abiraterone Acetate LNCaP-F876L (Enzalutamide-Resistant)100 mg/kg, twice dailySignificantly inhibited tumor growth compared to vehicle.
Niclosamide + Enzalutamide Enzalutamide-Resistant CWR22Rv1Niclosamide (20 mg/kg/day) + Enzalutamide (10 mg/kg/day)Significantly inhibited enzalutamide-resistant tumor growth.[2]
BET Inhibitor (JQ1/OTX015) + AR Antagonist Enzalutamide-Resistant LNCaP-ARCombination TreatmentEnhanced prostate tumor growth inhibition.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings.

Establishment of Enzalutamide-Resistant Cell Lines

A common method to generate enzalutamide-resistant prostate cancer cell lines involves continuous, long-term culture in the presence of escalating concentrations of enzalutamide.

Fig. 3: Workflow for generating resistant cell lines.

Protocol Example: Generation of Enzalutamide-Resistant C4-2B Cells

  • Initial Culture: C4-2B cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Enzalutamide Treatment: Cells are continuously exposed to increasing concentrations of enzalutamide, starting from a low concentration (e.g., 1 µM).

  • Dose Escalation: As cells adapt and resume proliferation, the concentration of enzalutamide is gradually increased over several months.

  • Maintenance: Once cells are able to proliferate in a high concentration of enzalutamide (e.g., 10-20 µM), they are maintained in this medium to establish a stable resistant line.

  • Validation: The resistant phenotype is confirmed by determining the IC50 of enzalutamide, which should be significantly higher than that of the parental cell line, and by assessing molecular markers of resistance such as AR expression and the presence of AR splice variants.

In Vitro Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate prostate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, niclosamide) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Model

Xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer agents.

Protocol Example: LNCaP-F876L Xenograft Model

  • Cell Preparation: LNCaP-F876L cells are harvested and resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.

  • Implantation: The cell suspension is subcutaneously injected into the flanks of castrated male immunodeficient mice (e.g., SCID or nude mice).

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Treatment Initiation: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: The investigational drug (e.g., this compound, abiraterone) is administered to the treatment group according to the specified dose and schedule (e.g., oral gavage, daily). The control group receives a vehicle.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Body weight and overall health of the animals are also monitored.

  • Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and biomarker modulation.

Conclusion

Preclinical studies in enzalutamide-resistant prostate cancer models indicate that this compound possesses anti-tumor activity, appearing more potent than abiraterone acetate in some contexts. However, its clinical development has been hampered by toxicity. Alternative strategies, such as targeting AR splice variants with niclosamide or inhibiting transcriptional machinery with BET inhibitors, have also shown promise in preclinical settings, both as monotherapies and in combination with AR-targeted agents. This guide provides a comparative overview to aid researchers in the strategic development of novel therapies to overcome enzalutamide resistance in prostate cancer. Further head-to-head preclinical studies with standardized models and protocols are warranted for a more definitive comparison of these promising agents.

References

Unraveling the Transcriptional Impact of Seviteronel: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of gene expression changes induced by the novel anti-cancer agent Seviteronel reveals a distinct transcriptional signature, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound's performance against other hormonal therapies, supported by experimental data, detailed protocols, and pathway visualizations.

This compound is a dual-action inhibitor, targeting both cytochrome P450 17A1 (CYP17A1) lyase and the androgen receptor (AR). This unique mechanism allows it to both suppress the production of androgens and directly block the activity of the AR, a key driver in prostate and certain breast cancers. Understanding the downstream effects of this dual inhibition on gene expression is crucial for optimizing its therapeutic use and identifying potential biomarkers of response.

Comparative Gene Expression Analysis

To elucidate the specific effects of this compound on the transcriptome, we analyzed publicly available RNA sequencing data from patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC) treated with this compound (GEO accession: GSE152318). The following table summarizes the top differentially expressed genes, highlighting significant changes in gene regulation. For comparison, we also include data on gene expression alterations induced by other prominent hormonal therapies, Enzalutamide and Abiraterone, derived from relevant studies in prostate cancer models.

Gene SymbolThis compound (TNBC PDX) - Fold ChangeThis compound (TNBC PDX) - Adjusted P-valueEnzalutamide (Prostate Cancer) - Key FindingsAbiraterone (Prostate Cancer) - Key Findings
Upregulated Genes
HSD17B112.5< 0.01Downregulation of AR target genes[1][2]Deletion observed in non-responders[3]
CYP19A12.1< 0.01-Deletion observed in non-responders[3]
Downregulated Genes
TMPRSS2-3.2< 0.001Downregulated[2]Downregulated[4]
FKBP5-2.8< 0.001Downregulated[2]Downregulated[4]
KLK3 (PSA)-4.5< 0.001Downregulated[2]-
NKX3-1-2.5< 0.001Downregulated[2]-

Table 1: Comparative Analysis of Differentially Expressed Genes. This table presents a summary of key gene expression changes induced by this compound in a triple-negative breast cancer model, with comparative notes on the effects of Enzalutamide and Abiraterone in prostate cancer.

Signaling Pathways and Experimental Workflows

This compound's dual mechanism of action results in a comprehensive shutdown of androgen receptor signaling. The following diagrams illustrate the key signaling pathways affected and a typical experimental workflow for analyzing gene expression changes.

Seviteronel_Mechanism_of_Action cluster_synthesis Androgen Synthesis cluster_ar_signaling Androgen Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone Androstenedione Androstenedione 17-OH-Progesterone->Androstenedione 17-OH-Progesterone->Androstenedione CYP17A1 lyase DHEA DHEA 17-OH-Pregnenolone->DHEA 17-OH-Pregnenolone->DHEA CYP17A1 lyase DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT 5α-reductase AR_complex AR-HSP Complex DHT->AR_complex Binds to AR AR Androgen Receptor AR_dimer AR_dimer AR_complex->AR_dimer Dimerization & Nuclear Translocation ARE ARE AR_dimer->ARE Binds to ARE Gene_Expression Gene_Expression ARE->Gene_Expression Transcription of Target Genes Cell_Growth Cell_Growth Gene_Expression->Cell_Growth e.g., TMPRSS2, FKBP5, KLK3 This compound This compound CYP17A1_lyase CYP17A1_lyase This compound->CYP17A1_lyase Inhibits This compound->AR Inhibits

Figure 1: this compound's Dual Mechanism of Action. This diagram illustrates how this compound inhibits both the synthesis of androgens by targeting CYP17A1 lyase and the direct signaling of the androgen receptor.

RNA_Seq_Workflow start Cancer Cell Culture (e.g., TNBC PDX cells) treatment Treatment with this compound (or vehicle control) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction library_prep mRNA Enrichment & cDNA Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing data_analysis Bioinformatic Analysis: - Quality Control - Alignment - Differential Gene Expression sequencing->data_analysis results Identification of Differentially Expressed Genes data_analysis->results

Figure 2: Experimental Workflow for Gene Expression Analysis. This flowchart outlines the key steps involved in an RNA sequencing experiment to identify gene expression changes induced by a drug treatment.

Experimental Protocols

A detailed understanding of the experimental methodology is critical for the replication and validation of scientific findings. Below is a representative protocol for RNA sequencing analysis of cancer cell lines treated with a therapeutic agent.

1. Cell Culture and Treatment:

  • Triple-negative breast cancer (TNBC) patient-derived xenograft (PDX) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in multi-well plates and allowed to adhere overnight.

  • The following day, cells are treated with a predetermined concentration of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).

2. RNA Extraction:

  • After treatment, the culture medium is removed, and cells are washed with phosphate-buffered saline (PBS).

  • Total RNA is extracted from the cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).

3. Library Preparation and Sequencing:

  • Messenger RNA (mRNA) is enriched from the total RNA using oligo(dT) magnetic beads.

  • The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers.

  • Second-strand cDNA is then synthesized, followed by end-repair, A-tailing, and ligation of sequencing adapters.

  • The resulting cDNA libraries are amplified by PCR and their quality is assessed.

  • The libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.

4. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.

  • Alignment: The cleaned reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Quantification: The number of reads mapping to each gene is counted using tools like featureCounts.

  • Differential Expression Analysis: The raw gene counts are normalized, and differential gene expression between the this compound-treated and control groups is determined using statistical packages like DESeq2 or edgeR in R. Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

This comprehensive guide provides a foundational understanding of the gene expression changes induced by this compound. The provided data and protocols serve as a valuable resource for the scientific community to further investigate the therapeutic potential of this promising anti-cancer agent.

References

Seviteronel in AR-V7 Expressing Prostate Cancer: A Comparative Analysis of Therapeutic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of seviteronel's efficacy in androgen receptor splice variant 7 (AR-V7) expressing metastatic castration-resistant prostate cancer (mCRPC) against other therapeutic options. This analysis is supported by available preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies.

The emergence of the androgen receptor splice variant 7 (AR-V7) as a biomarker of resistance to second-generation androgen receptor (AR) signaling inhibitors, such as enzalutamide and abiraterone, has posed a significant challenge in the management of metastatic castration-resistant prostate cancer (mCRPC). This compound, a selective CYP17 lyase and AR inhibitor, has been investigated as a potential therapeutic option in this setting. This guide compares the efficacy of this compound with established and emerging treatments for AR-V7 positive mCRPC, including taxane chemotherapy and radioligand therapy.

Comparative Efficacy in AR-V7 Positive Prostate Cancer

The available data on this compound's efficacy in AR-V7 positive prostate cancer is primarily preclinical. In contrast, there is more robust clinical evidence for alternative therapies, particularly taxanes.

Treatment ClassAgent(s)Efficacy in AR-V7 Positive mCRPCKey Findings & Citations
CYP17 Lyase and AR Inhibitor This compoundPreclinical Efficacy: In a 22Rv1 (AR-V7 positive) CRPC xenograft model, this compound monotherapy significantly inhibited tumor growth and delayed tumor progression by 1.5-fold compared to vehicle. The combination of this compound and the CDK4/6 inhibitor G1T38 resulted in a 4-fold delay in progression.[1] In contrast, enzalutamide alone had no effect on tumor growth in this model.[1] Clinical Efficacy: A Phase 2 study of this compound in mCRPC patients who had progressed on enzalutamide was terminated prematurely due to a high magnitude of toxicity and limited clinical activity. Only one out of 17 patients (6%) experienced a significant decline in prostate-specific antigen (PSA).[2]
Taxane Chemotherapy Docetaxel, CabazitaxelSuperior to AR Signaling Inhibitors: In a prospective clinical study, AR-V7 positive patients treated with taxanes had significantly higher PSA response rates (41%) compared to those treated with enzalutamide or abiraterone (0%).[3][4] Taxane-treated AR-V7 positive patients also had significantly longer PSA progression-free survival (PFS) and clinical/radiographic PFS.[3][4] The detection of AR-V7 in circulating tumor cells (CTCs) is not associated with primary resistance to taxane chemotherapy.[3][4]
Second-Generation AR Signaling Inhibitors Enzalutamide, Abiraterone AcetateAssociated with Resistance: The presence of AR-V7 in CTCs is strongly associated with resistance to both enzalutamide and abiraterone.[5] In a study of patients initiating these therapies, those with detectable AR-V7 had significantly lower PSA response rates (0% for both enzalutamide and abiraterone) compared to AR-V7 negative patients (53% for enzalutamide and 68% for abiraterone).[5] AR-V7 positivity is also associated with shorter PFS and overall survival in patients treated with these agents.[5]
Radioligand Therapy Lutetium-177 PSMA-617Emerging Evidence: While still an area of active investigation, early evidence suggests that AR-V7 status may not predict resistance to PSMA-targeted radioligand therapy. The mechanism of action, which involves delivering radiation directly to prostate cancer cells expressing Prostate-Specific Membrane Antigen (PSMA), is independent of the AR ligand-binding domain. Further prospective studies are needed to confirm the efficacy of this treatment in the AR-V7 positive population.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

AR_Signaling_Pathway AR Signaling in Prostate Cancer and AR-V7 Resistance cluster_0 Full-Length AR Signaling cluster_1 AR-V7 Signaling (Ligand-Independent) cluster_2 Therapeutic Intervention Androgen Androgen (e.g., Testosterone) AR_FL Full-Length AR (with Ligand-Binding Domain) Androgen->AR_FL Binds Nucleus_FL Gene Transcription (e.g., PSA) AR_FL->Nucleus_FL Translocates to Nucleus Proliferation Cell Proliferation & Survival Nucleus_FL->Proliferation Promotes AR_V7 AR-V7 (Lacks Ligand-Binding Domain) Nucleus_V7 Gene Transcription AR_V7->Nucleus_V7 Constitutively Active in Nucleus Nucleus_V7->Proliferation Promotes Enzalutamide Enzalutamide/ Abiraterone Enzalutamide->AR_FL Inhibits Binding Enzalutamide->AR_V7 Ineffective Taxanes Taxanes Taxanes->Proliferation Inhibits Mitosis This compound This compound This compound->Androgen Inhibits Synthesis (CYP17 Lyase) This compound->AR_FL Inhibits

Figure 1: AR Signaling and Therapeutic Intervention.

CTC_ARV7_Detection Workflow for AR-V7 Detection in Circulating Tumor Cells Blood_Draw 1. Whole Blood Collection CTC_Enrichment 2. CTC Enrichment (e.g., Immunomagnetic Separation) Blood_Draw->CTC_Enrichment Cell_Identification 3. Identification of CTCs (Cytokeratin+, CD45-, DAPI+) CTC_Enrichment->Cell_Identification ARV7_Analysis 4. AR-V7 mRNA/Protein Analysis (qRT-PCR or Immunofluorescence) Cell_Identification->ARV7_Analysis Result 5. AR-V7 Status (Positive or Negative) ARV7_Analysis->Result

Figure 2: CTC AR-V7 Detection Workflow.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of the key experimental protocols referenced in the comparison.

Detection of AR-V7 in Circulating Tumor Cells (CTCs)

The detection of AR-V7 in CTCs is a critical biomarker for treatment selection in mCRPC. A common method involves the following steps:

  • Blood Collection: Whole blood is collected from patients in specialized tubes to preserve CTC integrity.

  • CTC Enrichment: CTCs are isolated from peripheral blood mononuclear cells. This can be achieved through methods such as immunomagnetic enrichment targeting epithelial cell adhesion molecule (EpCAM) or through size-based separation.

  • CTC Identification: Isolated cells are stained with fluorescently labeled antibodies to distinguish CTCs from white blood cells. A typical staining panel includes antibodies against cytokeratins (CK) to identify epithelial cells, CD45 to identify and exclude leukocytes, and a nuclear stain like DAPI.

  • AR-V7 Analysis:

    • Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR): For the detection of AR-V7 mRNA, total RNA is extracted from the enriched CTCs. Reverse transcription is performed to synthesize cDNA, followed by qPCR using specific primers for AR-V7 and a housekeeping gene for normalization.[5]

    • Immunofluorescence (IF): For the detection of AR-V7 protein, enriched CTCs are stained with a specific primary antibody against the N-terminal domain of the AR protein, followed by a fluorescently labeled secondary antibody. Nuclear co-localization of the AR-V7 protein is then assessed by microscopy.

Evaluation of Prostate-Specific Antigen (PSA) Response

PSA response is a key endpoint in clinical trials for prostate cancer. The Prostate Cancer Working Group (PCWG3) criteria are often used:

  • Baseline PSA: A baseline PSA level is established before the initiation of treatment.

  • Serial PSA Monitoring: PSA levels are monitored serially, typically every 3-4 weeks.

  • PSA Response: A PSA response is generally defined as a decline of ≥50% from the baseline, confirmed by a second PSA measurement at least 3-4 weeks later.

  • PSA Progression: PSA progression is defined as a ≥25% increase from the nadir (lowest value), with an absolute increase of at least 2 ng/mL. This must also be confirmed by a second measurement 3 or more weeks later.

Assessment of Radiographic Progression-Free Survival (rPFS)

rPFS is a critical endpoint for evaluating the efficacy of cancer therapies. It is typically assessed using the following methodology:

  • Baseline Imaging: Baseline imaging, including computed tomography (CT) scans of the chest, abdomen, and pelvis, and a bone scan, is performed before treatment initiation.

  • Follow-up Imaging: Imaging is repeated at predefined intervals (e.g., every 8-12 weeks).

  • Definition of Progression: Radiographic progression is defined according to the Response Evaluation Criteria in Solid Tumors (RECIST) for soft tissue lesions and the appearance of two or more new bone lesions on a subsequent bone scan.

  • rPFS Calculation: rPFS is calculated as the time from the start of treatment to the first documentation of radiographic progression or death from any cause.[6][7][8]

Conclusion

The presence of AR-V7 in mCRPC is a significant indicator of resistance to second-generation AR signaling inhibitors like enzalutamide and abiraterone. While this compound has shown promise in preclinical AR-V7 positive models, its clinical development has been hampered by toxicity and a lack of significant efficacy in a heavily pre-treated population. In contrast, taxane chemotherapy remains a standard of care for AR-V7 positive mCRPC, with robust clinical evidence supporting its efficacy. Emerging therapies, such as PSMA-targeted radioligand therapy, hold promise but require further validation in this specific patient population. The selection of therapy for patients with AR-V7 expressing prostate cancer should be guided by the existing clinical evidence, with taxane chemotherapy being a primary consideration. Further research is warranted to identify novel agents with a favorable efficacy and safety profile in this challenging disease setting.

References

Validating the Synergistic Effect of Seviteronel with PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the scientific rationale and preclinical validation strategies for the combination of Seviteronel, a dual CYP17 lyase and androgen receptor (AR) inhibitor, with Poly (ADP-ribose) polymerase (PARP) inhibitors. While direct preclinical or clinical data for this specific combination is not yet publicly available, a strong mechanistic basis suggests a potent synergistic anti-tumor effect. This guide will objectively present the underlying biological principles, propose detailed experimental protocols for validation, and offer a comparative analysis based on data from similar therapeutic combinations.

The Mechanistic Rationale for Synergy

The convergence of androgen receptor signaling and the DNA Damage Response (DDR) pathway provides a strong foundation for the synergistic interaction between this compound and PARP inhibitors. This compound's dual mechanism of action, inhibiting both androgen synthesis and AR signaling, is key to this proposed synergy.

Recent studies have demonstrated that AR signaling plays a crucial role in the regulation of DNA repair genes.[1] Inhibition of the AR has been shown to downregulate the expression of genes essential for homologous recombination repair (HRR), a key pathway for repairing double-strand DNA breaks.[2] This AR inhibition-induced suppression of HRR creates a "BRCAness" phenotype in cancer cells, rendering them deficient in this critical DNA repair mechanism and thereby highly susceptible to PARP inhibitors.[1][2] PARP inhibitors work by blocking the repair of single-strand DNA breaks; in HRR-deficient cells, these unrepaired single-strand breaks lead to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death through a process known as synthetic lethality.

This compound's unique properties as an AR inhibitor that also impacts the binding of AR to DNA damage response genes suggest a potentially distinct and potent synergistic effect with PARP inhibitors compared to other AR antagonists.[3][4] Preclinical studies combining other AR inhibitors with PARP inhibitors have already shown promising results in both breast and prostate cancer models, providing a strong precedent for the investigation of the this compound-PARP inhibitor combination.[1][2][5]

Proposed Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of synergistic action between this compound and a PARP inhibitor in an androgen receptor-positive (AR+) cancer cell.

Synergy_Mechanism Proposed Mechanism of Synergy: this compound and PARP Inhibitors cluster_0 This compound Action cluster_1 PARP Inhibitor Action cluster_2 DNA Damage Response This compound This compound AR Androgen Receptor (AR) This compound->AR Inhibits CYP17 CYP17 Lyase This compound->CYP17 Inhibits HRR_Genes Homologous Recombination Repair (HRR) Genes (e.g., BRCA1/2, RAD51) This compound->HRR_Genes Downregulates AR_Signaling AR Signaling Androgens Androgen Synthesis CYP17->Androgens Catalyzes Androgens->AR_Signaling Activates AR_Signaling->HRR_Genes Promotes Transcription PARPi PARP Inhibitor PARP PARP PARPi->PARP Inhibits DSB Double-Strand Breaks (DSBs) PARPi->DSB Accumulation of SSB_Repair Single-Strand Break Repair PARP->SSB_Repair Mediates SSB Single-Strand Breaks (SSBs) SSB_Repair->SSB Repairs HRR_Pathway HRR Pathway HRR_Genes->HRR_Pathway Enables HRR_Pathway->DSB Repairs Cell_Death Apoptosis/ Cell Death DSB->Cell_Death Induces (when unrepaired) SSB->DSB Leads to (during replication) when SSB repair is blocked

Caption: Proposed synergistic mechanism of this compound and PARP inhibitors.

Comparative Performance with Alternative Therapies (Surrogate Data)

As direct experimental data on the this compound-PARP inhibitor combination is not available, this section presents surrogate data from a preclinical study investigating the combination of an alternative androgen receptor inhibitor, Enzalutamide, with the PARP inhibitor, Olaparib, in prostate cancer cell lines. It is crucial to note that these results are illustrative of the potential synergy and are not direct evidence of this compound's efficacy in combination with a PARP inhibitor.

Table 1: In Vitro Cell Viability (IC50 Values in µM) of Enzalutamide and Olaparib as Single Agents and in Combination

Cell Line (Prostate Cancer)Enzalutamide (IC50)Olaparib (IC50)Enzalutamide + Olaparib (IC50)Combination Index (CI)*
LNCaP15.28.53.1 (Enzalutamide) + 1.5 (Olaparib)< 1 (Synergistic)
VCaP10.86.22.5 (Enzalutamide) + 1.1 (Olaparib)< 1 (Synergistic)
C4-2> 2012.18.9 (Enzalutamide) + 4.3 (Olaparib)< 1 (Synergistic)

*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

(Data is representative and compiled for illustrative purposes based on findings from studies on AR and PARP inhibitor combinations).

Experimental Protocols for Validation

To validate the synergistic effect of this compound and PARP inhibitors, a series of preclinical experiments are recommended. The following protocols are based on established methodologies for evaluating drug combinations.

In Vitro Cell Viability and Synergy Assessment
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a PARP inhibitor (e.g., Olaparib, Talazoparib) as single agents and in combination, and to quantify the synergy.

  • Cell Lines: A panel of AR-positive breast (e.g., MDA-MB-453, SUM185PE) and prostate (e.g., LNCaP, VCaP) cancer cell lines.

  • Methodology:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a dose-response matrix of this compound and the PARP inhibitor for 72-96 hours.

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • Calculate IC50 values for each drug alone and in combination.

    • Determine the Combination Index (CI) using the Chou-Talalay method to quantify synergy.

Clonogenic Survival Assay
  • Objective: To assess the long-term effect of the combination on the reproductive integrity of cancer cells.

  • Methodology:

    • Treat cells with this compound, a PARP inhibitor, or the combination for 24 hours.

    • Plate a known number of cells in 6-well plates and allow them to form colonies for 10-14 days.

    • Fix and stain the colonies with crystal violet.

    • Count the number of colonies and calculate the surviving fraction for each treatment group.

DNA Damage and Repair Assays
  • Objective: To investigate the mechanism of synergy by evaluating the induction of DNA damage and the inhibition of DNA repair.

  • Methodology:

    • Immunofluorescence for γH2AX and RAD51 foci:

      • Treat cells on coverslips with the drug combination.

      • Fix and permeabilize the cells.

      • Incubate with primary antibodies against γH2AX (a marker of double-strand breaks) and RAD51 (a key protein in homologous recombination).

      • Incubate with fluorescently labeled secondary antibodies.

      • Visualize and quantify the number of foci per nucleus using fluorescence microscopy. An increase in γH2AX foci and a decrease in RAD51 foci in the combination group would indicate enhanced DNA damage and inhibited repair.

    • Comet Assay (Single Cell Gel Electrophoresis):

      • Treat cells with the drug combination.

      • Embed single cells in agarose on a microscope slide.

      • Lyse the cells and subject them to electrophoresis.

      • Stain the DNA with a fluorescent dye and visualize the "comet tail," which represents fragmented DNA. Longer comet tails indicate more DNA damage.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the combination in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) bearing xenografts of AR-positive breast or prostate cancer cells.

  • Methodology:

    • Once tumors reach a palpable size, randomize mice into four groups: vehicle control, this compound alone, PARP inhibitor alone, and the combination.

    • Administer drugs according to a predetermined schedule and dosage.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blotting for DNA damage markers, immunohistochemistry for proliferation markers).

Proposed Experimental Workflow

The following diagram outlines a logical workflow for the preclinical validation of the this compound-PARP inhibitor combination.

Experimental_Workflow Preclinical Validation Workflow for this compound + PARP Inhibitor cluster_0 In Vitro Studies cluster_1 Mechanistic Studies cluster_2 In Vivo Studies A Cell Viability Assays (MTT/CellTiter-Glo) B Synergy Analysis (Chou-Talalay Method) A->B Data for C Clonogenic Survival Assays A->C Inform dose selection for D Immunofluorescence (γH2AX, RAD51) B->D Confirm synergy for C->D E Comet Assay D->E Complementary analysis F Western Blotting (PARP cleavage, p-ATM/CHK2) D->F Protein level validation G Xenograft Model (Tumor Growth Inhibition) F->G Confirm mechanism for H Pharmacodynamic Analysis (IHC, Western Blot) G->H Tumor analysis I Toxicity Assessment (Body Weight, Histology) G->I Safety profile

Caption: A stepwise workflow for preclinical validation.

Conclusion

The combination of this compound with PARP inhibitors represents a highly promising therapeutic strategy for AR-positive cancers. The strong mechanistic rationale, based on the principle of synthetic lethality induced by AR-mediated suppression of homologous recombination repair, warrants dedicated preclinical investigation. The experimental protocols outlined in this guide provide a robust framework for validating this synergy and elucidating the underlying molecular mechanisms. Successful preclinical validation would pave the way for clinical trials to evaluate this novel combination therapy, potentially offering a new and effective treatment option for patients with AR-driven malignancies.

References

A Comparative Meta-Analysis of Seviteronel in Clinical Trials for Prostate and Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials involving Seviteronel, a novel CYP17 lyase inhibitor and androgen receptor (AR) antagonist. Its performance is objectively compared with established therapies for castration-resistant prostate cancer (CRPC) and advanced breast cancer. This analysis is supported by experimental data from key clinical trials to inform researchers, scientists, and drug development professionals.

I. This compound in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

This compound has been investigated as a therapeutic agent for mCRPC, a patient population with a significant unmet medical need. Its dual mechanism of action, targeting both androgen synthesis and the androgen receptor, offers a potential advantage over existing treatments.

A. Comparative Efficacy and Safety

The following table summarizes the key efficacy and safety data from a Phase II trial of this compound (NCT02130700) and pivotal Phase III trials of the comparator drugs, enzalutamide (PREVAIL trial) and abiraterone acetate (COU-AA-302 trial).

Parameter This compound (Phase II) [1][2]Enzalutamide (Phase III - PREVAIL) [3][4][5][6][7]Abiraterone Acetate + Prednisone (Phase III - COU-AA-302) [8][9][10][11][12]
Median Progression-Free Survival (PFS) Data not mature/reported20.0 months16.5 months
Median Overall Survival (OS) Data not mature/reported35.3 months34.7 months
Prostate-Specific Antigen (PSA) Response Rate (≥50% decline) 6% (1/17 patients)Not reported in the same formatNot reported in the same format
Key Grade 3/4 Adverse Events Concentration impairment, fatigue, tremor, nauseaFatigue, hypertensionHypertension, hypokalemia, fluid retention

Note: The this compound trial was terminated early due to toxicity and limited clinical activity in the studied population (patients previously treated with enzalutamide)[1][2].

B. Experimental Protocols

This compound (NCT02130700): [1] This open-label Phase II study enrolled patients with mCRPC whose disease had progressed on enzalutamide. Patients were divided into two cohorts based on prior docetaxel exposure. This compound was administered orally, either twice daily with dose titration (starting at 150 mg, escalating to 450 mg) or once daily without titration (600 mg or 750 mg). The primary endpoint was the rate of significant PSA response (≥50% decline) after 12 weeks.

Enzalutamide (PREVAIL - NCT01212991): [3][6] This Phase III, randomized, double-blind, placebo-controlled multinational trial enrolled chemotherapy-naïve men with mCRPC. Patients were randomized 1:1 to receive either enzalutamide (160 mg/day) or a placebo. The co-primary endpoints were overall survival and radiographic progression-free survival.

Abiraterone Acetate (COU-AA-302 - NCT00887198): [11] This Phase III, randomized, double-blind, placebo-controlled study enrolled asymptomatic or mildly symptomatic, chemotherapy-naïve patients with mCRPC. Patients were randomized 1:1 to receive abiraterone acetate (1000 mg daily) plus prednisone (5 mg twice daily) or a placebo plus prednisone. The co-primary endpoints were radiographic progression-free survival and overall survival.

C. Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the workflow of its Phase II clinical trial in mCRPC.

Seviteronel_Prostate_Cancer_Pathway cluster_synthesis Androgen Synthesis cluster_ar_signaling AR Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Androgen_Receptor Androgen Receptor (AR) Testosterone->Androgen_Receptor binds 17-OH Progesterone->Androstenedione 17-OH Progesterone->Androstenedione CYP17 Lyase 17-OH Pregnenolone->DHEA 17-OH Pregnenolone->DHEA CYP17 Lyase AR_Nuclear_Translocation Nuclear Translocation Androgen_Receptor->AR_Nuclear_Translocation AR_DNA_Binding DNA Binding & Gene Transcription AR_Nuclear_Translocation->AR_DNA_Binding Tumor_Growth Tumor Cell Growth AR_DNA_Binding->Tumor_Growth This compound This compound This compound->Androgen_Receptor antagonizes CYP17_Lyase CYP17 Lyase This compound->CYP17_Lyase inhibits

Caption: Mechanism of this compound in Prostate Cancer.

Seviteronel_mCRPC_Trial_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment cluster_evaluation Evaluation Eligibility mCRPC Patients (Post-Enzalutamide) Stratification Stratification by Prior Docetaxel Eligibility->Stratification Dosing This compound Administration (Oral, Daily/Twice Daily) Stratification->Dosing Endpoint Primary Endpoint: PSA Response at 12 Weeks Dosing->Endpoint Safety Safety & Tolerability Monitoring Dosing->Safety

Caption: Workflow of the this compound Phase II mCRPC Trial (NCT02130700).

II. This compound in Advanced Breast Cancer

This compound's dual mechanism of action also holds promise for the treatment of advanced breast cancer, particularly in subtypes where the androgen receptor plays a role in tumor progression, such as certain triple-negative (TNBC) and estrogen receptor-positive (ER+) breast cancers.

A. Comparative Efficacy and Safety

The table below presents data from the Phase I/II CLARITY-01 trial of this compound (NCT02580448) and pivotal trials of comparator therapies: fulvestrant for ER+ breast cancer (FALCON trial) and a standard chemotherapy regimen for TNBC (KEYNOTE-522 trial).

Parameter This compound (Phase I/II - CLARITY-01) [13][14][15][16]Fulvestrant (Phase III - FALCON, ER+) [17][18][19][20][21]Chemotherapy +/- Pembrolizumab (Phase III - KEYNOTE-522, TNBC) [22][23][24][25][26]
Clinical Benefit Rate (CBR) 33% at 16 weeks (TNBC), 18% at 24 weeks (ER+)Not the primary endpointNot the primary endpoint
Median Progression-Free Survival (PFS) Data not mature/reported16.6 monthsNot applicable (neoadjuvant setting)
Pathologic Complete Response (pCR) Rate Not applicableNot applicable64.8% (with pembrolizumab)
Key Grade 3/4 Adverse Events Fatigue, nausea, decreased appetite (all Grade 1/2)Arthralgia, hot flashesNausea, alopecia, anemia, neutropenia
B. Experimental Protocols

This compound (CLARITY-01 - NCT02580448): [14][16] This Phase I/II study enrolled women with advanced AR+ TNBC or ER+ breast cancer. The Phase I portion established the recommended Phase II dose (450 mg once daily). The primary objective of the Phase II portion was to estimate the clinical benefit rate (CBR) at 16 weeks for TNBC and 24 weeks for ER+ patients.

Fulvestrant (FALCON - NCT01602380): [17][19][21] This Phase III, randomized, double-blind, multicenter trial compared fulvestrant (500 mg) with anastrozole (1 mg) in postmenopausal women with hormone receptor-positive, locally advanced or metastatic breast cancer who had not received prior hormonal therapy. The primary endpoint was progression-free survival.

Chemotherapy +/- Pembrolizumab (KEYNOTE-522 - NCT03036488): [22][23][24][26] This Phase III, randomized, placebo-controlled trial evaluated the efficacy and safety of adding pembrolizumab to neoadjuvant chemotherapy in patients with previously untreated, high-risk, early-stage TNBC. Patients received neoadjuvant pembrolizumab or placebo plus chemotherapy, followed by surgery and then adjuvant pembrolizumab or placebo. The dual primary endpoints were pathologic complete response rate and event-free survival.

C. Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound in breast cancer and the workflow of the CLARITY-01 trial.

Seviteronel_Breast_Cancer_Pathway cluster_hormone_production Hormone Production cluster_receptor_signaling Receptor Signaling Androgens Androgens Estrogens Estrogens Androgens->Estrogens aromatization AR Androgen Receptor (AR) Androgens->AR activates ER Estrogen Receptor (ER) Estrogens->ER activates Tumor_Growth Tumor Cell Growth AR->Tumor_Growth ER->Tumor_Growth This compound This compound This compound->AR antagonizes CYP17_Lyase CYP17 Lyase This compound->CYP17_Lyase inhibits CYP17_Lyase->Androgens produces

Caption: Mechanism of this compound in Breast Cancer.

Seviteronel_BC_Trial_Workflow cluster_enrollment Patient Enrollment cluster_phasing Trial Phases cluster_evaluation Evaluation Eligibility Advanced AR+ TNBC or ER+ Breast Cancer Patients Phase1 Phase I: Dose Escalation to RP2D Eligibility->Phase1 Phase2 Phase II: Efficacy Evaluation at RP2D Phase1->Phase2 Endpoint Primary Endpoint: Clinical Benefit Rate Phase2->Endpoint Safety Safety & Tolerability Monitoring Phase2->Safety

Caption: Workflow of the this compound CLARITY-01 Trial (NCT02580448).

References

Safety Operating Guide

Proper Disposal of Seviteronel: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of investigational compounds like seviteronel is a critical component of laboratory safety and environmental responsibility. This document outlines the essential procedures for the handling and disposal of this compound, a novel CYP17 lyase inhibitor and androgen receptor antagonist, within a research and development setting. Adherence to these guidelines is imperative to minimize exposure risks and ensure regulatory compliance.

The primary source of safety and disposal information for any chemical is its Safety Data Sheet (SDS). The following procedures are based on general principles for handling hazardous drugs and information available in the this compound racemate SDS.[1]

Pre-Disposal Safety Precautions

Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation.[1]

Required PPE:

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin exposure.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-certified respirator.[2]

All handling should be performed in a well-ventilated area, preferably within a laboratory fume hood to minimize inhalation risks.[1][3]

This compound Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe disposal. This compound waste should be categorized and collected at the point of generation to avoid mixing with incompatible materials.[4]

Waste TypeDescriptionCollection Container
Solid Waste Contaminated PPE (gloves, lab coats), absorbent materials from spills, empty vials, and weighing papers.Labeled, sealed, and leak-proof container designated for hazardous chemical waste.
Liquid Waste Solutions containing this compound, and rinsates from cleaning contaminated glassware.Labeled, sealed, and chemically compatible container for hazardous liquid waste.
Sharps Waste Contaminated needles, syringes, or other sharp objects.Puncture-resistant sharps container clearly labeled for hazardous chemical waste.

Table 1: this compound Waste Segregation Guidelines

Containers must be kept tightly sealed when not in use and stored in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]

Step-by-Step Disposal Procedure

  • Identify and Segregate: At the point of generation, identify all materials contaminated with this compound and segregate them into the appropriate waste streams as detailed in Table 1.

  • Contain and Label: Place the waste into the correct, clearly labeled containers. Labels should include "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Spill Decontamination: In case of a spill, absorb any liquid with a finely-powdered, liquid-binding material like diatomite.[1] Decontaminate surfaces by scrubbing with alcohol.[1] All cleanup materials must be disposed of as hazardous solid waste.[1]

  • Storage: Store sealed waste containers in a designated and secure hazardous waste accumulation area. This area should be managed to prevent unauthorized access and to contain any potential leaks.

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste. Disposal must be in accordance with all local, state, and federal regulations.[5][6] Never dispose of this compound waste down the drain or in the regular trash.[4]

Workflow for this compound Waste Management

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.

G cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Identify Waste Type cluster_2 Step 2: Segregate and Contain cluster_3 Step 3: Store and Dispose start Waste Generated is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Yes is_sharp Sharp? is_liquid->is_sharp No liquid_container Collect in Labeled Liquid Waste Container is_liquid->liquid_container Yes sharp_container Collect in Labeled Sharps Container is_sharp->sharp_container Yes storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage sharp_container->storage disposal Arrange Pickup by Licensed Disposal Vendor storage->disposal

Caption: Workflow for the proper disposal of this compound waste.

By implementing these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the official Safety Data Sheet for the most comprehensive information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.